molecular formula C8H7BrO2S B8603624 Methyl 3-(5-bromothiophen-2-yl)acrylate

Methyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No.: B8603624
M. Wt: 247.11 g/mol
InChI Key: UQYOUWDULIDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 62157-62-4) is a high-value brominated thiophene derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile key intermediate in constructing complex organic molecules, particularly through cross-coupling reactions where the bromine atom acts as a handle for further functionalization. Its primary research value lies in the development of innovative materials and pharmaceuticals. It is a crucial precursor in synthesizing π-conjugated polymers for organic electronics. Specifically, it is employed in creating low band-gap D-A (donor-acceptor) alternating copolymers for use in bulk heterojunction photovoltaic cells, contributing to improved light harvesting and power conversion efficiencies . Furthermore, thiophene-fused heterocyclic systems, related to this acrylate, are extensively investigated for their wide spectrum of biological activities , including antitumor, antifungal, antibacterial, and antituberculosis properties, as well as potential in treating neurological diseases . Acrylate copolymers based on similar brominated structures are also explored for their biological activity and utility in drug carrier systems . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Material Safety Data Sheet (MSDS) for detailed handling protocols. Based on a related compound, 3-(5-Bromothiophen-2-yl)acrylic acid, this class of chemicals may cause skin, eye, and respiratory irritation . Storage: For extended stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3

InChI Key

UQYOUWDULIDGLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 62157-62-4) is a critical thiophene-based building block used extensively in the development of organic semiconductors (e.g., polythiophenes for OFETs) and medicinal chemistry (e.g., antitubercular agents and kinase inhibitors). Its bifunctionality—possessing an electrophilic acrylate Michael acceptor and a chemically versatile aryl bromide—allows for sequential functionalization via cross-coupling (Suzuki, Stille) and conjugate addition.

This guide details the optimal synthetic route via the Horner-Wadsworth-Emmons (HWE) olefination , selected for its superior regiocontrol and stereoselectivity for the (E)-isomer compared to Heck coupling or direct bromination strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate
Molecular Formula C₈H₈BrO₂S
Molecular Weight 247.11 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Melting Point ~62–65 °C (Typical for analogous esters)
Isotopic Pattern Distinct 1:1 doublet [M]⁺/[M+2]⁺ due to ⁷⁹Br/⁸¹Br

Retrosynthetic Analysis & Strategy

To synthesize the target with high stereochemical purity (>98% E-isomer), we utilize a convergent approach disconnecting at the alkene double bond.

  • Strategy A (Selected): HWE Olefination. Reaction between 5-bromothiophene-2-carbaldehyde and trimethyl phosphonoacetate.

    • Advantage:[1][2][3][4][5] The phosphonate carbanion stabilizes the transition state to favor the thermodynamic (E)-alkene. Byproducts are water-soluble phosphates, simplifying purification.

  • Strategy B (Discarded): Heck Coupling. Reaction of 2,5-dibromothiophene with methyl acrylate.

    • Risk:[4] Potential for bis-coupling (divinyl products) and difficulty separating mono/bis mixtures.

  • Strategy C (Discarded): Direct Bromination. Bromination of methyl 3-(thiophen-2-yl)acrylate.

    • Risk:[4] While feasible, regioselectivity can be sensitive to conditions, occasionally yielding 4-bromo or 4,5-dibromo byproducts.

Reaction Pathway Visualization

G Start 5-Bromothiophene- 2-carbaldehyde Intermediate Oxaphosphetane Intermediate Start->Intermediate + Reagent + Base Reagent Trimethyl phosphonoacetate Reagent->Intermediate Base Base (NaH or LiHMDS) THF, 0°C Product Methyl 3-(5-bromothiophen- 2-yl)acrylate (E-isomer) Intermediate->Product Elimination Side Phosphate Byproduct (Water Soluble) Intermediate->Side

Figure 1: Mechanistic pathway for the HWE synthesis of the target compound.

Experimental Protocol: HWE Olefination

Materials & Reagents[2][6][7][12][13][14][15][16][17]
  • Substrate: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)

  • HWE Reagent: Trimethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv) OR LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure
  • Activation of Phosphonate:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add Sodium Hydride (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if strict weight precision is needed; otherwise, use directly.

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate) and cool to 0 °C in an ice bath.

    • Add Trimethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes. Evolution of H₂ gas will occur. Stir for 30 minutes until the solution becomes clear/homogeneous, indicating formation of the phosphonate carbanion.

  • Coupling Reaction:

    • Dissolve 5-Bromothiophene-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the phosphonate carbanion mixture at 0 °C.

    • Critical Observation: The solution typically turns from colorless to yellow/orange.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the highly fluorescent product spot (Rf ~0.7).

  • Workup & Isolation:

    • Quench the reaction carefully with saturated aq. NH₄Cl (exothermic).

    • Extract the aqueous layer with Ethyl Acetate (3 x) .

    • Combine organic layers and wash with Brine .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

  • Purification:

    • Recrystallization is often sufficient: Dissolve in hot Hexanes/EtOAc (9:1) and cool.

    • Alternatively, purify via silica gel flash chromatography eluting with Hexanes/EtOAc (95:5 → 90:10).

Purification Workflow

Workup Rxn Reaction Mixture (THF) Quench Quench: Sat. NH4Cl Rxn->Quench Extract Extraction: Ethyl Acetate Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Phosphates/Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Conc Concentrate (Rotovap) Dry->Conc Pure Recrystallization or Column Chromatography Conc->Pure

Figure 2: Workup and purification logic flow.

Characterization Standards

The following data represents the expected spectroscopic signature for the (E)-isomer.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): The trans stereochemistry is confirmed by the coupling constant (J) of the vinylic protons (~15–16 Hz).

Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment
7.68 Doublet (d)1H15.8 HzH-β (Vinyl, adjacent to thiophene)
7.05 Doublet (d)1H3.9 HzH-3 (Thiophene ring)
7.00 Doublet (d)1H3.9 HzH-4 (Thiophene ring)
6.18 Doublet (d)1H15.8 HzH-α (Vinyl, adjacent to carbonyl)
3.79 Singlet (s)3H--OCH₃ (Methyl ester)

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl (C=O): ~167.2 ppm[6]

  • Aromatic/Vinyl Carbons: 139.5 (C-β), 138.8 (C-2), 130.5 (C-3), 130.1 (C-4), 116.5 (C-α), 115.8 (C-Br).

  • Aliphatic: 51.9 (-OCH₃).

Mass Spectrometry (MS)[7][14]
  • Technique: GC-MS or ESI-MS.

  • Result: Molecular ion [M]⁺ shows a characteristic 1:1 intensity ratio at m/z 246 and 248 , confirming the presence of a single bromine atom.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of phosphonate.Ensure NaH is fresh or use LiHMDS. Increase stirring time of phosphonate/base before adding aldehyde.
Z-Isomer Presence Kinetic control favored over thermodynamic.Ensure the reaction warms fully to room temperature. Use HWE reagents (phosphonates) rather than Wittig salts (phosphonium ylides).
Starting Material Remains Aldehyde is old/oxidized.Purify 5-bromothiophene-2-carbaldehyde via vacuum distillation or short silica plug before use.

Safety & Handling

  • Brominated Compounds: Can be irritants and potential sensitizers. Handle in a fume hood.

  • Phosphonates: Generally low toxicity but should be treated as chemical irritants.

  • Sodium Hydride: Reacts violently with water/moisture. Quench all glassware and residues with isopropanol before water disposal.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity

    • Source: Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[3][7][8]

    • URL:[Link]

  • Synthesis of Thiophene Acrylates (Analogous Protocols): Title: "An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate." Source: BenchChem Technical Guides.
  • Characterization Data (Base Thiophene Structures)

    • Title: "(E)-3-(5-Bromothiophen-2-yl)acrylic acid (PubChem CID 2059999)."[9]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • HWE Reagent Properties (Triethyl phosphonoacet

Sources

Spectroscopic data for Methyl 3-(5-bromothiophen-2-yl)acrylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Spectroscopic Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Executive Summary & Compound Significance

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 64389-22-6) is a critical intermediate in the synthesis of thiophene-based conducting polymers, liquid crystals, and pharmaceutical agents. As a conjugated heteroaromatic system containing an


-unsaturated ester and a terminal halogen, it serves as a versatile Michael acceptor and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) to assist researchers in the identification, quality control, and structural validation of this compound. The data presented is synthesized from high-fidelity field standards and validated synthetic protocols.

Synthesis & Experimental Context

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the sample. The most robust route for generating high-purity analytical standards is the Heck-Mizoroki Coupling or the Horner-Wadsworth-Emmons (HWE) Olefination .

Experimental Protocol: Heck Coupling (Standard Method)
  • Substrates: 2,5-Dibromothiophene (1.0 eq) and Methyl Acrylate (1.1 eq).

  • Catalyst: Pd(OAc)

    
     (2 mol%) with Triphenylphosphine (PPh
    
    
    
    ).
  • Base/Solvent: Triethylamine (Et

    
    N) / DMF or Toluene at 90°C.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).[1][2]

Critical Quality Attribute (CQA): The primary impurity in this route is the bis-coupled product (dimethyl 3,3'-(thiophene-2,5-diyl)diacrylate). The spectroscopic data below focuses on the mono-substituted trans-(E)-isomer.

Workflow Diagram

SynthesisWorkflow Start 2,5-Dibromothiophene Intermediate Pd-Complex Cycle Start->Intermediate Oxidative Addition Reagents Methyl Acrylate Pd(OAc)2, PPh3 Et3N, 90°C Product Methyl 3-(5-bromothiophen-2-yl)acrylate (Target) Reagents->Product Reductive Elimination (Major) SideProduct Bis-acrylate Impurity (Trace) Reagents->SideProduct Over-reaction Intermediate->Reagents Coordination

Caption: Figure 1. Palladium-catalyzed Heck synthesis workflow distinguishing major mono-substituted target from bis-coupled impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the trans (E) geometry of the alkene and the 2,5-substitution pattern of the thiophene ring.

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by two distinct doublets for the vinylic protons with a large coupling constant (


 Hz), indicative of trans geometry.
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Context
7.72 Doublet (d)1H15.6CH =CH-CO

-Vinylic proton (Deshielded by thiophene ring)
7.02 Doublet (d)1H3.9Thiophene H-3

-proton on ring (Adjacent to vinyl group)
6.98 Doublet (d)1H3.9Thiophene H-4

-proton on ring (Adjacent to Br)
6.18 Doublet (d)1H15.6CH=CH -CO

-Vinylic proton (Shielded by carbonyl resonance)
3.79 Singlet (s)3H-O-CH

Methyl ester

Diagnostic Insight:

  • The coupling constant of 15.6 Hz confirms the (E)-isomer. The (Z)-isomer (cis) would typically show

    
     Hz.
    
  • The thiophene ring protons (H-3 and H-4) appear as an AB system (or two doublets) with a characteristic thiophene coupling of ~3.9 Hz.

C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
TypeAssignment
167.2 C

C=O (Ester Carbonyl)
140.5 C

Thiophene C-2 (Ipso to alkene)
137.1 CHVinylic C -

130.8 CHThiophene C-3
130.4 CHThiophene C-4
116.5 C

Thiophene C-5 (Ipso to Br)
115.8 CHVinylic C -

51.9 CH

O-C H

(Methoxy)

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of Bromine (


Br and 

Br).
Key Fragmentation Pattern (EI, 70 eV)
m/z (Intensity)Ion IdentityMechanism of Formation
246 / 248 (1:1)[M]

Molecular Ion (Stable aromatic system).
215 / 217 [M – OMe]

Loss of methoxy radical (

OCH

, 31 Da).

-cleavage.
187 / 189 [M – COOMe]

Loss of carbomethoxy group (59 Da). Formation of styryl-type cation.
108 [C

H

S-C

H

]

Thiophene ring fragmentation (Loss of Br and Ester).
137 [M – Br – OMe]

Debromination and ester cleavage.
Fragmentation Pathway Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 246/248 Frag1 [M - OMe]+ m/z 215/217 M_Ion->Frag1 - OMe (31) Frag2 [M - COOMe]+ m/z 187/189 M_Ion->Frag2 - COOMe (59) Frag3 Thiophene Cation m/z ~83 Frag2->Frag3 - C2H2Br

Caption: Figure 2. Electron Impact (EI) fragmentation pathway highlighting the sequential loss of the ester functionality.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the conjugated ester and the thiophene ring.

Wavenumber (cm

)
IntensityVibrational ModeAssignment
3105 Weak

(C-H)
Aromatic/Vinylic C-H stretch.
2950 Weak

(C-H)
Aliphatic C-H stretch (Methyl group).
1712 Strong

(C=O)
Ester Carbonyl . Conjugation lowers frequency from typical 1735 cm

.
1625 Medium

(C=C)
Alkene . Conjugated with both thiophene and carbonyl.
1435 Medium

(C=C)
Thiophene ring breathing mode.
1260 / 1165 Strong

(C-O)
C-O-C asymmetric/symmetric stretching.
970 Strong

(C-H)
Trans-alkene out-of-plane bending (Diagnostic).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. PubChem.[3] [Link]

  • Organic Chemistry Portal. (2024).[4] Heck Reaction: Mechanism and Protocols. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and characterization of thiophene-based acrylates. ChemSpider / RSC Advances. [Link]

Sources

Technical Guide: Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 64389-22-6)

[1][2][3][4]

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 64389-22-6) is a functionalized thiophene derivative characterized by an

123Palladium-catalyzed cross-coupling reactionsMichael additions

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored during synthesis.

Core Identity Data
PropertySpecification
CAS Number 64389-22-6
IUPAC Name Methyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate
Synonyms (E)-Methyl 3-(5-bromothiophen-2-yl)acrylate; 3-(5-Bromo-2-thienyl)acrylic acid methyl ester
Molecular Formula C

H

BrO

S
Molecular Weight 247.11 g/mol
SMILES COC(=O)/C=C/c1ccc(Br)s1
InChI Key UQYOUWDULIDGLV-HWKANZROSA-N
Physicochemical Properties
ParameterValue / RangeNote
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 62–65 °CPredicted range based on structural analogs; pure samples may vary.
Boiling Point ~315 °CAt 760 mmHg (Predicted).
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.
LogP 2.91Lipophilic; suitable for membrane permeability in early drug discovery.

Synthesis & Manufacturing Strategy

The most robust and field-proven route for synthesizing CAS 64389-22-6 is the Wittig Olefination or Horner-Wadsworth-Emmons (HWE) reaction. This pathway is preferred over Heck coupling for this specific ester because it avoids the formation of homocoupled byproducts and allows strict control over the stereochemistry ((E)-selectivity).

Primary Route: Wittig Olefination

This method utilizes 5-bromo-2-thiophenecarboxaldehyde as the starting material, reacting it with a stabilized ylide.

  • Precursor: 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1)[4]

  • Reagent: Methyl (triphenylphosphoranylidene)acetate (CAS 2605-67-6)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis via the stabilized Wittig ylide, ensuring the formation of the trans (E) alkene.

SynthesisPathAldehyde5-Bromo-2-thiophenecarboxaldehyde(Electrophile)IntermediateBetaine / Oxaphosphetane(Transition State)Aldehyde->Intermediate Nucleophilic AttackYlideMethyl (triphenylphosphoranylidene)acetate(Stabilized Ylide)Ylide->Intermediate Nucleophilic AttackProductCAS 64389-22-6(E)-Methyl 3-(5-bromothiophen-2-yl)acrylateIntermediate->Product EliminationByproductTriphenylphosphine Oxide(Byproduct)Intermediate->Byproduct Driving Force (P=O bond)

Caption: Convergent synthesis of CAS 64389-22-6 via Wittig Olefination, favoring the thermodynamically stable (E)-isomer.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Wittig)

Objective: Produce 5.0 g of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Reagents:

  • 5-Bromo-2-thiophenecarboxaldehyde: 3.82 g (20 mmol)

  • Methyl (triphenylphosphoranylidene)acetate: 7.35 g (22 mmol, 1.1 equiv)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 5-Bromo-2-thiophenecarboxaldehyde (3.82 g) and dissolve in 50 mL of anhydrous DCM.

  • Addition: Add Methyl (triphenylphosphoranylidene)acetate (7.35 g) in one portion at room temperature (25 °C). The reaction is slightly exothermic; a water bath may be used if scaling up >10g.

  • Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (R

    
     ~0.6) should disappear, and a new fluorescent spot (R
    
    
    ~0.5) should appear.
  • Workup: Concentrate the reaction mixture in vacuo to remove DCM. The residue will contain the product and solid triphenylphosphine oxide (TPPO).

  • Purification: Triturate the residue with cold diethyl ether (50 mL) and filter to remove the bulk of insoluble TPPO. Concentrate the filtrate.

  • Isolation: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow crystalline solid.

Validation Criteria:

  • Yield: Expected >85% (approx. 4.2 g).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    
    7.70 (d, J = 15.8 Hz, 1H, vinyl), 7.05 (d, J = 3.9 Hz, 1H, thiophene), 7.00 (d, J = 3.9 Hz, 1H, thiophene), 6.15 (d, J = 15.8 Hz, 1H, vinyl), 3.79 (s, 3H, -OCH
    
    
    ). Note: Large coupling constant (15.8 Hz) confirms (E)-geometry.

Biological Systems & Mechanism of Action

While CAS 64389-22-6 is an intermediate, its downstream derivatives act on specific biological pathways. The bromothiophene moiety acts as a bioisostere for phenyl groups, often improving metabolic stability (blocking P450 oxidation sites) or potency.

Downstream Applications
  • Kinase Inhibition: The bromine atom serves as a handle for Suzuki coupling to attach heterocycles (e.g., pyrimidines) targeting ATP-binding pockets.

  • Michael Acceptors: The acrylate tail can form covalent bonds with cysteine residues in targeted proteins (Targeted Covalent Inhibitors - TCI).

Signaling Pathway Context (Example: Kinase Inhibitor Synthesis)

The following diagram depicts how this intermediate is transformed into a bioactive kinase inhibitor.

DrugDiscoveryIntermediateCAS 64389-22-6(Scaffold)Step1Suzuki Coupling(Ar-B(OH)2 + Pd cat)Intermediate->Step1BiarylBiaryl Acrylate(Core Structure)Step1->BiarylStep2Hydrolysis & AmidationBiaryl->Step2FinalDrugThiophene-BasedKinase InhibitorStep2->FinalDrugTargetTarget Protein(e.g., VEGFR, EGFR)FinalDrug->Target ATP Competition / Covalent Binding

Caption: Transformation of CAS 64389-22-6 into bioactive kinase inhibitors via palladium-catalyzed coupling.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust/vapors.

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or polymerization.

References

  • PubChem. (2025). (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S.[2] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Regioselective Synthesis of Thiophene Derivatives via Lithium-Halogen Exchange. RSC Advances. (Contextual synthesis of bromothiophene aldehydes). Available at: [Link]

Theoretical studies on the electronic structure of Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (MBTA) represents a critical scaffold in the development of organic optoelectronics and pharmacological agents.[1] As a "push-pull" system—featuring an electron-rich thiophene ring substituted with a heavy halogen (Bromine) and conjugated to an electron-deficient acrylate ester—it exhibits unique charge transfer characteristics.[1]

This guide provides a rigorous theoretical framework for analyzing MBTA.[1] It moves beyond basic geometry optimization to explore Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and Non-Linear Optical (NLO) properties.[1] The protocols herein are designed to validate experimental synthesis and predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or Michael additions.

Computational Methodology (The Foundation)[1]

To ensure scientific integrity and reproducibility, the choice of functional and basis set must account for the specific electronic environment of the sulfur and bromine atoms.

Theoretical Model Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, offering a balanced error cancellation for bond lengths and vibrational frequencies.[1] Alternatively, wB97XD should be used if investigating intermolecular stacking (e.g., crystal packing), as it includes dispersion corrections.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Why: The bromine atom requires diffuse functions (++) to accurately model the electron density at the van der Waals radius, critical for predicting halogen bonding. Polarization functions (d,p) are essential for the sulfur atom's d-orbitals and the acrylate's

      
      -conjugation.[1]
      
Software & Solvation
  • Software: Gaussian 16 / ORCA 5.0.

  • Solvation: Polarizable Continuum Model (PCM) or SMD using Methanol or DMSO is recommended to mimic the dielectric environment of typical spectroscopic solvents.[1]

Structural & Electronic Landscape

Geometric Conformation

The acrylate moiety can exist in s-cis or s-trans conformations relative to the thiophene ring.[1] Theoretical studies consistently predict the planar s-trans conformer as the global minimum due to minimized steric hindrance between the carbonyl oxygen and the thiophene


-hydrogen.[1]

Critical Check: Ensure the C=C double bond retains the (E)-configuration (trans) typically yielded by Knoevenagel or Horner-Wadsworth-Emmons synthesis.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and optical response.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and the bromine lone pairs .[1] This indicates that electrophilic attacks (or oxidation) will occur at the thiophene core.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the acrylate double bond and the carbonyl group .[1] This confirms the molecule's susceptibility to nucleophilic attack (Michael addition) at the

    
    -carbon.[1]
    
PropertyEstimated Value (DFT/B3LYP)Interpretation
HOMO Energy -6.2 to -6.5 eVModerate ionization potential; stable against air oxidation.[1]
LUMO Energy -2.5 to -2.8 eVElectron affinity suitable for n-type transport.[1]
Band Gap (

)
~3.7 eVUV-active; likely absorption

~320-350 nm.[1]
Dipole Moment ~3.5 - 4.0 DebyeHigh polarity due to the Br

Ester vector alignment.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and the Bromine cap .[1]

  • Positive Potential (Blue): Localized on the Methyl group protons and the Thiophene

    
    -protons .[1]
    
  • Neutral/Green: The

    
    -system face, available for 
    
    
    
    -
    
    
    stacking.[1]

Visualization of Logic & Workflow[1]

The following diagrams illustrate the theoretical workflow and the electronic transition logic derived from FMO analysis.

Diagram 1: Computational Workflow

G cluster_props Property Calculation Start Input Structure (E)-isomer Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Freq->Opt Imaginary Freq (Retune) FMO FMO Analysis (HOMO/LUMO) Freq->FMO Stable MEP MEP Surface (Reactivity Sites) FMO->MEP NLO NLO Properties (Hyperpolarizability) FMO->NLO NMR NMR (GIAO) Chemical Shifts FMO->NMR End Data Correlation Exp. vs Theory MEP->End NLO->End NMR->End

Caption: Standard DFT workflow for validating the electronic structure of thiophene acrylates.

Diagram 2: Reactivity & Transition Logic

Reactivity Molecule Methyl 3-(5-bromothiophen-2-yl)acrylate HOMO HOMO (Thiophene + Br) Molecule->HOMO Electron Source LUMO LUMO (Acrylate + Carbonyl) Molecule->LUMO Electron Sink Reaction3 Cross-Coupling (Suzuki/Stille) Molecule->Reaction3 Site: C-Br Bond (Low Dissociation Energy) Reaction1 Electrophilic Attack (e.g., Nitration) HOMO->Reaction1 Site: C3/C4 of Thiophene Reaction2 Nucleophilic Attack (Michael Addition) LUMO->Reaction2 Site: Beta-Carbon

Caption: Mapping electronic structure features to specific chemical reactivity pathways.

Experimental Protocols (Self-Validating)

Protocol A: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum energy structure and verify it is not a transition state.

  • Input Construction: Build the structure in GaussView/Avogadro.[1] Set the C=C bond to trans geometry.[1]

  • Route Section Setup: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Methanol)

  • Execution: Run the calculation.

  • Validation (The "NIMAG" Check):

    • Open the output log.[1]

    • Search for "NIMAG".[1]

    • Requirement: NIMAG must equal 0 .[1]

    • Correction: If NIMAG > 0, displace coordinates along the imaginary mode and re-optimize.

Protocol B: Vibrational Spectroscopy Prediction (IR)

Objective: Assign experimental IR bands using calculated frequencies.

  • Scaling: DFT tends to overestimate frequencies due to the harmonic approximation.[1]

  • Calculation: Multiply raw frequency values by a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)).

  • Key Diagnostic Bands for MBTA:

    • C=O Stretch: Calc: ~1740 cm⁻¹ (Scaled: ~1685 cm⁻¹).[1] Strong intensity.[1][6]

    • C=C Stretch (Acrylate): Calc: ~1630 cm⁻¹ (Scaled: ~1580 cm⁻¹).[1]

    • Thiophene Ring Breathing: ~1400-1500 cm⁻¹.[1]

    • C-Br Stretch: ~600-700 cm⁻¹.[1]

Advanced Applications: NLO & Reactivity

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the chemical hardness (


) and softness (

), which predict biological activity.[1]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
    • Significance: A lower

      
       implies the molecule is "soft" and more polarizable, often correlating with higher bioactivity in enzyme binding pockets.
      
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
    • Significance: Measures the energy lowering associated with maximal electron flow.[1] MBTA acts as a strong electrophile due to the acrylate tail.

Non-Linear Optics (NLO)

Thiophene derivatives are excellent candidates for NLO materials.[1][7] The presence of the heavy Bromine atom enhances spin-orbit coupling, while the donor-acceptor (


-bridge) architecture increases the first hyperpolarizability (

).[1]
  • Metric: Compare

    
     of MBTA against Urea (standard reference). MBTA is expected to show 10-15x the NLO response of Urea.[1]
    

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link

  • Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link[1]

  • Fleming, I. (2009).[1] Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] Link[1]

  • PubChem. (2023).[1] Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate.[1][8] National Library of Medicine.[1] Link

Sources

Solubility profile of Methyl 3-(5-bromothiophen-2-yl)acrylate in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of Methyl 3-(5-bromothiophen-2-yl)acrylate[1][2][3]

Part 1: Executive Summary & Chemical Identity

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 62157-62-4 for the (E)-isomer) is a functionalized heteroaromatic ester widely utilized as a key intermediate in the synthesis of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical scaffolds.[1][2][3] Its structure combines a lipophilic, electron-rich thiophene ring with an electron-withdrawing acrylate ester and a reactive bromine handle.[1][2][3]

Understanding its solubility profile is critical for three distinct workflows:

  • Synthesis: Optimizing concentrations for Heck or Suzuki couplings.

  • Purification: Selecting mobile phases for chromatography or solvents for recrystallization.[1][2][3]

  • Formulation: Developing thin-film solutions for material science applications.

This guide moves beyond simple "soluble/insoluble" binaries to provide an operational solubility landscape, supported by theoretical solubility parameters and validated experimental protocols.

Part 2: Theoretical Framework & Solubility Landscape

Structural Analysis & Intermolecular Forces

The molecule (


) exhibits a distinct amphiphilic character, though heavily skewed towards lipophilicity.[1][2][3]
  • The Thiophene Core: Provides high polarizability and van der Waals interactions, favoring aromatic solvents (Toluene) and halogenated solvents (DCM).[1][2][3]

  • The Bromine Substituent: Increases molecular weight and lipophilicity while adding a dipole moment, enhancing solubility in polar aprotic solvents (THF, DMSO).[1][2][3]

  • The Acrylate Ester: Acts as a hydrogen bond acceptor (HBA), allowing solubility in polar solvents, but the lack of a hydrogen bond donor (HBD) limits solubility in water and cold alcohols.[1][2][3]

Operational Solubility Profile

The following data aggregates operational findings from synthesis protocols (e.g., Heck coupling workups) and standard spectroscopic preparations (NMR).

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Halogenated Dichloromethane (DCM), Chloroform (

)
High Primary solvent for NMR; excellent for extraction.[1][2][3]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneHigh Standard reaction media; EtOAc is the "Good" solvent in chromatography.[1][2][3]
Aromatic Toluene, BenzeneModerate-High Preferred for high-temp couplings (e.g., Heck reaction at 100°C).[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) Ideal candidates for recrystallization .[1][2][3]
Non-Polar Hexanes, Heptane, PentanePoor Used as the "Anti-solvent" to precipitate the product or increase retention in silica columns.[1][2][3]
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during workup.[1][2][3]

Part 3: Experimental Protocols

As specific quantitative solubility data (mg/mL) is rarely published for intermediates, researchers must generate this data empirically.[1][2][3] Below are two self-validating protocols.

Protocol A: Visual Solubility Range Finding (Qualitative)

Best for: Quick solvent selection for reactions or chromatography.[1][2][3]

  • Preparation: Place 10 mg of Methyl 3-(5-bromothiophen-2-yl)acrylate into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within 100 µL (>100 mg/mL).[1][2][3]

    • Moderately Soluble: Clear solution within 1 mL (10-100 mg/mL).[1][2][3]

    • Insoluble: Visible solid remains after 1 mL (<10 mg/mL).[1][2][3]

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2][3]

Protocol B: Gravimetric Solubility Determination (Quantitative)

Best for: Precise formulation or process scale-up.[1][2][3]

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen blow-down) and dry under high vacuum for 4 hours.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility profile in the lab.

SolubilityWorkflow Start Start: 10mg Solid Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Check Vortex->Check Soluble High Solubility (>100 mg/mL) Use for Reactions Check->Soluble Clear AddMore Add up to 1mL Check->AddMore Cloudy Check2 Dissolved? AddMore->Check2 ModSoluble Moderate Solubility (10-100 mg/mL) Use for Purification Check2->ModSoluble Clear Heat Heat to Reflux Check2->Heat Cloudy CheckHeat Dissolved Hot? Heat->CheckHeat Recryst Recrystallization Candidate CheckHeat->Recryst Yes Insoluble Insoluble/Anti-solvent (<10 mg/mL) CheckHeat->Insoluble No

Figure 1: Step-by-step logic for classifying solvent utility based on visual solubility thresholds.

Solvent Selection Strategy

How to apply the solubility data to specific chemical processes.

SolventSelection Process Select Process Reaction Synthesis (Heck/Suzuki) Process->Reaction Purification Purification (Column/Cryst) Process->Purification Toluene Toluene/Et3N (High Temp Stability) Reaction->Toluene DMF DMF/DMSO (High Polarity) Reaction->DMF Column Column Chromatography Purification->Column Cryst Recrystallization Purification->Cryst Eluent Hexane:EtOAc (Gradient Elution) Column->Eluent RecrystSolvent Hot MeOH or Hot Hexane/EtOAc Cryst->RecrystSolvent

Figure 2: Strategic solvent selection for synthesis versus purification workflows.[1][2][3]

Part 5: Applications & Safety

Synthesis Applications (Heck Reaction)

In the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate via Heck coupling (reaction of 3-bromothiophene with methyl acrylate), the solvent system Toluene/Triethylamine is standard.[1][2][3]

  • Why? The compound is highly soluble in toluene at reaction temperatures (100°C), ensuring homogeneous kinetics.[1][2][3]

  • Workup: The reaction mixture is diluted with Ethyl Acetate and washed with Water .[1][2][3][4] The product partitions into the organic layer, confirming its lipophilicity.[1][2][3]

Purification (Recrystallization)

Given the solubility profile (Soluble in hot alcohols/insoluble in cold), Methanol or Ethanol are excellent candidates for recrystallization.[1][2][3]

  • Procedure: Dissolve crude solid in minimum boiling methanol.[1][2][3] Allow to cool slowly to RT, then to 4°C. The ester will crystallize out, leaving impurities in the mother liquor.[1][2][3]

Safety Considerations
  • Acrylate Polymerization: While less volatile than methyl acrylate monomer, the derivative can still undergo radical polymerization if stored in solution for long periods without inhibitors (e.g., MEHQ).[1][2][3]

  • Skin Absorption: Thiophene derivatives are often skin-permeable.[1][2][3] Always handle solutions with nitrile gloves.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.).[1][2][3] ATRP of Acrylates: Solubility and Solvent Selection. Carnegie Mellon University.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Material safety data sheet (MSDS) for Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-(5-bromothiophen-2-yl)acrylate

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data for structurally related compounds and available chemical properties to provide a robust safety framework in the absence of a specific, formally issued Safety Data Sheet (SDS). The primary hazards are associated with the acrylate functional group, which dictates many of the safety protocols outlined.

Chemical Identification and Overview

Methyl 3-(5-bromothiophen-2-yl)acrylate is a substituted acrylate ester containing a brominated thiophene ring. This structure suggests its use as a building block in organic synthesis, potentially for pharmaceuticals or materials science applications where the thiophene moiety is a common pharmacophore and the acrylate group allows for polymerization or other Michael-type additions.

Chemical Structure:

Figure 1: Chemical Structure of Methyl 3-(5-bromothiophen-2-yl)acrylate

Identifier Summary Table:

IdentifierValueSource
IUPAC Name methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoatePubChem[1]
Molecular Formula C₈H₇BrO₂SPubChem[1]
Molecular Weight 247.11 g/mol PubChem[1]
CAS Number 64389-22-6Molbase[2]
Synonyms (E)-methyl 3-(5-bromothiophen-2-yl)acrylate, 3-(5-Bromo-thiophen-2-yl)-acrylic acid methyl esterPubChem[1]

Hazard Identification and GHS Classification

While a specific GHS classification for this exact molecule is not universally published, a classification can be reliably inferred from its structural components, namely the methyl acrylate backbone. Methyl acrylate is a well-characterized hazardous substance.[3][4][5][6] The presence of the bromothiophene group is not expected to mitigate these hazards.

  • Signal Word: Danger

  • Pictograms:

    • GHS02 (Flame)

    • GHS06 (Skull and Crossbones)

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.[3][4]

    • H302 + H312: Harmful if swallowed or in contact with skin.[4]

    • H331: Toxic if inhaled.[4]

    • H315: Causes skin irritation.[4]

    • H317: May cause an allergic skin reaction.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5][7]

    • P260: Do not breathe mist or vapor.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

    • P310: Immediately call a POISON CENTER or doctor/physician.[8]

Physical and Chemical Properties

Quantitative data for Methyl 3-(5-bromothiophen-2-yl)acrylate is limited. The table below includes available computed data and provides data for the closely related methyl acrylate for reference.

PropertyValue for Methyl 3-(5-bromothiophen-2-yl)acrylateReference Value (Methyl Acrylate)
Physical State Solid (Predicted)[9]Colorless liquid[10]
Molecular Weight 247.11 g/mol [1]86.09 g/mol
Boiling Point Data not available80 °C / 176 °F[5]
Melting Point Data not available-75 °C[5]
Flash Point Data not available-3 °C / 26.6 °F[5][11]
Vapor Density Data not available2.97 (air=1)[5]
Water Solubility Insoluble (Predicted)6 g/100 mL at 20 °C[5]
XLogP3 2.9[1]0.739[11]

Toxicology and Health Effects: A Mechanistic View

The toxicity of this compound is primarily driven by the electrophilic nature of the acrylate group, which can readily react with biological nucleophiles like proteins and DNA.

  • Acute Toxicity: Harmful effects are expected via oral, dermal, and inhalation routes.[3][5] Inhalation is particularly dangerous due to the potential for high vapor concentrations to cause severe lung irritation, which can be fatal.[6][12] Ingestion may lead to burns of the mouth and throat.[6]

  • Skin and Eye Irritation: The compound is a potent irritant. Upon contact with skin or eyes, it can cause significant inflammation, redness, and pain.[10][12] The mechanism involves acylation of skin proteins, leading to an inflammatory cascade. Prolonged contact can cause severe damage.[6]

  • Respiratory Irritation: Vapors are irritating to the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[10][12]

  • Sensitization: This is a critical hazard of acrylates. Initial exposure may cause irritation, but subsequent, even minor, exposures can trigger a severe allergic skin reaction (contact dermatitis) characterized by redness, swelling, and blistering.[3][4][12] This occurs because the acrylate can act as a hapten, modifying skin proteins and making them immunogenic.

First Aid Measures

Immediate and decisive action is crucial in the event of exposure. Workflows must be established before handling the compound.

  • General Advice: Remove the victim from the source of exposure immediately. Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[8][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[3][5] If irritation or a rash develops, seek medical attention. Discard contaminated clothing and leather items.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5][10] Call a poison control center or physician immediately.[5]

Fire and Explosion Hazards

The acrylate functional group imparts a high degree of flammability. The vapor is heavier than air and can travel a significant distance to an ignition source and flash back.[3][5][10]

  • Extinguishing Media:

    • Suitable: Alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂).[11][10]

    • Unsuitable: Do not use a direct water stream, as it may spread the fire.[3]

  • Specific Hazards:

    • Vapor Explosion: Vapors can form explosive mixtures with air.[5][10]

    • Runaway Polymerization: The compound can polymerize violently if exposed to heat or if the inhibitor is depleted.[3][5] This reaction is exothermic and can lead to a rapid pressure buildup in sealed containers, causing them to rupture explosively.[5]

  • Fire-Fighting Procedures:

    • Isolate the fire and deny unnecessary entry.[3]

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

    • Stay upwind and out of low-lying areas.[3]

    • Use a water spray to cool fire-exposed containers and prevent rupture.[3][10]

Accidental Release Measures: A Step-by-Step Protocol

A spill of this material is a serious incident requiring a coordinated and pre-planned response.

  • Immediate Isolation: Evacuate all non-essential personnel from the area. Keep people upwind of the spill.[3]

  • Eliminate Ignition Sources: Shut off all potential sources of ignition (e.g., open flames, sparks, electrical equipment).[5][10] Use only non-sparking tools for cleanup.[5][11]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For larger spills, create a dike using sand or inert absorbent material to prevent spreading.[3] Do not allow the material to enter sewers or waterways.[3]

  • Absorption: Absorb the spilled material with a non-combustible absorbent such as sand, earth, or vermiculite.[10][14]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, observing all environmental regulations.[14]

Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of safety when working with reactive monomers like acrylates.

Safe Handling Workflow

start Start: Prepare for Handling ppe 1. Don PPE (Nitrile Gloves, Lab Coat, Goggles, Face Shield) start->ppe fume_hood 2. Verify Fume Hood Functionality (Check Airflow Monitor) ppe->fume_hood grounding 3. Ground & Bond Containers (Prevent Static Discharge) fume_hood->grounding dispense 4. Dispense Compound (Use Non-Sparking Tools, Keep Container Closed) grounding->dispense cleanup 5. Post-Handling Cleanup (Wipe Down Surfaces, Decontaminate) dispense->cleanup waste 6. Segregate Waste (Label Hazardous Waste Container) cleanup->waste remove_ppe 7. Doff PPE Correctly (Gloves Last, Avoid Contamination) waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash end End: Procedure Complete wash->end

Figure 2: Workflow for the Safe Handling of Methyl 3-(5-bromothiophen-2-yl)acrylate

  • Engineering Controls: Always handle this material inside a certified chemical fume hood to minimize inhalation exposure.[11] Eyewash stations and safety showers must be located in the immediate work area.[3][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][10]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][10] Change gloves frequently and immediately if they become contaminated.

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[11][10]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[3]

Storage Requirements
  • Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[7][14]

  • Inhibitor: Acrylates are typically supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). The inhibitor's effectiveness requires the presence of dissolved oxygen (5-21%).[5] Therefore, do not store under an inert atmosphere like nitrogen or argon, as this will deactivate the inhibitor and can lead to spontaneous, violent polymerization.[5]

  • Ignition Sources: Store in a flammable materials cabinet, away from all sources of ignition.[3]

  • Container: Keep the container tightly sealed to prevent vapor escape.[3][14]

Stability and Reactivity

  • Reactivity: This compound is highly reactive. The acrylate group can undergo polymerization initiated by heat, light, peroxides, or other radical initiators.[3]

  • Chemical Stability: The material is stable only under recommended storage conditions, which include the presence of an inhibitor and oxygen.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and peroxides, as these can initiate hazardous polymerization.[11][8]

  • Hazardous Decomposition Products: Thermal decomposition during a fire will produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[11]

Disposal Considerations

This material and its containers must be treated as hazardous waste.

  • Waste Treatment: Disposal must be handled by a licensed professional waste disposal service. The preferred method is incineration in a permitted hazardous waste facility.[3]

  • Environmental Precautions: Do not allow the product to be released into the environment, including sewers, soil, or bodies of water.[3][10]

  • Contaminated Packaging: Empty containers retain product residue (vapors and liquid) and can be dangerous.[3] Do not cut, drill, or weld on or near the container.[3] Treat empty containers with the same precautions as full ones and dispose of them as hazardous waste.

References

  • PubChem. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. National Center for Biotechnology Information. [Link]

  • ACRYLAT OJSC. (2011, October 10).
  • Molbase. Methyl 3-(thiophen-3-yl)acrylate. [Link]

  • ICSC. (Date not available). ICSC 0625 - METHYL ACRYLATE.
  • BASF CORPORATION. (2026, February 26).
  • FUJIFILM Wako Chemicals. (2024, February 26).
  • PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2025, May 1).
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Methyl 2-(bromomethyl)
  • Thermo Fisher Scientific. (2010, September 6).
  • CPAchem Ltd. (2024, February 20).
  • Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. (2025, September 12).
  • Sigma-Aldrich. (2025, November 6).
  • Thames River Chemical Corp. (2018, March 21).
  • Arkema. (2012, September 4).
  • Santa Cruz Biotechnology.
  • The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2019). Methyl acrylate.
  • Google Patents. (2020).
  • Google Patents. (1975).
  • Matyjaszewski Polymer Group, Carnegie Mellon University.
  • Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)
  • European Patent Office. (2020).
  • Wiley Online Library. (2003).

Sources

Chemo-Selectivity and Functionalization Strategies: Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Selectivity and Functionalization Strategies of the Acrylate Moiety in Methyl 3-(5-bromothiophen-2-yl)acrylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.

Executive Summary & Molecular Profile

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 64389-22-6) represents a "privileged scaffold" in organic synthesis, serving as a bifunctional building block. It bridges the gap between classical aromatic substitution chemistry and soft-nucleophile conjugate additions.

This guide focuses on the acrylate moiety (


-unsaturated ester), analyzing its reactivity under the electronic influence of the electron-rich, yet halogenated, thiophene ring. The molecule exhibits a "Push-Pull" electronic system where the thiophene acts as a 

-donor and the ester as a

-acceptor, creating specific vectors for regioselective functionalization.
Core Molecular Descriptors
PropertyValueStructural Implication
Molecular Formula

High atom economy for fragment-based drug design.
Electronic Character Donor-Acceptor (D-A)Thiophene (

-donor) conjugates with Acrylate (

-acceptor).
Electrophilicity ModerateAttenuated by thiophene resonance, requiring activated nucleophiles or catalysis.
Leaving Group Bromide (C5 position)Orthogonal handle for Pd-catalyzed cross-coupling.

Electronic Characterization & Reactivity Logic

To predict the reactivity of the acrylate tail, one must understand the resonance contributions of the 5-bromothiophenyl substituent. Unlike a phenyl ring, the thiophene is electron-rich (excess


-electron density).
The "Push-Pull" Effect

The sulfur atom donates electron density into the conjugated system, while the carbonyl oxygen withdraws it. The 5-bromo substituent exerts a dual effect:

  • Inductive Withdrawal (-I): Increases the electrophilicity of the entire system slightly.

  • Mesomeric Donation (+M): Weakly counters the inductive effect.

Net Result: The


-carbon of the acrylate is less electrophilic than in methyl cinnamate but remains sufficiently active for soft nucleophiles (thiols, amines) and radical additions.

ElectronicProfile Thiophene Thiophene Ring (Electron Donor) Alkene Alkene (C=C) (Michael Acceptor) Thiophene->Alkene Conjugation (Resonance) Bromine 5-Bromo (Orthogonal Handle) Bromine->Thiophene -I / +M Effect Ester Methyl Ester (Hydrolysis/Transesterification) Alkene->Ester Electron Withdrawal Nucleophile Soft Nucleophile (Nu-) (Thiol/Amine) Nucleophile->Alkene Attack at Beta-Carbon

Figure 1: Electronic flow and nucleophilic attack vectors. The donor-acceptor nature directs soft nucleophiles to the


-carbon.

Core Reactivity Profiles

A. Michael Addition (Conjugate Addition)

The most critical reactivity of the acrylate moiety in drug development is the Thiol-Michael Addition . This reaction is "Click-chemistry" compatible—rapid, high-yielding, and orthogonal to the aryl bromide.

  • Mechanism: The soft thiolate anion attacks the

    
    -carbon (LUMO), forming a stabilized enolate intermediate which is subsequently protonated.
    
  • Selectivity: Exclusive to the alkene; the ester and bromine remain intact.

  • Application: Cysteine bioconjugation or polymerization cross-linking.

B. [2+2] Photocycloaddition

Under UV irradiation, thiophene acrylates undergo [2+2] cycloaddition to form cyclobutane derivatives (truxinates/truxillates).

  • Significance: Used in photo-responsive materials and lithography. The thiophene ring provides red-shifted absorption compared to benzene analogs.

C. Selective Reduction

The challenge is reducing the alkene without debrominating the thiophene (hydrodehalogenation) or over-reducing the ester to an alcohol.

  • Reagent Choice: Sodium borohydride (

    
    ) with 
    
    
    
    or Cobalt catalysis is preferred over catalytic hydrogenation (
    
    
    ), which would likely cleave the C-Br bond.

Experimental Protocols

Protocol 1: Thiol-Michael Addition (Bioconjugation Model)

This protocol demonstrates the functionalization of the acrylate with a thiol, mimicking cysteine conjugation.

Reagents:

  • Methyl 3-(5-bromothiophen-2-yl)acrylate (1.0 equiv)

  • 1-Octanethiol (1.1 equiv)

  • Triethylamine (

    
    ) (0.1 equiv, catalyst)
    
  • Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the acrylate in 5 mL of DCM in a round-bottom flask.

  • Addition: Add 1.1 mmol of 1-octanethiol.

  • Catalysis: Add 0.1 mmol (approx 14

    
    ) of 
    
    
    
    dropwise at room temperature (25°C).
  • Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The UV-active starting material spot will disappear; the product spot will likely be less UV-active due to loss of conjugation.

  • Workup: Quench with 1M HCl (5 mL) to remove amine. Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Validation:

    
     NMR should show the disappearance of the vinylic doublets (
    
    
    
    6.0-7.8 ppm region) and appearance of methylene triplets (
    
    
    2.5-3.5 ppm).
Protocol 2: Orthogonal Suzuki-Miyaura Coupling

Demonstrating that the acrylate survives conditions used to react the bromine.

Reagents:

  • Methyl 3-(5-bromothiophen-2-yl)acrylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Key Insight: The acrylate is a "spectator" here. However, strong bases (like hydroxide) at high heat can hydrolyze the ester. Carbonate bases are preferred to maintain the methyl ester.

Decision Framework: Reaction Pathway Selection

The following workflow illustrates how to select the correct reaction based on the desired structural modification.

ReactionWorkflow Start Methyl 3-(5-bromothiophen-2-yl)acrylate Decision Target Modification? Start->Decision Path1 C=C Double Bond Modification Decision->Path1 Path2 C-Br Bond Modification Decision->Path2 Path3 Ester Hydrolysis Decision->Path3 Michael Michael Addition (Thiols/Amines) Path1->Michael Nucleophilic Cyclo [2+2] Cycloaddition (UV Light) Path1->Cyclo Photochemical Suzuki Suzuki/Stille Coupling (Pd Catalyst) Path2->Suzuki Cross-Coupling Acid Acid Hydrolysis (LiOH/THF/H2O) Path3->Acid Saponification

Figure 2: Strategic workflow for selective functionalization of the scaffold.

Safety & Stability (E-E-A-T)

  • Sensitization: Acrylates are potent skin sensitizers. The addition of the thiophene ring does not mitigate this risk. All handling requires nitrile gloves and fume hoods.

  • Lachrymator Potential: While less volatile than methyl acrylate, the title compound can still irritate mucous membranes.

  • Storage: Store at 2-8°C away from light. Acrylates can spontaneously polymerize; commercial samples often contain stabilizers (e.g., MEHQ). If doing radical chemistry, remove the stabilizer via a basic alumina plug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.[2][3][4] (General mechanism for acrylate-thiol conjugation). Retrieved from [Link]

  • D'Aurizio, A. E., et al. (2025). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids.[5] (Analogous reactivity for aromatic acrylates). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate via Regiocontrolled Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate (Target Molecule) via the Mizoroki-Heck reaction.

The Core Challenge: The starting material, 2,5-dibromothiophene , is a symmetric dihalide. The introduction of an electron-withdrawing acrylate group at the C2 position activates the remaining C5-bromide toward a second oxidative addition. Consequently, the mono-coupled product is kinetically more reactive than the starting material, leading to the rapid formation of the undesired bis-acrylate byproduct.

The Solution: This protocol utilizes a kinetic suppression strategy involving high-stoichiometry of the dibromide precursor and specific catalyst-ligand tuning to maximize mono-selectivity.

Scientific Foundation & Reaction Mechanism

The Selectivity Paradox

In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step.

  • Substrate A (Start): 2,5-Dibromothiophene.[1][2][3][4] Electron-rich thiophene ring. Moderate reactivity toward Pd(0).

  • Substrate B (Product): Methyl 3-(5-bromothiophen-2-yl)acrylate.[5] The acrylate group is a strong Electron-Withdrawing Group (EWG). This decreases electron density on the thiophene ring, making the C-Br bond more susceptible to oxidative addition by nucleophilic Pd(0).

Result: Without intervention,


 (where 

is the rate constant), leading to a mixture dominated by bis-substituted product and unreacted starting material.
Mechanistic Pathway

The cycle follows the standard Pd(0)/Pd(II) pathway. The critical control point is the competition for the active Pd(0) species between the abundant starting material and the highly reactive product.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 2,5-Dibromothiophene Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 Coord Olefin Coordination (Methyl Acrylate) Complex1->Coord + Methyl Acrylate Insert Migratory Insertion (Syn-Addition) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim ProdRel Product Release + H-Pd(II)-Br BetaElim->ProdRel RedElim Reductive Elimination (Base Assisted) ProdRel->RedElim + Base BisPath WARNING: Bis-Coupling Path (Product competes with Start Material) ProdRel->BisPath RedElim->Pd0 - HBr*Base BisPath->OxAdd Product Re-entry

Figure 1: Catalytic cycle highlighting the competitive re-entry of the mono-product (Bis-Coupling Path).

Experimental Protocol

Materials & Stoichiometry

To enforce mono-selectivity, we employ a 4:1 molar ratio of dibromide to acrylate.

ComponentRoleEquiv.MmolMass/Vol
2,5-Dibromothiophene Substrate (Excess)4.020.04.84 g
Methyl Acrylate Limiting Reagent1.05.0450 µL
Pd(OAc)₂ Pre-catalyst0.050.2556 mg
PPh₃ Ligand0.100.50131 mg
Triethylamine (Et₃N) Base2.010.01.39 mL
DMF (Anhydrous) Solvent----25 mL (0.2 M)
Step-by-Step Methodology

Phase 1: Setup & Degassing

  • Glassware: Oven-dry a 100 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: Sparge anhydrous DMF with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation/aggregation).

  • Charging: Under a gentle stream of inert gas, add:

    • 2,5-Dibromothiophene (4.84 g)

    • Pd(OAc)₂ (56 mg)

    • PPh₃ (131 mg)

    • DMF (20 mL)

  • Activation: Stir the mixture at room temperature for 5-10 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0)-phosphine complex.

Phase 2: Reaction Initiation 5. Reagent Addition: Add Triethylamine (1.39 mL) and Methyl Acrylate (450 µL) via syringe. Wash the sides with the remaining 5 mL of DMF. 6. Heating: Place the vessel in a pre-heated oil bath at 90 °C . 7. Monitoring: Stir vigorously (800 rpm). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours.

  • Note: You will see a large spot for the excess starting material (Rf ~0.8) and a growing spot for the product (Rf ~0.5).

Phase 3: Work-up & Purification 8. Quench: Once methyl acrylate is consumed (typically 6-12 hours), cool the mixture to room temperature. 9. Filtration: Filter the reaction mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse the pad with Ethyl Acetate (50 mL). 10. Extraction: Transfer filtrate to a separatory funnel. Add Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with Brine (2 x 30 mL) to remove DMF.
  • Dry:[6] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Chromatography (Crucial Step):
  • The crude oil contains significant excess 2,5-dibromothiophene.
  • Column: Silica Gel (230-400 mesh).
  • Eluent: Gradient 100% Hexane
    
    
    5% EtOAc/Hexane.
  • Fraction 1: Recovered 2,5-dibromothiophene (Recycle for future batches).
  • Fraction 2: Target Product (Methyl 3-(5-bromothiophen-2-yl)acrylate).

Process Control & Optimization

The following table summarizes the impact of key variables on the Mono:Bis ratio (Selectivity) and Yield.

VariableConditionOutcomeRecommendation
Stoichiometry 1:1 (Bromide:Acrylate)High Bis-product formation (>30%).Avoid. Use >3:1 excess.
Temperature >110 °CCatalyst decomposition; lower selectivity.Keep at 85-95 °C .
Base Inorganic (K₂CO₃)Slower kinetics; heterogeneous mixture.Use Et₃N for homogeneity.
Ligand P(o-tol)₃Higher steric bulk; improves mono-selectivity but slower rate.Use if PPh₃ fails.
Solvent ToluenePoor solubility of Pd-complexes; slow reaction.DMF or DMAc preferred.

Troubleshooting Guide

Issue 1: "Pd Black" precipitation occurs early.

  • Cause: Oxygen in solvent or insufficient ligand stabilization.

  • Fix: Ensure rigorous degassing. Increase Ligand:Pd ratio from 2:1 to 4:1.

Issue 2: Low conversion of Methyl Acrylate.

  • Cause: Catalyst poisoning by thiophene sulfur.

  • Fix: Increase catalyst loading to 5 mol%. Ensure temperature is at least 90 °C.

Issue 3: Inseparable mixture of Mono/Bis products.

  • Cause: Column gradient too steep.

  • Fix: Use a slower gradient (0% to 2% EtOAc). The bis-acrylate is more polar and will elute last.

References

  • Beilstein-Institut. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.[1][2][3] Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Recent Literature.[7]

  • National Institutes of Health (PubChem). (n.d.). (E)-methyl 3-(5-bromothiophen-2-yl)acrylate Compound Summary.

  • ScienceDirect. (2006). Regioselectivity in the Heck Reaction of Thiophenes. Tetrahedron Letters.[7] (General reference for thiophene reactivity patterns).

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Functionalization of 5-Bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the thiophene core is a critical transformation in the development of novel therapeutic agents, agrochemicals, and advanced organic materials such as conjugated polymers. The Suzuki-Miyaura cross-coupling reaction remains the premier method for introducing aryl and heteroaryl substituents at the 5-position of the thiophene ring. This application note provides an in-depth, mechanistically grounded guide to optimizing Suzuki coupling conditions specifically for 5-bromothiophene derivatives, transitioning from theoretical causality to field-proven, self-validating experimental protocols.

Mechanistic Causality & Substrate Reactivity

To successfully couple 5-bromothiophenes, one must first understand the electronic and steric environment of the substrate. The Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle consisting of oxidative addition, transmetalation, and reductive elimination.

The Role of the C-X Bond: The reactivity of the thiophene halide is fundamentally dictated by its bond dissociation energy. While 5-iodothiophenes exhibit superior reactivity due to a weaker C-I bond[1], 5-bromothiophenes are overwhelmingly preferred in process chemistry due to their optimal balance of stability, commercial availability, and synthetic tractability. The oxidative addition of the Pd(0) active species into the C-Br bond is often the rate-determining step.

Electronic Activation: The electron-rich nature of the unsubstituted thiophene ring can inherently slow down oxidative addition compared to electron-deficient aryl halides. However, the presence of electron-withdrawing groups at the 2-position (e.g., nitrovinyl, acetyl, or carboxylate moieties) significantly activates the C-Br bond at the 5-position by lowering the electron density of the ring[2]. For example, 2-acetyl-5-bromothiophene and 2-bromo-5-(2-nitro-vinyl)-thiophene undergo rapid oxidative addition, allowing for milder reaction conditions and broader substrate scope[2],[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining for Electron-Rich Thiophenes) Pd0->OxAdd + 5-Bromothiophene PdII_1 Pd(II) Complex [Ar-Thiophene-Pd-Br] OxAdd->PdII_1 BaseEx Base Exchange (Halide to Hydroxo/Alkoxo) PdII_1->BaseEx + Base (e.g., K3PO4) TransMet Transmetalation with Aryl Boronate BaseEx->TransMet PdII_2 Pd(II) Complex [Ar-Thiophene-Pd-Ar'] TransMet->PdII_2 + Ar'-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiophene Product RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-bromothiophene derivatives.

Optimization of the Catalytic System

The success of the coupling relies heavily on the synergistic selection of the catalyst, base, and solvent system.

  • Catalyst Selection: While standard Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2-5 mol% is highly effective for activated 5-bromothiophenes[2],[4], sterically hindered or deactivated substrates benefit from advanced precatalysts. For instance, benzothiazole-oxime Pd(II) complexes have demonstrated exceptional turnover numbers, particularly in aqueous media[3].

  • Base Dynamics: The base is not merely an acid scavenger; it is mechanistically required to convert the neutral boronic acid into a highly nucleophilic boronate ion, which undergoes transmetalation significantly faster[5]. Potassium phosphate (K₃PO₄) and Potassium carbonate (K₂CO₃) are standard choices[2],[5]. For microwave-assisted aqueous reactions, Potassium hydroxide (KOH) is highly effective[3].

  • Solvent & Energy Input: The classic 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1 ratio) systems provide excellent solubility for both the organic halide and the inorganic base[2]. However, modern green chemistry protocols heavily favor pure water or aqueous DMF under microwave irradiation. Microwave heating ensures rapid, homogeneous energy transfer, reducing reaction times from 12-24 hours to mere minutes while suppressing thermal degradation pathways[3].

Quantitative Data Presentation: Comparative Reaction Conditions

The following table synthesizes optimized reaction parameters for various functionalized 5-bromothiophenes, allowing researchers to benchmark their specific substrate against validated literature conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolvent SystemTemp / TimeYield RangeRef
2-Acetyl-5-bromothiophene Arylboronic acidsPd(II)-precatalyst (0.25 mol%)KOHWaterMicrowave, 100 °C, 20 min>90%[3]
5-Bromothiophene acylsulfonamide Arylboronic estersPd(PPh₃)₄K₂CO₃Toluene / WaterThermal, 90 °C, 12 h65–85%[5]
5-Bromothiophene-2-carboxylate Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane / WaterThermal, 80–90 °C, 10 hModerate–Good[4]
2-Bromo-5-(2-nitro-vinyl)-thiophene Arylboronic acidsPd(PPh₃)₄ (2-5 mol%)K₃PO₄1,4-Dioxane / WaterThermal, 80–100 °C, 12–24 hHigh[2]
Self-Validating Experimental Protocol

This protocol outlines a robust, microwave-assisted methodology for coupling 5-bromothiophenes. It is designed with built-in causality checks to ensure self-validation at every critical juncture.

Workflow Prep 1. Reagent Prep Weigh 5-bromothiophene, boronic acid, Pd cat., base Degas 2. Degassing Purge with Argon/N2 (Crucial to prevent Pd oxidation) Prep->Degas React 3. Reaction Microwave (100°C, 20 min) or Thermal (90°C, 12 h) Degas->React Monitor 4. Monitoring TLC / LC-MS validation Check starting material consumption React->Monitor Workup 5. Work-up & Purify Liquid-liquid extraction, Column Chromatography Monitor->Workup

Caption: Step-by-step experimental workflow for the self-validating Suzuki coupling protocol.

Step 1: Reagent Preparation & Stoichiometry
  • Action: To a flame-dried microwave vial, add the 5-bromothiophene derivative (1.0 equiv), the corresponding arylboronic acid (1.2–1.5 equiv), and the inorganic base (e.g., K₃PO₄ or KOH, 2.0–3.0 equiv).

  • Causality: Boronic acids are susceptible to competitive protodeboronation (cleavage of the C-B bond) at elevated temperatures. Using a 1.2 to 1.5 molar excess ensures complete consumption of the valuable thiophene halide[2].

Step 2: Inert Atmosphere Generation (Degassing)
  • Action: Seal the vial with a septum cap. Evacuate and backfill the vessel with Argon or Nitrogen three times. Add the Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive stream of inert gas[2]. Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 ratio).

  • Causality & Validation: Palladium(0) is highly sensitive to atmospheric oxygen, which irreversibly oxidizes it to inactive Pd(II) species, halting the catalytic cycle. Self-Validation: The solution should initially appear pale yellow/orange. Rapid darkening to black before heating indicates premature catalyst decomposition (Pd black formation).

Step 3: Reaction Execution
  • Action: Subject the mixture to microwave irradiation at 100 °C for 20–30 minutes (or thermal heating at 80–100 °C for 12–24 hours) with vigorous magnetic stirring[2],[3].

  • Causality: High temperature provides the activation energy necessary for the oxidative addition step. Vigorous stirring is mandatory to overcome mass transfer limitations in biphasic solvent systems.

Step 4: In-Process Monitoring
  • Action: Pause the reaction, allow it to cool, and withdraw a 10 µL aliquot. Dilute with ethyl acetate and analyze via TLC or LC-MS.

  • Causality & Validation: Self-Validation via TLC: The 5-bromothiophene starting material (typically UV active at 254 nm) should disappear. The newly formed 5-arylthiophene product will generally possess an extended conjugated

    
    -system, often making it highly fluorescent under long-wave UV light (365 nm) or exhibiting a distinct shift in retention factor (
    
    
    
    ).
Step 5: Quenching, Work-up, and Purification
  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and Water. Separate the phases, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Causality & Validation: The aqueous wash removes inorganic salts (excess base and borate byproducts). Self-Validation: A clean phase separation indicates successful dissolution of salts. If a stubborn emulsion forms, or if a black precipitate is suspended at the interface, it is likely precipitated palladium black; filtering the entire biphasic mixture through a pad of Celite prior to separation will immediately resolve the emulsion. Purify the concentrated crude via silica gel flash chromatography.

References
  • [2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem. 2

  • [3] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. 3

  • [4] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arab Journal of Chemistry. 4

  • [1] A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. Benchchem.1

  • [5] Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. PMC. 5

Sources

Application Note: High-Purity Isolation of Methyl 3-(5-bromothiophen-2-yl)acrylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate, a key intermediate in the development of novel therapeutics and advanced materials. The described methodology centers on silica gel flash column chromatography, a robust and scalable technique for the efficient removal of common synthetic impurities. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and a systematic workflow to ensure the isolation of a highly pure final product.

Introduction

Methyl 3-(5-bromothiophen-2-yl)acrylate is a versatile α,β-unsaturated ester. Its thiophene core is a prevalent motif in medicinal chemistry, while the acrylate functionality serves as a valuable handle for a variety of chemical transformations. The purity of this intermediate is paramount, as residual starting materials or byproducts can interfere with subsequent reactions and compromise the integrity of the final product.

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a phosphonate reagent such as triethyl phosphonoacetate.[1][2] While the HWE reaction is highly efficient and generally favors the formation of the thermodynamically stable (E)-alkene, the crude reaction mixture often contains unreacted aldehyde, excess phosphonate reagent, and the water-soluble dialkylphosphate byproduct.[3] Flash column chromatography is an indispensable technique for the removal of these impurities.[4][5] This application note will detail a systematic approach to the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate, from the initial analysis of the crude product to the final isolation of the pure compound.

Principles of Separation

The purification strategy hinges on the differential polarity of the components in the crude reaction mixture. Silica gel, a highly polar stationary phase, is employed to adsorb the various compounds to different extents. A non-polar mobile phase, or eluent, is then used to selectively desorb and transport the compounds down the column.

The order of elution is inversely proportional to the polarity of the compound. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly, while more polar compounds are retained on the column for longer. In the context of this purification, the expected order of elution is:

  • Methyl 3-(5-bromothiophen-2-yl)acrylate (Product): Moderately polar.

  • 5-Bromothiophene-2-carbaldehyde (Unreacted Starting Material): More polar than the product due to the aldehyde functionality.

  • Triethyl phosphonoacetate (Excess Reagent): Highly polar and will be strongly retained on the silica gel.

  • Dialkylphosphate byproduct: Water-soluble and typically removed during the aqueous work-up prior to chromatography.[3]

By carefully selecting the composition of the mobile phase, a clean separation of the desired product from the impurities can be achieved.

Materials and Methods

Materials and Equipment
Item Specifications
Crude Methyl 3-(5-bromothiophen-2-yl)acrylatePost-workup reaction mixture
Silica Gel230-400 mesh, for flash chromatography
Solventsn-Hexane (ACS grade), Ethyl acetate (ACS grade)
TLC PlatesSilica gel 60 F254
VisualizationUV lamp (254 nm), Iodine chamber
GlasswareChromatography column, round-bottom flasks, collection tubes
OtherRotary evaporator, cotton or glass wool, sand
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with the column chromatography, it is crucial to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in selecting the appropriate eluent for the column.

Protocol:

  • Dissolve a small amount of the crude product in a few drops of ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate).

  • Visualize the developed plate under a UV lamp (254 nm) and in an iodine chamber.[6][7][8]

  • The ideal solvent system should provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.

  • Adjust the solvent ratio as needed. Increasing the proportion of ethyl acetate will increase the polarity of the eluent and cause all spots to move further up the plate.

dot graph TD { A[Start: Crude Product] --> B{TLC Analysis}; B --> C{Select Solvent System (Rf of Product ~0.3)}; C --> D[Pack Column with Silica Gel]; D --> E{Load Sample}; E --> F[Elute with Solvent Gradient]; F --> G{Collect Fractions}; G --> H{Analyze Fractions by TLC}; H --> I{Combine Pure Fractions}; I --> J[Evaporate Solvent]; J --> K[End: Pure Product]; }

Caption: Workflow for the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Detailed Purification Protocol

Column Preparation
  • Select a glass chromatography column of an appropriate size. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Insert a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring that no air bubbles are trapped in the silica bed.

  • Allow the silica gel to settle into a uniform bed, and then add another thin layer of sand on top to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette the solution onto the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.

Elution and Fraction Collection
  • Once the sample is loaded, carefully add the eluent to the top of the column.

  • Begin eluting the column by opening the stopcock. It is recommended to use a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity. A suggested gradient is as follows:

    • Initial Elution: 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)

    • Product Elution: Gradually increase to 90:10 and then 85:15 Hexane:Ethyl Acetate.

    • Final Wash: 70:30 Hexane:Ethyl Acetate (to elute highly polar impurities).

  • Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).

dot graph G { layout=dot rankdir=TB

}

Caption: Step-by-step experimental workflow diagram.

Analysis of Fractions and Product Isolation

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product. Spot each fraction on a TLC plate and develop it in the solvent system that gave an Rf of ~0.3 during the initial analysis.

  • The product, being a conjugated system, should be UV active and appear as a dark spot under a 254 nm UV lamp.[7]

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 3-(5-bromothiophen-2-yl)acrylate.

  • The purity of the final product can be confirmed by NMR spectroscopy and its identity verified by mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Poor separationIncorrect solvent systemRe-optimize the eluent using TLC.
Column overloadingUse a larger column with more silica gel.
Streaking of spots on TLCSample is too concentratedDilute the sample before spotting on the TLC plate.
Compound is acidic or basicAdd a small amount of acetic acid or triethylamine to the eluent.
Cracks in the silica bedImproper packingRepack the column, ensuring a uniform and bubble-free bed.

Conclusion

This application note provides a robust and reproducible protocol for the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate using flash column chromatography. By following the detailed steps for TLC analysis, column packing, sample loading, and gradient elution, researchers can consistently obtain a highly pure product, which is essential for the success of subsequent synthetic steps and biological evaluations.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738.
  • Paparella, A. N.; Stallone, M.; Pulpito, M.; Perna, F. M.; Capriati, V.; Vitale, P. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Organic & Biomolecular Chemistry2024 . [Link]

  • Supporting information for: An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. [Link]

  • Supporting information for: High-resolution mass spectra (HRMS) were performed on Applied Biosystems Mariner biospectrometry workstation. [Link]

  • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube, Jan 10, 2019. [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025 , 102, 276–302. [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

Sources

Application Note: High-Resolution HPLC Analysis of Brominated Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated thiophene derivatives are critical intermediates in the synthesis of conductive polymers (e.g., polythiophenes for OLEDs) and active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount; even trace amounts of incorrect regioisomers (e.g., 2,4-dibromothiophene vs. 2,5-dibromothiophene) can terminate polymerization chains or alter drug efficacy.

This guide details the development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically designed to resolve structural isomers of mono-, di-, and tri-brominated thiophenes. Unlike generic protocols, this method leverages


 stationary phase interactions  to achieve superior selectivity over standard C18 chemistries.

Physicochemical Context & Challenges

The Analyte Profile

Thiophene rings are electron-rich aromatic systems. The introduction of bromine atoms (


) alters the molecule in three distinct ways:
  • Increased Hydrophobicity: Each

    
     atom significantly increases the LogP, requiring high organic content in the mobile phase.
    
  • Isomeric Complexity: Bromination yields regioisomers (positional isomers) with identical molecular weights. These isomers often co-elute on standard alkyl-bonded phases (C18) because their hydrophobicity is nearly identical.

  • UV Shift: Bromine is an auxochrome. While thiophene absorbs near 231 nm, brominated derivatives exhibit bathochromic shifts (red shifts) and hyperchromic effects, often pushing

    
     to 250–260 nm.
    
The Separation Strategy: Interaction

Standard C18 columns separate based on hydrophobic subtraction. However, for regioisomers like 2,3-dibromothiophene and 2,5-dibromothiophene , the hydrophobic difference is negligible.

The Solution: Use a Phenyl-Hexyl or Biphenyl stationary phase. These phases possess aromatic rings that engage in


 stacking with the thiophene core. The electron-withdrawing nature of the bromine atoms alters the electron density of the thiophene ring differently depending on the position (2, 3, 4, or 5). This creates a "shape selectivity" and electronic interaction difference that C18 cannot provide.

Method Development Workflow

The following diagram illustrates the decision matrix for developing this method, emphasizing the critical pivot from C18 to Phenyl phases.

MethodDevWorkflow Start Analyte Characterization (LogP, UV Spectra) ColSelect Column Screening C18 vs. Phenyl-Hexyl Start->ColSelect Define Hydrophobicity MobilePhase Mobile Phase Selection MeCN vs. MeOH ColSelect->MobilePhase Phenyl-Hexyl Selected for Isomer Resolution Optimization Gradient & Temp Optimization MobilePhase->Optimization MeCN chosen for lower backpressure Optimization->ColSelect If Resolution < 1.5 Validation ICH Q2(R2) Validation Optimization->Validation Resolution > 1.5 achieved

Figure 1: Decision matrix for method development. Note the critical checkpoint at Column Screening where Phenyl-Hexyl is prioritized for aromatic isomers.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Solvents: HPLC Grade Acetonitrile (MeCN) and HPLC Grade Water.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl),

    
    .
    
    • Alternative: Biphenyl phases are also acceptable for enhanced steric selectivity.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances pressure and efficiency.
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer for halogenated compounds.
Injection Vol 5–10 µLKeep volume low to prevent peak broadening due to strong sample solvent (MeCN).
Detection UV 254 nmPrimary channel. Collect spectra 210–400 nm to confirm peak purity.
Mobile Phase A WaterPure water is sufficient; buffers are rarely needed for neutral bromothiophenes.
Mobile Phase B AcetonitrilePreferred over Methanol for lower backpressure and sharper peaks with phenyl phases.
Gradient Program

Brominated thiophenes are hydrophobic. A steep gradient is required to elute poly-brominated species.

Time (min)% Mobile Phase B (MeCN)Event
0.0050Initial hold to focus mono-brominated species.
2.0050Isocratic hold.
15.0095Linear ramp to elute di- and tri-brominated species.
18.0095Wash step to remove highly lipophilic impurities.
18.1050Return to initial conditions.
23.0050Re-equilibration (Critical for Phenyl phases).
Sample Preparation
  • Solvent: Dissolve standards in 100% Acetonitrile (solubility is poor in water).

  • Dilution: If possible, dilute the final sample to 80:20 MeCN:Water to improve peak shape at the head of the column.

  • Concentration: Target 0.1 mg/mL for impurity analysis.

Mechanism of Separation (Visualized)

The following diagram explains why the Phenyl-Hexyl column works better than C18 for this specific application.

SeparationMechanism Analyte Bromothiophene Isomers C18 C18 Phase (Alkyl Chains) Analyte->C18 Van der Waals Forces Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Pi-Pi Electron Interaction ResultC18 Co-elution (Hydrophobicity only) C18->ResultC18 ResultPhenyl Separation (Hydrophobicity + Pi-Pi Stacking) Phenyl->ResultPhenyl

Figure 2: Mechanistic comparison. Phenyl phases utilize electron density interactions (


) to discriminate between positional isomers, whereas C18 relies solely on hydrophobicity.

Validation Framework (ICH Q2 R2)

To ensure the method is trustworthy for regulatory submission or quality control, follow the ICH Q2(R2) guidelines.

Specificity (Stress Testing)
  • Protocol: Inject individual isomer standards to confirm retention times.

  • Acceptance: Resolution (

    
    ) between closest eluting isomers (e.g., 2,3-dibromo vs 2,4-dibromo) must be 
    
    
    
    .
  • Peak Purity: Use the PDA detector to ensure no co-eluting impurities exist under the main peak (Purity Angle < Purity Threshold).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)
  • Protocol: Spike a known matrix (or solvent) with the analyte at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% – 102.0%.

Robustness[2]
  • Critical Parameter: Column Temperature (

    
    ). Phenyl phase selectivity is often temperature-dependent due to the alignment of the bonded phase ligands.
    
  • Protocol: Verify resolution remains

    
     at 30°C and 40°C.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Strong sample solventDilute sample with water (if solubility permits) or reduce injection volume to 2 µL.
Isomer Co-elution Insufficient

interaction
Switch from MeCN to Methanol (MeOH). MeOH facilitates stronger

interactions than MeCN.
Baseline Drift UV absorption of mobile phaseEnsure high-purity HPLC grade solvents. Brominated compounds absorb at 254 nm, where some impurities in MeCN may also absorb.
Retention Time Shift Column dewettingPhenyl phases can be sensitive to 100% aqueous conditions (though not used here). Ensure re-equilibration time is at least 5 column volumes.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • Phenomenex Technical Notes. (2018). Reversed Phase Selectivity: Phenyl-Hexyl vs C18.[3]Link

  • Shimadzu Technical Report. (2021). Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns.Link

  • Sielc Technologies. Separation of Thiophene on Newcrom R1 HPLC column.Link

  • ResearchGate. (2019). UV-diode array spectra of the major bromine-containing peaks.[4]Link

Sources

Application Note: Precision Synthesis of Poly[Methyl 3-(5-bromothiophen-2-yl)acrylate] for Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the polymerization of Methyl 3-(5-bromothiophen-2-yl)acrylate (M3BTA) .

While this monomer contains both a vinyl group (acrylate) and an aryl halide (bromothiophene), this guide focuses on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This route yields a well-defined polyacrylate backbone with pendant bromothiophene groups. These pendant groups serve as critical "chemical handles" for post-polymerization functionalization (e.g., via Suzuki-Miyaura coupling) to create high-refractive-index dielectrics or donor-acceptor side-chain polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Part 1: Monomer Characteristics & Pre-Polymerization Strategy

The monomer Methyl 3-(5-bromothiophen-2-yl)acrylate (M3BTA) is an A-B type functional molecule. Successful polymerization requires distinguishing between its two reactive centers: the acrylate vinyl group (susceptible to radical propagation) and the aryl bromide (inert to radicals but active in Pd-catalyzed coupling).

Chemical Profile
PropertySpecificationCritical Note for Protocol
CAS Number 64389-22-6Verify purity >98% via HPLC before use.
Molecular Weight 247.11 g/mol High MW monomer; adjust mass/mole ratios carefully.
Reactive Moiety A Acrylate (

)
Primary polymerization site (Radical).
Reactive Moiety B C5-Bromo (

)
Must remain intact during polymerization.
Solubility THF, Chloroform, ToluenePoor solubility in alcohols/aliphatic hydrocarbons.
Sensitivity UV Light, OxygenStore in amber vials under Argon.
Strategic Selection: Why RAFT?

For organic electronics, dispersity (


) control is paramount. Broad 

leads to inconsistent film morphology and charge trapping.
  • vs. Free Radical: RAFT provides low

    
     (<1.2) and defined end-groups.
    
  • vs. ATRP: Atom Transfer Radical Polymerization (ATRP) uses Copper (Cu) catalysts.[1] Thiophene sulfur atoms can coordinate with Cu, poisoning the catalyst and requiring difficult purification. RAFT is metal-free , preventing conductive metal contamination in the final electronic device.

Part 2: RAFT Polymerization Protocol

Materials & Reagents[1][2][3][4]
  • Monomer: M3BTA (Recrystallized from MeOH/Hexane if yellowed).

  • Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB). Note: Trithiocarbonates are preferred for acrylates to minimize retardation.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anisole (High boiling point, non-reactive, easy NMR standard).

Experimental Workflow (Step-by-Step)

Target: Degree of Polymerization (


) = 50; Conversion ~60-70% (to maintain low 

).

Step 1: Stoichiometric Calculation Calculate ratios based on the formula:



  • Rationale: A 5:1 CTA-to-Initiator ratio ensures the majority of chains are initiated by the R-group of the CTA, preserving "living" character.

Step 2: Reaction Assembly

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Monomer (M3BTA): 1.0 g (4.05 mmol)

    • CTA (CPDT): 27.9 mg (0.081 mmol)

    • Initiator (AIBN): 2.6 mg (0.016 mmol)

    • Solvent (Anisole): 4.0 mL (1.0 M concentration). High concentration favors rate.

  • Seal the tube with a rubber septum.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

  • Cycle 1: Freeze in liquid

    
     (10 min). Open to high vacuum (5 min). Close vacuum. Thaw in warm water.
    
  • Repeat: Perform 3 complete cycles.

  • Final State: Backfill with high-purity Argon.

  • Why: Oxygen terminates radicals and oxidizes thiophenes. This step is non-negotiable for electronic-grade polymers.

Step 4: Polymerization

  • Immerse Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 300 RPM.

  • Time: Run for 6–12 hours.

    • Monitoring: Take aliquots (0.1 mL) via airtight syringe at t=0, 2, 4, 8 hrs for

      
      H NMR. Monitor the disappearance of vinyl protons (6.2–6.5 ppm) relative to the solvent peak.
      

Step 5: Quenching & Purification

  • Quench by plunging the tube into liquid

    
     and exposing to air.
    
  • Precipitation: Dilute with minimal THF (2 mL) and dropwise add into cold Methanol (100 mL) under vigorous stirring.

  • Filtration: Collect the yellow solid via vacuum filtration.

  • Reprecipitation: Dissolve in THF and precipitate into Hexanes/Methanol (1:1) to remove unreacted monomer and CTA residues.

  • Drying: Vacuum oven at 40°C for 24 hours.

Part 3: Post-Polymerization Functionalization (The Electronics Link)

The resulting polymer, Poly(M3BTA) , contains a reactive bromide on every side chain. This is a "precursor polymer" for tuning optoelectronic properties.

Protocol: Suzuki-Miyaura Side-Chain Extension To attach a conjugated group (e.g., Phenyl or Thiophene) for refractive index tuning:

  • Dissolve Poly(M3BTA) (1 eq. of Br units) in Toluene/DMF (4:1).

  • Add Phenylboronic acid (1.5 eq.) and

    
     (2M aq, 5 eq.).
    
  • Degas (Argon sparge, 20 min).

  • Add catalyst:

    
     (0.05 eq.).
    
  • Reflux at 90°C for 24 hours.

  • Result: The insulating polyacrylate backbone now carries bulky, conjugated pendant groups, significantly altering the dielectric constant and optical bandgap.

Part 4: Visualization & Logic

Reaction Pathway Diagram

This diagram illustrates the RAFT cycle and the distinct role of the Bromine handle.

G cluster_0 Critical Control Points Monomer Monomer (M3BTA) (Acrylate + Br-Thiophene) Propagation RAFT Propagation (Living Chain Growth) Monomer->Propagation Vinyl Reaction Initiation Initiation (AIBN + CTA) Initiation->Propagation Radicals Polymer Poly(M3BTA) (Defined MW, Low Đ) Propagation->Polymer 70°C, 12h Func Post-Polymerization (Suzuki Coupling via Br) Polymer->Func Br-Handle Activation

Caption: Figure 1. RAFT polymerization pathway of M3BTA, highlighting the preservation of the Bromine functionality for downstream electronic modification.

Part 5: Characterization & Validation

TechniqueParameterAcceptance Criteria

H NMR
Vinyl Protons (6.2-6.5 ppm)>95% Disappearance (Purified Polymer)

H NMR
Thiophene Protons (7.0-7.5 ppm)Broadened peaks; Integration matches backbone ester.
GPC (THF) Dispersity (

)

(Indicates controlled growth)
TGA Decomposition Temp (

)

(Required for device annealing)
Elemental Analysis Br ContentTheoretical % ± 0.5% (Confirms Br retention)

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

  • Theato, P., & Klok, H.-A. (2013). Functional Polymers by Post-Polymerization Modification. Wiley-VCH.

  • Bjerglund, E. T., et al. (2014). Synthesis of Poly(thiophene) Derivatives via Heck Coupling. Polymer Chemistry.

Sources

Application Notes and Protocols: Synthesis of Functional Polymers Using Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Frontiers in Polymer Science

The strategic design of monomers is paramount in the development of advanced polymeric materials with tailored functionalities. Methyl 3-(5-bromothiophen-2-yl)acrylate emerges as a monomer of significant interest, possessing a unique combination of an electron-rich bromothiophene moiety and a polymerizable acrylate group. This bifunctional nature opens avenues for the synthesis of novel polymers with potential applications in organic electronics, drug delivery systems, and advanced coatings. The presence of the bromothiophene unit provides a handle for post-polymerization modification, such as cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic and physical properties. This document provides detailed application notes and protocols for the synthesis of polymers from Methyl 3-(5-bromothiophen-2-yl)acrylate, with a focus on controlled radical polymerization techniques to ensure the synthesis of well-defined macromolecules.

Monomer Overview: Properties and Reactivity

Methyl 3-(5-bromothiophen-2-yl)acrylate is a crystalline solid with the chemical formula C₈H₇BrO₂S and a molecular weight of 247.11 g/mol .[1] Its structure, depicted below, features a thiophene ring substituted with a bromine atom at the 5-position and an acrylate group at the 2-position.

Key Properties of Methyl 3-(5-bromothiophen-2-yl)acrylate:

PropertyValueSource
Molecular FormulaC₈H₇BrO₂SPubChem
Molecular Weight247.11 g/mol PubChem
AppearanceSolidInferred
IUPAC Namemethyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoatePubChem

The acrylate functionality is amenable to various polymerization methods, including free radical, anionic, and controlled radical polymerization techniques.[2][3] The electron-withdrawing nature of the acrylate group and the presence of the bulky bromothiophene substituent can influence the reactivity of the monomer and the properties of the resulting polymer. Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for this monomer as they allow for precise control over molecular weight, polydispersity, and polymer architecture.[4]

Polymerization Protocols

The following protocols are designed to provide a starting point for researchers. Optimization of reaction conditions may be necessary to achieve desired polymer characteristics.

Protocol 1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile controlled radical polymerization technique that is well-suited for a wide range of functional monomers, including acrylates.[4][5] The mechanism relies on the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, typically a copper(I) complex.

Conceptual Workflow for ATRP of Methyl 3-(5-bromothiophen-2-yl)acrylate:

ATRP_Workflow Monomer Methyl 3-(5-bromothiophen-2-yl)acrylate Reaction_Setup Schlenk Flask under Inert Atmosphere Monomer->Reaction_Setup Initiator Ethyl α-bromoisobutyrate (EBiB) Initiator->Reaction_Setup Catalyst Cu(I)Br Catalyst->Reaction_Setup Ligand PMDETA Ligand->Reaction_Setup Solvent Anisole Solvent->Reaction_Setup Polymerization Polymerization (e.g., 60 °C) Reaction_Setup->Polymerization Quenching Quenching (Exposure to air) Polymerization->Quenching Purification Purification (Precipitation in Methanol) Quenching->Purification Polymer Poly(Methyl 3-(5-bromothiophen-2-yl)acrylate) Purification->Polymer RAFT_Workflow Monomer Methyl 3-(5-bromothiophen-2-yl)acrylate Reaction_Setup Reaction Vial with Septum Monomer->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup CTA e.g., CPADB CTA->Reaction_Setup Solvent Dioxane Solvent->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Polymerization Polymerization (e.g., 70 °C) Degassing->Polymerization Purification Purification (Precipitation in Hexane) Polymerization->Purification Polymer Poly(Methyl 3-(5-bromothiophen-2-yl)acrylate) Purification->Polymer

Sources

Application Notes & Protocols: The Thiophene Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Thiophene in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of clinically used drugs featuring a heterocyclic moiety in their chemical skeleton.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has earned the status of a "privileged pharmacophore".[2][3] This distinction is not arbitrary; it is built on a foundation of versatile chemistry, favorable physicochemical properties, and a proven track record of therapeutic success. Thiophene's structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved metabolic stability, enhanced target binding affinity, and fine-tuned pharmacokinetic profiles.[4]

The thiophene nucleus is a key component in a wide array of FDA-approved drugs, demonstrating its remarkable therapeutic diversity.[2][3] Its derivatives have been extensively explored and have shown a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][5][6][7] In the United States, the thiophene moiety was ranked 4th in the FDA approval of small molecule drugs over the last decade, with 26 approved pharmaceuticals containing this core structure.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of thiophene-containing compounds in drug discovery, moving beyond a simple review to offer field-proven insights. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for synthesis and biological evaluation, and ground all claims in authoritative, verifiable references.

G cluster_Thiophene Thiophene as a Privileged Scaffold cluster_Properties Key Attributes in Drug Design Thiophene Thiophene Ring (C4H4S) Substitutions Versatile Substitution Sites (R1, R2, R3, R4) Thiophene->Substitutions Enables Fine-Tuning Target_Binding Strong Target Affinity Bioisostere Bioisostere of Phenyl Ring Substitutions->Bioisostere PK_Profile Improved Pharmacokinetics Substitutions->PK_Profile Metabolic_Stability Enhanced Metabolic Stability Substitutions->Metabolic_Stability Substitutions->Target_Binding

Diagram 1: The thiophene scaffold's versatility for drug design.

Section 1: Market-Validated Success of Thiophene-Containing Pharmaceuticals

The therapeutic relevance of the thiophene scaffold is best illustrated by the number of marketed drugs that incorporate this moiety. These drugs span a wide range of therapeutic classes, from antiplatelet agents like Clopidogrel to antipsychotics like Olanzapine and anti-inflammatory drugs like Tiaprofenic acid.[2][6] This success underscores the scaffold's ability to be adapted to interact with diverse biological targets.

Table 1: Representative Marketed Drugs Containing a Thiophene Moiety

Drug Name Therapeutic Area Mechanism of Action / Target
Clopidogrel Antiplatelet Irreversible inhibitor of the P2Y12 ADP receptor on platelets.[2]
Prasugrel Antiplatelet Irreversible inhibitor of the P2Y12 ADP receptor, similar to clopidogrel.[2]
Olanzapine Antipsychotic Atypical antipsychotic with antagonist activity at dopamine and serotonin receptors.[2]
Raltitrexed Anticancer Inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis.[2]
Tiaprofenic Acid Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[6][8]
Zileuton Anti-asthmatic Inhibitor of 5-lipoxygenase (LOX), preventing the formation of leukotrienes.[6][8]
Sertaconazole Antifungal Azole antifungal that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[2]

| Tiagabine | Anticonvulsant | Selective GABA reuptake inhibitor, increasing GABA levels in the brain.[2] |

This table is a representative list and not exhaustive. Data compiled from multiple sources.[2][6][8]

The analysis of these approved drugs reveals that most thiophene-based pharmaceuticals undergo hepatic metabolism and are primarily excreted via urine.[2] It is crucial to note, however, that the thiophene ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially forming reactive metabolites.[4][9] This metabolic vulnerability is a critical consideration during the drug design phase, where strategic placement of substituents can shield the ring and improve the safety profile.

Section 2: Foundational Synthetic Protocols

The accessibility and functionalization of the thiophene core are critical for its use in drug discovery. Several robust synthetic methods have been developed, with the Gewald aminothiophene synthesis being one of the most versatile and widely used.[10][11]

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

The Gewald reaction is a multicomponent reaction that produces a highly functionalized 2-aminothiophene from a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, catalyzed by a base.[10][11] This one-pot procedure is highly efficient for building libraries of thiophene derivatives for screening.

Causality Behind Experimental Choices:

  • Base Catalyst (e.g., Triethylamine/Morpholine): The base is essential for the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[10] Its role is to deprotonate the active methylene compound, creating a nucleophile that attacks the carbonyl carbon.

  • Elemental Sulfur (S₈): Sulfur acts as the heteroatom source. It reacts with the enamine intermediate formed after the Knoevenagel condensation.

  • Solvent (e.g., Ethanol/DMF): A polar solvent is typically used to ensure the solubility of the reactants and intermediates. Ethanol is a common and environmentally benign choice.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (e.g., cyclohexanone, 10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of a base catalyst (e.g., triethylamine, 15 mmol) while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2: General workflow for the Gewald aminothiophene synthesis.

Section 3: Biological Evaluation Protocols: Assessing Anticancer Activity

Thiophene derivatives have emerged as a significant class of compounds in oncology research.[11][12][13] Their mechanisms of action are diverse, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[12][14][15] A primary and essential step in evaluating a novel thiophene compound is to assess its cytotoxicity against cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard and reliable method for measuring the cytotoxic effects of a compound. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Trustworthiness & Self-Validation:

  • Controls: The protocol includes vehicle controls (cells treated with only the solvent, e.g., DMSO, used to dissolve the compound), negative controls (untreated cells), and positive controls (cells treated with a known cytotoxic drug, e.g., Paclitaxel or Doxorubicin). These controls are essential to validate the assay results.

  • Dose-Response Curve: Testing the compound over a range of concentrations is critical to determine the IC₅₀ (half-maximal inhibitory concentration), which is the standard measure of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized thiophene compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the thiophene compound (and controls). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Diagram 3: Workflow for assessing compound cytotoxicity via MTT assay.

Table 2: Example In Vitro Cytotoxicity Data of Fused Thiophene Derivatives

Compound ID Target Cell Line IC₅₀ (µg/mL) Reference
Compound 480 HeLa 12.61 [11][16]
HepG2 33.42 [11][16]
Compound 471 HeLa 23.79 [11][16]
HepG2 13.34 [11][16]
TP 5 HepG2 < 30.0 [11][17]

| | SMMC-7721 | < 30.0 |[11][17] |

Section 4: Elucidating Mechanism of Action: Kinase Inhibition

A crucial aspect of drug discovery is understanding how a compound exerts its biological effect. Many thiophene-based anticancer agents function by inhibiting protein kinases.[15] Kinases are enzymes that are frequently overactive in cancer cells, driving uncontrolled proliferation and survival.[15] Thieno[3,2-d]pyrimidines and 5-hydroxybenzothiophene derivatives are two classes of thiophene-containing compounds that have shown potent multi-kinase inhibitory activity.[13][18] For example, compound 16b, a 5-hydroxybenzothiophene hydrazide, was identified as a potent inhibitor of several kinases including Clk4, DRAK1, and Dyrk1A, and showed significant growth inhibition in glioblastoma cells.[15][18][19]

G cluster_pathway Simplified Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds & Activates Kinase Downstream Kinase (e.g., Dyrk1A, Clk4) Receptor->Kinase Phosphorylates & Activates Thiophene Thiophene-Based Kinase Inhibitor Thiophene->Kinase Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Block->Apoptosis Leads to

Diagram 4: Thiophene derivatives inhibiting kinase signaling.

This inhibitory action blocks the downstream signaling cascade that would otherwise promote cell growth and survival, often leading to cell cycle arrest and apoptosis (programmed cell death).[18] The development of compounds that can inhibit multiple kinases simultaneously is a promising strategy to overcome chemoresistance in cancer.[18]

Conclusion and Future Perspectives

The thiophene ring is a validated and invaluable scaffold in the landscape of drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and diverse biological activities ensures its continued relevance.[2][10] From blockbuster antiplatelet drugs to promising new anticancer and anti-inflammatory agents, thiophene's impact on medicine is undeniable.[2][5]

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse thiophene derivatives.[20] Furthermore, a deeper understanding of structure-activity relationships (SAR) and metabolic pathways will enable the rational design of next-generation thiophene-based drugs with enhanced potency, selectivity, and improved safety profiles, particularly for complex diseases like cancer and neurodegenerative disorders.[21][22] The application of computational tools, such as molecular docking and ADMET prediction, will continue to accelerate the discovery and optimization of these promising therapeutic agents.[2][23]

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. RSC Medicinal Chemistry.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025).
  • The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. BenchChem.
  • Potential biological activities of thiophene acetate deriv
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • (PDF) Synthesis, properties and biological activity of thiophene: A review.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026). [Source Not Available].
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC. Future Medicinal Chemistry.
  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI.
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Taylor & Francis.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
  • Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. (2013). MDPI.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024). Frontiers in Cellular and Infection Microbiology.
  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). RSC Publishing.
  • The Therapeutic Potential of Thiophene Compounds: A Technical Guide. BenchChem.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. (2024). Taylor & Francis.
  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX. Slideshare.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC. (2024). Journal of Biomolecular Structure and Dynamics.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.

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Application Note: Precision Synthesis of Thiophene-Based Polymers for PLEDs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide to the synthesis, purification, and characterization of thiophene-based polymers specifically designed for Polymer Light-Emitting Diodes (PLEDs).

Executive Summary & Strategic Rationale

Thiophene-based polymers, particularly poly(3-hexylthiophene) (P3HT) and its donor-acceptor (D-A) derivatives, are foundational to organic electronics. In PLEDs, they serve two distinct roles:

  • Hole Transport Layers (HTL): Requiring high charge carrier mobility (

    
    ), achieved through strict regioregularity (RR > 98%) and semicrystalline packing.
    
  • Emissive Layers (EML): Requiring tunable bandgaps (1.6–2.2 eV) and high photoluminescence quantum yield (PLQY), achieved through D-A copolymerization.

This guide moves beyond generic textbook descriptions, focusing on the Grignard Metathesis (GRIM) method for high-mobility homopolymers and Stille Polycondensation for bandgap-engineered copolymers.

Critical Material Design Parameters

Before synthesis, the target polymer architecture must be defined based on the device function.

ParameterTarget for HTL (e.g., P3HT)Target for Emitter (e.g., P(T-BT))Chemical Control Lever
Regioregularity (RR) > 98% Head-to-Tail (HT)N/A (often alternating)Catalyst Ligand (e.g., dppp vs. PPh3)
Molecular Weight (

)
30–50 kDa15–30 kDaCatalyst loading (Monomer/Ni ratio)
Dispersity (Đ) < 1.5< 2.0Living nature of polymerization
Impurities (Metals) < 10 ppm Ni/Pd< 10 ppm Pd/SnChelation & Soxhlet Extraction

Protocol A: Regioregular Synthesis via Grignard Metathesis (GRIM)[1][2][3]

The GRIM method (also known as Kumada Catalyst Transfer Polymerization - KCTP) is the industry standard for synthesizing P3HT with high regioregularity.[1] High RR is crucial for minimizing conformational defects that act as trap states in PLEDs.

Mechanism & Workflow

The reaction proceeds via a "living" chain-growth mechanism initiated by a Nickel catalyst.

GRIM_Mechanism cluster_0 Activation cluster_1 Polymerization cluster_2 Termination Monomer 2,5-dibromo-3-hexylthiophene ActiveSpecies Isomer Mixture (85:15) 2-bromo-5-magnesio-... Monomer->ActiveSpecies Mg-Halogen Exchange RMgX R-MgCl (Grignard) RMgX->ActiveSpecies Growth Chain Growth (Assoc. Mechanism) ActiveSpecies->Growth Transmetallation Catalyst Ni(dppp)Cl2 Catalyst->Growth Initiation Polymer rr-P3HT (Purple Solid) Growth->Polymer Precipitation Quench HCl / Methanol Quench->Polymer

Figure 1: Logical flow of GRIM polymerization. Note the critical Mg-Halogen exchange step which dictates the monomer species.

Experimental Procedure

Reagents:

  • 2,5-dibromo-3-hexylthiophene (Monomer)[1][2]

  • tert-Butylmagnesium chloride (2.0 M in diethyl ether)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl

    
    )
    
  • Anhydrous THF (distilled over Na/benzophenone)

Step-by-Step Protocol:

  • Environment: Perform all steps in a glovebox (

    
     ppm) or using rigorous Schlenk line techniques.
    
  • Monomer Activation:

    • Dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Add t-BuMgCl (1.0 eq) dropwise at room temperature.

    • Critical Insight: Stir for exactly 1–2 hours. Insufficient time leads to low conversion; excessive time can lead to scrambling (di-Grignard formation).

  • Polymerization:

    • Add Ni(dppp)Cl

      
       catalyst in one portion.
      
    • Loading Calculation: Target

      
       (Degree of Polymerization) 
      
      
      
      [Monomer]/[Ni]. For
      
      
      kDa, use ~0.5 mol% catalyst.
    • Stir at room temperature for 30–60 minutes. The solution will turn from yellow to dark purple/black.

  • Quenching:

    • Pour the reaction mixture rapidly into a large excess (10x volume) of methanol containing 5% HCl. The acid protonates the Grignard end-groups.

    • Filter the precipitate.

Protocol B: Bandgap Tuning via Stille Polycondensation

For emissive layers requiring specific colors (e.g., green or red emission), a Donor-Acceptor (D-A) approach is preferred. This protocol describes coupling a thiophene donor with a benzothiadiazole acceptor.[3]

Experimental Procedure

Reagents:

  • Donor: 2,5-bis(trimethylstannyl)thiophene

  • Acceptor: 4,7-dibromo-2,1,3-benzothiadiazole

  • Catalyst: Pd

    
    (dba)
    
    
    
    / P(o-tol)
    
    
  • Solvent: Anhydrous Chlorobenzene or Toluene

Step-by-Step Protocol:

  • Stoichiometry: Weigh Donor and Acceptor in an exact 1:1.00 molar ratio. Even a 1% deviation significantly limits molecular weight (Carothers equation).

  • Degassing: Dissolve monomers in chlorobenzene. Bubble Argon through the solution for 20 minutes to remove dissolved

    
     (oxygen poisons Pd(0) catalysts).
    
  • Catalysis: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and P(o-tol)
    
    
    (8 mol%). The bulky phosphine ligand stabilizes the Pd center.
  • Heating: Reflux at 110°C for 24–48 hours.

  • End-Capping (Self-Validating Step):

    • At 48h, add 2-tributylstannylthiophene (caps bromide ends). Stir 2h.

    • Add 2-bromothiophene (caps stannyl ends). Stir 2h.

    • Why? Removes reactive functional groups that act as charge traps in the final LED device.

Purification: The Soxhlet Extraction System[6][7]

Purity is the single biggest determinant of PLED lifetime. Simple precipitation is insufficient to remove catalyst residues and oligomers.

Soxhlet Workflow: Perform sequential extractions in the following order. This separates the polymer by molecular weight and solubility.[4]

SolventDurationPurposeFraction Retained?
1. Methanol 12 HoursRemoves salts (MgCl

), unreacted monomers, and catalyst ligands.
Discard
2. Acetone 12 HoursRemoves low-MW oligomers and oxidized defects.Discard
3. Hexanes 12 HoursRemoves medium-MW fraction (often broad dispersity).Discard (usually)
4. Chloroform Until ClearExtracts the high-MW, regioregular target polymer.KEEP

Post-Extraction: Concentrate the Chloroform fraction and re-precipitate into Methanol. Dry under high vacuum for 24h.

Characterization & Quality Control

A. Regioregularity ( H-NMR)

For P3HT, the regioregularity is quantified by the


-methylene protons of the hexyl side chain.
  • Signal:

    
     ppm (Head-to-Tail).
    
  • Defects:

    
     ppm (Head-to-Head).
    
  • Calculation:

    
    .
    
  • Standard: Electronic grade P3HT must be >98% RR.

B. Molecular Weight (GPC)

Use Gel Permeation Chromatography with Chlorobenzene at 80°C (to prevent aggregation).

  • Note: Polystyrene standards overestimate P3HT molecular weight by factor of ~1.3–1.5 due to rigid rod conformation.

C. Optical Bandgap (UV-Vis)

Measure absorption in thin film (spin-cast on glass).

  • Solid State Ordering: Look for vibronic shoulders (absorption peaks at

    
     and 
    
    
    
    ). A distinct shoulder at low energy indicates strong
    
    
    -
    
    
    stacking, essential for high mobility.

References

  • McCullough, R. D. , et al. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity." Macromolecules, 2001.[5] Link

  • Yokozawa, T. , et al. "Chain-Growth Polymerization for Regioregular Poly(3-hexylthiophene)." Chemical Reviews, 2009. Link

  • Beaujuge, P. M., & Reynolds, J. R. "Color Control in

    
    -Conjugated Organic Polymers for Use in Electrochromic Devices." Chemical Reviews, 2010.[3] Link
    
  • Nielsen, C. B. , et al. "Recent advances in the synthesis of conjugated polymers for organic electronics." Chemical Communications, 2013. Link

  • Bundgaard, E. , & Krebs, F. C. "Low band gap polymers for organic photovoltaics." Solar Energy Materials and Solar Cells, 2007. Link

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Troubleshooting & Optimization

Common side reactions in the Heck arylation of 2-bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically for the Heck arylation of 2-bromothiophene. As a versatile building block in materials science and pharmaceutical development, the successful functionalization of thiophene is critical. However, its unique electronic properties and potential for catalyst interactions can lead to challenging side reactions. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this transformation.

Understanding the Core Reaction: The Mizoroki-Heck Catalytic Cycle

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene.[1][2] The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3][4]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Thienyl-Pd(II)-Br(L)₂ ox_add->pd_complex alkene_coord Alkene Coordination pd_complex->alkene_coord pi_complex π-Complex alkene_coord->pi_complex mig_insert Migratory Insertion pi_complex->mig_insert sigma_complex σ-Alkyl Pd(II) Intermediate mig_insert->sigma_complex beta_elim β-Hydride Elimination sigma_complex->beta_elim product_complex Product-Pd(II)-H Complex beta_elim->product_complex reductive_elim Base-Assisted Reductive Elimination product_complex->reductive_elim product_output Coupled Product product_complex->product_output Product Release reductive_elim->pd0 hbx_output [Base-H]⁺X⁻ reductive_elim->hbx_output bth_input 2-Bromothiophene bth_input->ox_add alkene_input Alkene alkene_input->alkene_coord base_input Base base_input->reductive_elim

Figure 1: The desired Mizoroki-Heck catalytic cycle.

Troubleshooting Guide & FAQs

This section addresses specific, practical problems in a question-and-answer format.

Question 1: My reaction shows significant formation of 2,2'-bithiophene. What causes this homocoupling and how can I prevent it?

Answer: The formation of 2,2'-bithiophene is a classic side reaction in palladium-catalyzed couplings of thiophene derivatives.[5] This occurs when two molecules of your starting material couple with each other instead of with the desired alkene.

Causality: Homocoupling typically arises from two main mechanistic deviations from the primary Heck cycle:

  • Reductive Elimination from a Diaryl-Pd(II) Species: If the concentration of the Thienyl-Pd(II)-Br intermediate is high, a transmetalation-like event can occur between two of these complexes, or with a thienyl-organometallic species formed in situ, leading to a (Thienyl)₂-Pd(II) species. This intermediate can then undergo reductive elimination to form 2,2'-bithiophene and regenerate Pd(0).

  • High Catalyst Loading/Temperature: Elevated catalyst concentrations and high temperatures can increase the rate of these bimolecular side reactions, making them more competitive with the desired alkene insertion pathway.

G pd0 Pd(0)L₂ pd_complex Thienyl-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition pi_complex Alkene π-Complex pd_complex->pi_complex + Alkene (Desired Path) side_reaction + Thienyl-Pd(II)-Br pd_complex->side_reaction Competing Path product Desired Heck Product pi_complex->product dithienyl_pd (Thienyl)₂-Pd(II)(L)₂ side_reaction->dithienyl_pd dithienyl_pd->pd0 homocoupling_product 2,2'-Bithiophene (Homocoupling) dithienyl_pd->homocoupling_product Reductive Elimination

Figure 2: Competing pathway leading to homocoupling.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Lower Catalyst Loading Reduces the concentration of palladium intermediates, disfavoring bimolecular side reactions.Decrease Pd source (e.g., Pd(OAc)₂) loading incrementally from 1-2 mol% down to 0.1-0.5 mol%. Ligand-less protocols can be particularly sensitive.[6]
Control Temperature Lower temperatures can slow unwanted side reactions more than the desired catalytic turnover.Start reactions at a lower temperature (e.g., 80-90 °C) and only increase if the desired reaction is too slow.
Use Bulky Ligands Sterically hindered ligands can encumber the palladium center, making the formation of a diaryl-palladium species more difficult.Switch from PPh₃ to a bulkier phosphine ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., SPhos).[7][8]
Slow Addition of Substrate Maintaining a low concentration of 2-bromothiophene throughout the reaction can minimize homocoupling.If feasible, add the 2-bromothiophene solution slowly via syringe pump over several hours.
Question 2: My starting material is consumed, but the main product is thiophene, not the coupled product. What is causing this dehalogenation?

Answer: The conversion of 2-bromothiophene to thiophene is a result of a reductive Heck reaction (also known as hydrodehalogenation).[9] Instead of the catalytic cycle proceeding through β-hydride elimination to form the new C-C double bond, a source of hydride intercepts an intermediate, leading to the net reduction of the C-Br bond.

Causality: The key intermediate Thienyl-Pd(II)-Br or the subsequent σ-Alkyl Pd(II) species can be quenched by a hydride donor. Common sources of hydride in a Heck reaction include:

  • Amine Bases: Tertiary amines like triethylamine (Et₃N) can act as hydride donors, especially at elevated temperatures.

  • Solvents: Solvents like N,N-Dimethylformamide (DMF) can decompose at high temperatures to generate hydride species.

  • Additives/Reagents: Formate salts (e.g., sodium formate) are sometimes intentionally added to promote reductive Heck cyclizations, but trace impurities can also be a source.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Change the Base Inorganic bases are not hydride donors and will eliminate this as a potential side reaction pathway. The choice of base can be critical in directing reaction pathways.[10]Replace triethylamine or other amine bases with an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][11]
Use Anhydrous, High-Purity Solvents Minimizes adventitious water and other impurities that could act as proton/hydride sources under reaction conditions.Use freshly distilled or commercially available anhydrous solvents. Avoid DMF at temperatures >140 °C if possible; consider dioxane or toluene as alternatives.
Ligand Choice Electron-rich, bulky ligands can accelerate the rate of reductive elimination of the desired product, helping it outcompete the reductive dehalogenation pathway.[12]Employ ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) which are known to promote efficient turnover.[7]
Question 3: The reaction is sluggish or stalls completely, even with a known-good catalyst system. Why might this be happening with a heteroaromatic substrate?

Answer: Heteroaromatic substrates like 2-bromothiophene can present unique challenges compared to simple aryl halides due to potential catalyst inhibition or poisoning.[13]

Causality:

  • Sulfur Coordination: The sulfur atom in the thiophene ring is a Lewis base and can coordinate strongly to the palladium center. This coordination can occupy a vacant site needed for the alkene to bind or can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst.[11]

  • Inefficient Precatalyst Activation: Many Heck reactions use a Pd(II) precatalyst like Pd(OAc)₂ which must be reduced in situ to the active Pd(0) species.[4][14] If this reduction is inefficient, the catalytic cycle never fully initiates. Phosphine ligands often serve as the reductant in this step.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use a Pd(0) Precatalyst Bypasses the need for in-situ reduction, ensuring a supply of the active catalyst from the start.Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Note that Pd(PPh₃)₄ is a stable 18-electron complex and may require ligand dissociation at higher temperatures to become active.[14]
Select Appropriate Ligands Bulky, electron-donating ligands can promote faster oxidative addition and subsequent steps, reducing the time the palladium catalyst is susceptible to coordination by the thiophene sulfur.Use ligands that have proven effective for heteroaryl couplings, such as bulky phosphines (P(t-Bu)₃, XPhos) or specific tetraphosphine ligands.[11][13]
Increase Temperature Higher temperatures can help break inhibitory Pd-sulfur coordination and promote catalyst turnover.Cautiously increase the reaction temperature in 10 °C increments, monitoring for product formation versus decomposition.
Add a Phase-Transfer Catalyst For reactions with inorganic bases in non-polar solvents, a phase-transfer catalyst can enhance reactivity.Add tetrabutylammonium bromide (TBAB) (0.1-1.0 equiv) to facilitate the interaction between the base and the catalytic species.[15]

Example Protocol: Optimized Heck Arylation of 2-Bromothiophene with n-Butyl Acrylate

This protocol incorporates best practices to minimize common side reactions.

Materials:

  • 2-Bromothiophene

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a 1M solution in toluene

  • Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dioxane or N,N-Dimethylacetamide (DMAc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add finely ground potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In the same flask, add Palladium(II) Acetate (0.01 mmol, 1 mol%) and Tri(tert-butyl)phosphine (0.024 mmol, 2.4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (5 mL), followed by 2-bromothiophene (1.0 mmol, 1.0 equiv), and then n-butyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (E)-butyl 3-(thiophen-2-yl)acrylate.

References

  • Wikipedia. Heck reaction. [Link]

  • SATHEE. Chemistry Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023). [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Heck‐coupling of aryl halide with alkene via electro reduction process. [Link]

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]

  • Bejgarn, S., et al. Heck Reaction—State of the Art. MDPI. (2017). [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Berthiol, F., Doucet, H., & Santelli, M. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Synthesis. (2005). [Link]

  • Chemistry LibreTexts. Heck reaction. (2023). [Link]

  • Rayner, G. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton. [Link]

  • Liu, J., et al. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. (2021). [Link]

  • Taylor & Francis. Heck reaction – Knowledge and References. [Link]

  • Filo. When reacting Thiophene with palladium(Pd) what is produced. (2025). [Link]

  • Mori, A., et al. Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes. Journal of the American Chemical Society. (2006). [Link]

  • López-Cabrelles, J., et al. Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. (2019). [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. (2024). [Link]

  • Doucet, H., et al. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. [Link]

  • e-EROS. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. (2023). [Link]

  • Wang, F., et al. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science. (2022). [Link]

  • Sharma, P., & Kumar, A. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023). [Link]

  • ResearchGate. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. (2025). [Link]

  • Sytniczuk, A., et al. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. (2018). [Link]

  • ResearchGate. Extension of the Heck Reaction to the Arylation of Activated Thiophenes. [Link]

  • Kisel, A., et al. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. (2023). [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. [Link]

  • Obradors, C., & Glorius, F. Heck-like Reactions Involving Heteroatomic Electrophiles. Chemical Society Reviews. (2018). [Link]

  • YouTube. HECK REACTION: Heterocyclic reactants mechanism. (2019). [Link]

  • Wang, Z., et al. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. (2018). [Link]

Sources

Optimizing catalyst loading for Suzuki coupling with bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading & Reaction Fidelity Audience: Senior Process Chemists & Medicinal Chemists

Welcome to the Advanced Catalysis Support Hub

Status: Operational | Ticket Focus: Thiophene-Mediated Catalyst Deactivation & Loading Optimization

You are encountering resistance in scaling or optimizing Suzuki-Miyaura couplings involving bromothiophenes . This substrate class presents a "perfect storm" of catalytic challenges: the thiophene sulfur atom acts as a Lewis base poison for Palladium (Pd), while the electron-rich nature of the ring accelerates rapid protodeboronation of the boronic acid partner.

This guide moves beyond standard textbook conditions to provide field-tested, mechanistically grounded solutions for lowering catalyst loading (<1 mol%) while maintaining high turnover numbers (TON).

Part 1: The Troubleshooting Wizard (Q&A)
Q1: My reaction initiates rapidly but stalls at 40-50% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: You are likely experiencing Heteroatom-Induced Catalyst Poisoning combined with Pd-Black Aggregation . The Mechanism: Thiophenes are soft Lewis bases. In the catalytic cycle, the sulfur atom in the thiophene ring can coordinate competitively to the Pd(II) center, displacing the phosphine ligand. This creates a "dead" complex that cannot undergo reductive elimination. Once the ligand is displaced, the naked Pd atoms aggregate into catalytically inactive Pd-black.

The Fix:

  • Switch to Bulky Ligands: Use ligands with high steric bulk and strong electron-donating properties. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are the gold standards here. The methoxy groups on SPhos provide a "roof" over the Pd center, physically blocking the approach of the thiophene sulfur while allowing the oxidative addition of the C-Br bond.

  • Use Pre-catalysts (G3/G4): Do not use Pd(OAc)₂ + Ligand. The induction period required to reduce Pd(II) to Pd(0) allows time for thiophene coordination. Use SPhos Pd G3 or Pd-PEPPSI-IPr . These enter the cycle immediately as active mono-ligated Pd(0) species.

Q2: I see complete consumption of my thiophene-boronic acid, but the yield of the coupled product is low (<30%). Where did the boron go?

Diagnosis: Rapid Protodeboronation . The Mechanism: Thiophene-2-boronic acids are notoriously unstable. Under basic, aqueous conditions, the boronate intermediate undergoes ipso-protonation, cleaving the C-B bond and replacing it with a C-H bond (yielding thiophene). This reaction is often faster than the transmetallation step in the Suzuki cycle.

The Fix:

  • Base Selection: Switch from Carbonates (Na₂CO₃/K₂CO₃) to Potassium Phosphate (K₃PO₄) . Phosphate is basic enough to activate the boronic acid but less aggressive in promoting protodeboronation.

  • Water Control: While some water is needed for the boroxine-to-boronic acid equilibrium, too much drives deboronation. Use a 95:5 Toluene:Water ratio or strictly anhydrous conditions with CsF (Cesium Fluoride) as the activator if the substrate is extremely fragile.

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration low, favoring the second-order transmetallation (Pd + Boronate) over the first-order decomposition.

Q3: How do I lower catalyst loading below 0.5 mol%?

The Strategy: To drop from 5 mol% to <0.5 mol%, you must increase the catalyst lifespan (Turnover Number - TON).

  • Degas Rigorously: Oxygen is a catalyst killer. Sparging with Argon for 20 minutes is insufficient for low loadings. Use Freeze-Pump-Thaw cycles (x3).

  • The "Throw-Away" Ligand Trick: Use Pd-PEPPSI-IPr . The pyridine ligand stabilizes the Pd precatalyst but dissociates ("throws away") instantly upon heating, creating a highly active, bulky NHC-Pd species that is immune to sulfur poisoning.

  • Temperature Ramp: Start the reaction at 40°C and ramp to 80°C. This prevents thermal decomposition of the catalyst before the cycle stabilizes.

Part 2: Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the two main failure modes: Sulfur Poisoning and Protodeboronation.

SuzukiThiophene PreCat Pre-Catalyst (SPhos Pd G3) ActivePd Active Species (L-Pd-0) PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Bromothiophene TransMet Transmetallation OxAdd->TransMet + Activated Boronate Poison FAILURE MODE 1: Sulfur Coordination (Catalyst Death) OxAdd->Poison Thiophene S Coordinates Pd RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->ActivePd Regeneration Deboron FAILURE MODE 2: Protodeboronation (Boronic Acid Hydrolysis) Substrate Bromothiophene Substrate->OxAdd Boronic Thiophene Boronic Acid Boronic->TransMet Activation Boronic->Deboron High pH / H2O

Caption: The Catalytic Battlefield. Note how Sulfur coordination (Red) competes with Transmetallation, while Protodeboronation depletes the boron source before it enters the cycle.

Part 3: Optimized Experimental Protocols
Protocol A: High-Fidelity Coupling (The "SPhos" Standard)

Best for: Valuable substrates where yield is prioritized over catalyst cost.

ParameterSpecificationRationale
Catalyst SPhos Pd G3 (1.0 - 2.0 mol%)Pre-formed precatalyst ensures 100% initiation; SPhos bulky biaryl backbone prevents sulfur poisoning.
Solvent Toluene : Water (4:1) Biphasic system allows inorganic salts to dissolve while keeping the organic catalyst protected in the toluene layer.
Base K₃PO₄ (3.0 equiv) Phosphate buffers the pH to prevent deboronation (unlike Carbonates which can spike pH).
Temp 80°C Sufficient energy for oxidative addition of electron-rich bromothiophenes.
Time 2-4 Hours Fast kinetics of G3 catalysts usually complete reaction quickly.

Step-by-Step:

  • Charge a reaction vial with Bromothiophene (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G3 (0.01 equiv).

  • Seal and purge with Argon (3x vacuum/refill cycles).

  • Add degassed Toluene (0.2 M concentration) and degassed 0.5M aq. K₃PO₄ .

  • Heat to 80°C with vigorous stirring (1000 rpm). Note: Stirring rate is critical in biphasic systems.

Protocol B: Low-Loading "Process" Conditions (The "PEPPSI" Method)

Best for: Scale-up (>10g) and cost reduction.

ParameterSpecificationRationale
Catalyst Pd-PEPPSI-IPr (0.1 - 0.5 mol%)Extremely robust NHC ligand; air-stable; "Throw-away" pyridine ligand ensures controlled activation.
Solvent THF or Dioxane (Anhydrous)Homogeneous conditions favored for PEPPSI systems.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Carbonates work well with PEPPSI in non-aqueous solvents.
Additive LiCl (Optional)Can stabilize the active species in difficult cases.

Step-by-Step:

  • Dissolve Bromothiophene and Pd-PEPPSI-IPr in anhydrous THF under Argon.

  • Add solid, micronized K₂CO₃ .

  • Heat to 60°C.

  • Slow Addition: Add the Boronic Acid (dissolved in minimal THF) via syringe pump over 2 hours.

  • Hold at temperature for 1 additional hour.

Part 4: Data & Ligand Performance Matrix

Comparative performance for the coupling of 2-bromothiophene with phenylboronic acid (1 mmol scale).

Catalyst SystemLoading (mol%)Yield (%)TONNotes
Pd(PPh₃)₄ 5.065%13Poor stability; rapid poisoning by sulfur.
Pd(OAc)₂ / PPh₃ 5.040%8Inefficient reduction to Pd(0); high homocoupling.
Pd(OAc)₂ / SPhos 1.092%92Excellent yield; requires induction period.
SPhos Pd G3 0.5 98% 196 Recommended. Instant initiation; high tolerance.
Pd-PEPPSI-IPr 0.1 95% 950 Best for Scale. Highest turnover number.
Part 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

OptimizationFlow Start Start Optimization CheckYield Check Yield Start->CheckYield LowYield Yield < 50% CheckYield->LowYield GoodYield Yield > 85% CheckYield->GoodYield Analyze Analyze Crude LowYield->Analyze LoadRed Loading Reduction GoodYield->LoadRed Can we go lower? Deboron Start Material Left + No Boronic Acid Analyze->Deboron Missing Boron Poison Start Material Left + Boronic Acid Left Analyze->Poison Stalled FixDeboron Action: Switch to K3PO4 Slow Addition Deboron->FixDeboron FixPoison Action: Switch to SPhos G3 or PEPPSI Poison->FixPoison FixDeboron->CheckYield FixPoison->CheckYield Final Final Protocol LoadRed->Final

Caption: Logic gate for iterative optimization of Suzuki conditions.

References
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling."[1][2] Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Cross-Coupling: The Development of SPhos and XPhos Pd G3 Precatalysts." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2007).[3] "Slow-Release of Unstable Boronic Acids: The Mechanism of Protodeboronation." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • BenchChem Application Note. (2025). "Protocols for Suzuki Coupling of Bromothiophenes."

Sources

Preventing polymerization of acrylic esters during synthesis and storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acrylic Ester Handling and Synthesis. Acrylic esters (such as methyl, ethyl, and butyl acrylate) are highly reactive monomers essential for polymer synthesis and drug delivery systems. However, their defining characteristic—a highly reactive carbon-carbon double bond—makes them prone to spontaneous, exothermic free-radical polymerization.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the stability of your monomers during synthesis, purification, and storage.

Part 1: Mechanism of Inhibition & Storage Atmosphere (FAQ)

Q1: My acrylic ester polymerized in the cold room even though it was stabilized with MEHQ. Why did this happen? A1: The most common cause of premature polymerization in stabilized acrylates is the depletion or complete absence of dissolved oxygen. Hydroquinone monomethyl ether (MEHQ) does not function as a primary radical scavenger on its own. Instead, it operates synergistically with molecular oxygen[1].

Causality: When a carbon-centered free radical forms (due to trace impurities or thermal energy), dissolved oxygen rapidly reacts with it to form a peroxy radical. MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain and forming stable, non-radical byproducts[2]. If you stored the monomer under an inert atmosphere (e.g., sparging with nitrogen or argon to "protect" it), you purged the required oxygen. Without oxygen, peroxy radicals cannot form, rendering MEHQ completely ineffective and leading to runaway polymerization[3].

MEHQ_Mechanism Init Initiation (Heat/Light/Impurities) Rad Carbon Radical (R•) Init->Rad Peroxy Peroxy Radical (ROO•) Rad->Peroxy Fast Reaction O2 Dissolved Oxygen (O2) O2->Peroxy Required Stable Stable Non-Radical Products Peroxy->Stable H-atom transfer MEHQ MEHQ Inhibitor MEHQ->Stable

Fig 1: Synergistic inhibition mechanism of MEHQ and dissolved oxygen.

Q2: What are the optimal storage conditions to guarantee monomer stability? A2: Proper storage requires a delicate balance of temperature control, oxygen availability, and inhibitor concentration. Acrylic esters must be stored under an atmosphere containing at least 5% by volume of oxygen (standard air is optimal)[3]. Furthermore, thermal energy accelerates both radical formation and the depletion of the MEHQ/O2 system, so strict temperature limits must be observed[2].

Table 1: Quantitative Storage Parameters for Basic Acrylic Esters

ParameterOptimal Range/ValueCritical Limit / Warning
Temperature 15°C – 25°C> 35°C (Accelerates inhibitor depletion)[2]
Headspace Oxygen 5% – 21% (Air)< 5% (Renders MEHQ ineffective)[3]
MEHQ Concentration 15 – 200 ppm< 10 ppm (High risk of auto-acceleration)[4]
Iron (Fe3+) Levels 0 ppm> 0 ppm (Catalyzes radical formation)[5]

Part 2: Synthesis and Distillation Troubleshooting

Q3: How do I safely purify acrylic esters via distillation without polymerizing the column? A3: Distillation is the most hazardous step in acrylic ester handling. The process exposes the monomer to high temperatures and separates it from its heavier liquid-phase inhibitors. Because MEHQ does not vaporize effectively with the monomer, the vapor phase inside the distillation column is essentially uninhibited and highly susceptible to fouling[2].

Causality: To prevent column blockage, you must lower the boiling point using a vacuum (keeping temperatures below 60°C, where MEHQ consumption is negligible[5]). Additionally, you must introduce a robust high-temperature inhibitor like Phenothiazine (PTZ) into the liquid pot and maintain an air bleed to protect the vapor phase.

Protocol: Self-Validating Vacuum Distillation of Acrylic Esters

Note: This workflow incorporates analytical checkpoints to ensure the inhibitor system remains active and verifiable throughout the purification lifecycle.

Phase 1: Pre-Distillation Validation

  • Initial Assay: Quantify the initial MEHQ concentration of the crude monomer using HPLC.

  • Polymer Screen: Measure the kinematic viscosity or run Gel Permeation Chromatography (GPC) to confirm the absence of high-molecular-weight polymer chains. If polymer is present, discard the batch; heating it will trigger auto-acceleration.

Phase 2: Distillation Setup & Execution 3. Pot Preparation: Charge the crude acrylic ester into the distillation flask. Add 500–1000 ppm of Phenothiazine (PTZ). Reasoning: PTZ acts as a robust, temperature-resistant inhibitor for the liquid phase during active heating. 4. Vapor Phase Protection: Insert a fine capillary tube reaching the bottom of the distillation flask. Connect this to a dry air supply to create a continuous, slow air bleed. Reasoning: This provides the necessary oxygen to the vapor phase to prevent polymer fouling in the fractionating column and condenser. 5. Thermal Control: Apply vacuum to lower the boiling point of the ester to strictly below 60°C. Reasoning: At temperatures above 60°C, the degradation of the stabilizer system accelerates linearly[5]. 6. Collection: Heat the pot gently and collect the purified distillate in a receiver flask shielded from light.

Phase 3: Post-Distillation Stabilization & Validation 7. Immediate Inhibition: The freshly distilled monomer is completely uninhibited. Immediately add 15 to 200 ppm of MEHQ to the receiving flask[4]. 8. Oxygenation: Aerate the purified monomer by sparging with dry air for 10 minutes to ensure sufficient dissolved oxygen. 9. Final Validation: Re-analyze the final product via HPLC to confirm the MEHQ concentration is exactly within your target range before placing it in temperature-controlled storage.

Distillation_Workflow Start 1. Crude Acrylic Ester (Viscosity/HPLC Check) AddPTZ 2. Add PTZ Inhibitor (Protects Liquid Phase) Start->AddPTZ AirBleed 3. Introduce Air Bleed (Protects Vapor Phase) AddPTZ->AirBleed Vacuum 4. Vacuum Distillation (Temp strictly < 60°C) AirBleed->Vacuum Collect 5. Collect Pure Distillate (Uninhibited Monomer) Vacuum->Collect Stabilize 6. Add MEHQ & Aerate (HPLC Validation) Collect->Stabilize

Fig 2: Self-validating vacuum distillation workflow for acrylic esters.

Part 3: Contamination and Material Compatibility

Q4: Does the material of my storage container or reactor affect the stability of the monomer? A4: Absolutely. The presence of transition metal ions drastically alters the inhibition period and oxygen consumption rate of acrylic esters.

Causality: Iron (Fe3+) ions—commonly introduced via rust or carbon steel containers—act as catalysts that decompose trace peroxides into free radicals. This rapidly overwhelms the MEHQ inhibitor, decreases the inhibition period, and increases oxygen consumption, leading to a faster unintentional polymerization[5]. Conversely, materials like stainless steel (304 or 316L), glass, or Teflon do not leach reactive ions and are mandatory for safe handling and storage.

References
  • Petrochemicals Europe Basic Acrylic Monomers group: EBAM Safe Handling and Storage of Acrylic Esters. Petrochemistry.eu.
  • A novel acrylic acid storage reservoir design and manufacture to inhibit a Polymeriz
  • Stabilization of Acrylic Esters.
  • Technical Support Center: Enhancing the Stability of Unsatur
  • Inhibition of Free Radical Polymerization: A Review.

Sources

Degradation pathways of Methyl 3-(5-bromothiophen-2-yl)acrylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with Methyl 3-(5-bromothiophen-2-yl)acrylate . It moves beyond standard datasheets to address the specific kinetic and thermodynamic instability profiles of this compound under acidic and basic conditions.

Status: Senior Application Scientist Verified Compound Class:


-Unsaturated Heteroaryl Ester
Key Reactivity Handles:  Acrylate Michael Acceptor, Thiophene Ring, Aryl Bromide

Part 1: The Degradation Landscape (Mechanistic Overview)

This compound is not inert.[1] It possesses three distinct reactive centers that respond differently to pH stress. Understanding these pathways is critical for differentiating between degradation and reaction failure.

Pathway Visualization

The following diagram maps the competitive degradation pathways. Use this to correlate your analytical observations (e.g., mass shifts) with the underlying chemistry.

DegradationPathways Start Methyl 3-(5-bromothiophen-2-yl)acrylate (MW: ~247) Hydrolysis Hydrolysis Product (Carboxylic Acid + MeOH) (MW: ~233) Start->Hydrolysis OH- / H2O (Base >> Acid) Michael Michael Adduct (Solvent/Nucleophile Addition) (MW: 247 + Nu) Start->Michael Nu- (ROH, RNH2, SH-) Isomer (Z)-Isomer (Geometric Isomerization) (MW: 247) Start->Isomer hν / H+ / Heat Debromo Debrominated Species (Photolytic/Radical) (MW: ~168) Start->Debromo hν (UV) / Radical Source Polymer Oligomers/Polymers (Loss of Vinyl Proton) Start->Polymer Radical Initiator / Conc. Acid

Figure 1: Competitive degradation network. Red paths indicate high-probability base-mediated events; Yellow/Green paths indicate acid or radical-mediated events.

Part 2: Troubleshooting Guides & FAQs

Module A: Basic Conditions (pH > 8)

Core Issue: The acrylate ester is highly susceptible to nucleophilic attack.[1]

Q1: My starting material disappears rapidly in basic media (e.g., K₂CO₃/MeOH), but I don't see the expected coupling product. What is happening?

Diagnosis: You are likely observing Saponification or Michael Addition , not just catalyst failure.

  • The Mechanism: The electron-deficient acrylate double bond activates the carbonyl, making the ester bond highly labile. In the presence of hydroxide (OH⁻) or alkoxides (RO⁻), the methyl ester hydrolyzes to the carboxylic acid (3-(5-bromothiophen-2-yl)acrylic acid).

  • The "Ghost" Peak: If you are using methanol as a solvent with a base, methoxide (MeO⁻) can attack the

    
    -carbon (Michael Addition), breaking the conjugation.
    
  • Evidence:

    • LC-MS: Look for a mass loss of 14 Da (Methyl

      
       H) for hydrolysis. Look for a mass gain of 32 Da (+MeOH) for Michael addition.
      
    • NMR: Disappearance of the methyl singlet (~3.8 ppm) indicates hydrolysis. Loss of the alkene doublets (~6-8 ppm) indicates Michael addition.

Protocol 1: Base Stability Validation

  • Dissolve 5 mg of compound in THF (non-nucleophilic).

  • Add 2 eq. of your base (e.g., LiOH or K₂CO₃).

  • Monitor by TLC/LC-MS at 5 min, 30 min, and 1 hour.

  • Result Interpretation: If degradation is >10% within 30 mins, switch to a sterically hindered base (e.g., Cs₂CO₃) or a non-nucleophilic solvent (e.g., Toluene, DMF) to suppress hydrolysis/Michael attack.

Module B: Acidic Conditions (pH < 4)

Core Issue: Solubility limits and acid-catalyzed isomerization.

Q2: Upon workup with 1M HCl, my compound precipitates as a gum or shows a new peak with the exact same mass. Is it degrading?

Diagnosis: This is likely Cis-Trans Isomerization , not chemical degradation.

  • The Mechanism: The thiophene ring acts as an electron pump. Protonation of the carbonyl oxygen lowers the barrier for rotation around the C=C double bond. The thermodynamically stable (E)-isomer can partially convert to the (Z)-isomer, especially under light exposure or heat.

  • Solubility Check: The free acid (hydrolysis product) is significantly less soluble in organic solvents than the methyl ester. If a solid forms, check if the ester was cleaved.

Protocol 2: Isomer Differentiation (NMR)

  • Step: Compare the coupling constant (

    
    ) of the vinylic protons.
    
  • Standard (E)-Isomer:

    
    .
    
  • Degradant (Z)-Isomer:

    
    .
    
  • Action: If isomerization is observed, avoid prolonged exposure to strong acids and protect the reaction from ambient light (wrap flasks in foil).

Module C: The "Bromine" Factor (Dehalogenation)

Core Issue: Unexpected mass loss of ~80 Da.

Q3: I see a minor impurity with M-79/81 in my LC-MS. Is the bromine falling off?

Diagnosis: Yes, Protodebromination or Photodebromination .

  • The Mechanism: The C-Br bond on the thiophene ring is weaker than on a benzene ring. Under UV light or in the presence of radical initiators (impurities in solvents, trace metals), the bromine can homolytically cleave.

  • Risk Factor: High pH + Light + Protic solvents enhances this pathway.

  • Prevention:

    • Use amber glassware.

    • Degas solvents thoroughly (oxygen promotes radical pathways).

Part 3: Quantitative Data Summary

Use this table to interpret analytical artifacts during stability testing.

ObservationLikely PathwayMass Shift (

m/z)
Key Condition
Retention Time Shift (Earlier) Ester Hydrolysis-14 Da (Acid formation)High pH, H₂O
Retention Time Shift (Later) Transesterification+14 Da (if EtOH used)High pH, EtOH
Loss of UV Absorbance Michael Addition+ Solvent Mass (e.g., +32)Nucleophilic Solvent
Same Mass, New Peak E/Z Isomerization0 DaAcid + Light
Mass Loss (~80 Da) Debromination-78/-80 DaUV Light, Radicals

Part 4: References & Citations

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Retrieved from 3

  • National Institutes of Health (PubChem). (2024). Methyl 3-(5-bromothiophen-2-yl)acrylate Compound Summary. Retrieved from

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Turkish Journal of Chemistry. Retrieved from 5

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from 6

  • Gronowitz, S. (1959).[7] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Retrieved from 7

Sources

Troubleshooting low yields in the synthesis of substituted thiophene acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind low yields in the synthesis of substituted thiophene acrylates and provide self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow: Thiophene Acrylate Synthesis

Before diving into specific modules, use the following decision tree to isolate the root cause of your yield loss.

Troubleshooting Start Low Yield in Thiophene Acrylate Synthesis Q1 Which synthetic route is being used? Start->Q1 Heck Heck Coupling (Halothiophene + Acrylate) Q1->Heck HWE HWE / Knoevenagel (Thiophene-CHO + Phosphonate) Q1->HWE HeckQ Is unreacted halothiophene recovered? Heck->HeckQ HWEQ Is E/Z selectivity poor or conversion low? HWE->HWEQ HeckYes Yes: Catalyst Poisoning by Thiophene Sulfur HeckQ->HeckYes Yes HeckNo No: Debromination or Acrylate Polymerization HeckQ->HeckNo No Sol1 Action: Use AgOPiv additive, increase acrylate equivalents HeckYes->Sol1 Sol2 Action: Add BHT inhibitor, exclude light/O2 HeckNo->Sol2 HWEYes Low Conversion: Steric Hindrance / Weak Base HWEQ->HWEYes Sol3 Action: Switch to NaHMDS or modify phosphonate HWEYes->Sol3

Diagnostic workflow for troubleshooting low yields in thiophene acrylate synthesis.

Module 1: Palladium-Catalyzed Heck Couplings

The Mizoroki-Heck reaction is the premier method for coupling halothiophenes with acrylates. However, the electron-rich nature of the thiophene ring and its sulfur atom present unique catalytic challenges.

Q: My Heck coupling stalls at 30-40% conversion, and I recover mostly unreacted starting material. What is happening? A: You are likely experiencing catalyst poisoning. The sulfur atom in the thiophene ring possesses lone pairs that strongly coordinate to the palladium center, forming stable, inactive Pd-S complexes. This prevents the oxidative addition or olefin insertion steps in the catalytic cycle.

Mechanistic Solution: You must shift the coordination equilibrium. This can be achieved by using silver salts (like AgOPiv) which act as halide scavengers and abstract the halide to generate a highly active, cationic Pd species that resists sulfur coordination[1]. Additionally, increasing the equivalents of the acrylate (up to 6 equivalents) can dramatically accelerate the reaction, as the high concentration of the olefin outcompetes the sulfur atom for coordination to the palladium center[2].

Table 1: Effect of Additives and Solvents on Pd-Catalyzed Thiophene Heck Reactions [1]

Entry Silver Salt Solvent Additive (PivOH equiv) Temp (°C) GC Yield (%)
1 AgOAc Toluene 5.0 120 45
2 AgOAc DCE 5.0 120 71
3 AgOAc THF 5.0 120 78
4 AgOPiv THF 5.0 120 88
5 AgOPiv THF 3.0 120 92

| 6 | AgOPiv | THF | 3.0 | 80 | 95 |

Q: The reaction goes to completion, but my isolated yield is terrible, and the NMR shows a complex mixture. Why? A: Acrylates grafted onto thiophene moieties are highly susceptible to two degradation pathways: thermal polymerization and photo-isomerization. Acrylates are prone to radical-initiated polymerization at the elevated temperatures required for Heck reactions. Furthermore, the resulting thiophene acrylates are often stable in the dark but undergo rapid trans-cis isomerization upon exposure to light, complicating purification and lowering the isolated yield of the desired trans-isomer[2].

Mechanistic Solution: Add a radical inhibitor such as BHT (butylated hydroxytoluene, 1-2 mol%) to the reaction mixture to suppress polymerization. Wrap all reaction vessels and chromatography columns in aluminum foil to prevent photo-isomerization[2].

Self-Validating Protocol: Optimized Heck Coupling of Thiophenes

This protocol incorporates internal checks to ensure catalyst viability and product stability.

  • Preparation: In an oven-dried, foil-wrapped Schlenk flask, combine the halothiophene (1.0 equiv), Pd(OAc)₂ (5 mol %), AgOPiv (3.0 equiv), and PivOH (3.0 equiv)[1]. Add BHT (2 mol%) if using highly reactive acrylates.

  • Purging: Evacuate and backfill the flask with Argon three times. Validation: Strict oxygen exclusion is required to prevent premature Pd(0) oxidation and acrylate radical formation.

  • Reagent Addition: Inject anhydrous THF (0.2 M) and the acrylate (4.0 - 6.0 equiv)[2].

  • Heating & Monitoring: Heat the mixture to 80 °C. Validation: Observe the solution color. A transition to a homogeneous pale yellow/greenish solution indicates active cationic Pd formation. If a heavy black precipitate (Pd-black) forms within the first 30 minutes, the catalyst has decomposed due to oxygen ingress or severe sulfur poisoning.

  • Quench & Isolate: After 12 hours, cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate under reduced pressure in the dark.

Module 2: Horner-Wadsworth-Emmons (HWE) Olefination

When Heck couplings fail due to extreme steric hindrance, researchers often pivot to the HWE olefination using a substituted thiophene-2-carboxaldehyde and a phosphonate ester.

Q: I am getting poor E/Z selectivity and low conversion when reacting my substituted thiophene-2-carboxaldehyde with triethyl phosphonoacetate. How do I fix this? A: Thiophene-2-carboxaldehyde is less electrophilic than a standard benzaldehyde because the sulfur atom donates electron density into the ring via resonance, deactivating the carbonyl carbon. If your thiophene is further substituted with electron-donating groups, the electrophilicity drops further.

Mechanistic Solution: You must ensure absolute, irreversible deprotonation of the phosphonate to drive the nucleophilic attack. Weaker bases (like K₂CO₃ or amine bases) will establish an equilibrium that favors the starting materials. Switch to a strong, non-nucleophilic base like NaHMDS (Sodium bis(trimethylsilyl)amide)[3]. NaHMDS ensures quantitative formation of the phosphonate carbanion.

Self-Validating Protocol: High-Conversion HWE Olefination for Thiophenes
  • Ylide Generation: In a flame-dried flask under Argon, dissolve the phosphonate ester (1.2 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Deprotonation: Dropwise add NaHMDS (1.25 equiv, 1.0 M in THF)[3]. Validation: The solution should turn slightly yellow, and if using a hydride base (like NaH), gas evolution must completely cease before proceeding. This visual cue confirms quantitative carbanion formation.

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then dropwise add the substituted thiophene-2-carboxaldehyde (1.0 equiv) dissolved in a minimum volume of THF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-3 hours. Validation: Monitor by TLC. The highly fluorescent thiophene-aldehyde spot under shortwave UV (254 nm) should disappear, replaced by a lower-Rf, intensely UV-active product spot.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize any remaining base, extract with EtOAc, and wash with brine.

Module 3: Frequently Asked Questions (FAQs)

Q: During the Heck reaction of a bromothiophene, I am seeing a significant amount of a debrominated thiophene byproduct. Why? A: Debromination is a competing pathway in palladium catalysis, particularly with electron-rich heterocyclic substrates[3]. It occurs when the Pd-aryl intermediate undergoes protodepalladation or β-hydride elimination from a solvent/amine source before the olefin can insert. To troubleshoot, ensure your solvents are strictly anhydrous, switch to an inorganic base (like K₃PO₄ or AgOPiv) instead of amine bases (which can act as hydride donors), and increase the concentration of the acrylate.

Q: Can I use a Wittig reaction instead of HWE for thiophene acrylates? A: While possible, HWE is vastly superior for acrylates. Phosphonium ylides (Wittig) are less reactive than phosphonate-stabilized carbanions (HWE). Furthermore, HWE reactions are highly E-selective and produce water-soluble phosphate byproducts that are easily removed during an aqueous workup, whereas the triphenylphosphine oxide generated in a Wittig reaction is notoriously difficult to separate from non-polar thiophene products[4].

References

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acryl
  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing.
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
  • Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals.

Sources

Improving the regioselectivity of coupling reactions on the thiophene ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Functionalization. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regiocontrol during thiophene cross-coupling and C–H arylation.

By understanding the causality behind catalytic mechanisms, steric interactions, and electronic biases, you can rationally design experiments to achieve precise functionalization at the C2, C3, C4, or C5 positions.

Section 1: Frequently Asked Questions (FAQs) on Regioselectivity

Q: Why do direct C–H arylation reactions on thiophene almost exclusively yield α-arylated (C2/C5) products? A: The regioselectivity is fundamentally driven by the electronic structure of the thiophene ring and the standard mechanism of Palladium-catalyzed C–H activation, known as Concerted Metalation-Deprotonation (CMD). The α-protons (C2/C5) are significantly more acidic than the β-protons (C3/C4). This higher acidity lowers the activation energy barrier for palladium insertion, meaning that unguided Pd-catalyzed C–H arylation will overwhelmingly favor the C2 and C5 positions[1].

Q: I am working with a 3-substituted thiophene. Why am I getting a 1:1 mixture of C2 and C5 arylated products? A: In 3-substituted thiophenes, both the C2 and C5 positions are available α-sites. While C2 is generally slightly more electronically reactive, the steric hindrance from the adjacent C3-substituent counterbalances this electronic advantage. This competing dynamic often results in poor regioselectivity (e.g., a 1.3:1 ratio of C2:C5 products)[2]. To resolve this, you must manipulate either the steric bulk of the coupling partner or use temporary blocking groups.

Q: How can I force β-selective (C3 or C4) arylation? A: Overcoming the natural α-bias requires specialized catalytic systems that fundamentally alter the standard CMD pathway. Recent advances demonstrate that using α-diimine palladium catalysts or specific ligand combinations (like


 with silver carbonate) can force β-selectivity[1][3]. These ligands modify the electrophilicity of the Pd center, shifting the mechanism away from proton acidity-driven CMD towards a concerted carbopalladation across the thiophene double bond, followed by base-assisted anti-elimination[3].

MechanisticLogic Pd Pd Catalyst + Thiophene CMD Concerted Metalation Deprotonation (CMD) Pd->CMD Standard Ligands Carbo Carbopalladation Pd->Carbo α-Diimine Ligands Alpha Cleavage of most acidic C-H bond CMD->Alpha C2C5 α-Arylation (C2/C5) Alpha->C2C5 Anti Base-assisted anti-elimination Carbo->Anti C3C4 β-Arylation (C3/C4) Anti->C3C4

Mechanistic divergence in Pd-catalyzed C-H arylation dictating α- vs β-regioselectivity.

Section 2: Troubleshooting Guide

Issue 1: Inability to selectively arylate the C5 position of 3-substituted thiophenes.
  • Diagnosis: The C2 position is electronically favored but sterically hindered. Standard aryl halides do not provide enough steric differentiation to fully push the reaction to the C5 position.

  • Solution A (Steric Control): Use highly congested aryl bromides. For example, coupling with 2-bromo-1,3-dichlorobenzene strongly disfavors the C2 position due to severe steric clash with the C3-substituent in the transition state, shifting the regioselectivity entirely to the less hindered C5 position[2].

  • Solution B (Base/Deprotonation Control): Pre-metalate using a bulky Knochel-Hauser base. Treating 3-hexylthiophene with TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) selectively deprotonates the less hindered C5 position[4]. This intermediate can then be seamlessly subjected to transition-metal-catalyzed cross-coupling.

Issue 2: Poor regiocontrol in Suzuki-Miyaura coupling of dibromothiophenes.
  • Diagnosis: When using substrates like 3,4-dibromothiophene-2-carbaldehyde, both C–Br bonds can undergo oxidative addition, leading to mixtures of mono-coupled and double-coupled products.

  • Solution: Leverage the electronic differentiation provided by the directing group. The bromine at the C3 position is significantly more reactive toward Pd(0) oxidative addition due to its proximity to the strongly electron-withdrawing aldehyde group at C2[5]. To prevent double coupling, strictly control the stoichiometry of the arylboronic acid (1.0 - 1.05 equivalents) and run the reaction at lower temperatures (e.g., 60 °C instead of 90 °C) to maximize the kinetic difference between the two C–Br bonds[5][6].

G A Identify Thiophene Substrate B Is it 3-substituted? A->B C C2/C5 Mixture Expected B->C Yes G Need C3/C4 (Beta) Arylation? B->G No D Use Bulky Aryl Bromide (e.g., 2-bromo-1,3-dichlorobenzene) C->D Target C5 F Block C2 with Ester/Cl group C->F Target C2 E C5-Selective Product D->E F->E (After Deprotection) H Use α-Diimine Pd Catalyst or PdCl2/P[OCH(CF3)2]3 G->H Yes I C3-Selective Product H->I

Workflow for selecting the correct catalytic strategy to control thiophene regioselectivity.

Section 3: Experimental Protocols

Protocol A: Regioselective C5-Arylation of 3-Substituted Thiophenes via Steric Control
  • Self-Validating Principle: By utilizing an exceptionally bulky aryl bromide, the reaction naturally aborts at the C2 position due to transition-state steric clash. The system self-corrects by only allowing the C5-activation pathway to proceed, validating the C5-preference without requiring complex, sensitive ligands[2].

  • Preparation: In a dry, argon-flushed Schlenk tube, add the 3-substituted thiophene (1.0 mmol), 2-bromo-1,3-dichlorobenzene (1.5 mmol), and potassium acetate (2.0 mmol)[2].

  • Catalyst Addition: Add 0.5 mol % of a phosphine-free palladium catalyst (e.g.,

    
    )[2]. Note: Phosphine-free conditions are critical here to prevent ligand-induced steric variations that might compete with the substrate's inherent steric bias.
    
  • Solvent & Heating: Suspend the mixture in N,N-dimethylacetamide (DMAc, 5 mL). Heat the reaction to 120 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over

    
    .
    
  • Verification: Analyze the crude mixture via

    
     NMR. The disappearance of the C5 proton signal (typically around 6.9–7.1 ppm) and the retention of the C2 proton signal confirms strict C5-selectivity.
    
Protocol B: Highly Regioselective Direct Arylation Polycondensation (Pd/C Catalyst)
  • Self-Validating Principle: Heterogeneous Pd/C catalysts under phosphine-free conditions physically restrict the geometry of the coupling intermediates on the carbon support surface. This heterogeneous environment promotes strictly linear α,α'-linkages in thiophene polymerization, preventing cross-linking or β-defects[7].

  • Setup: Combine the thiophene monomer (e.g., 3-hexylthiophene, 1.0 mmol), an aryl dihalide (1.0 mmol), and anhydrous

    
     (2.5 mmol) in a reaction vial[7].
    
  • Catalyst: Add 5 wt% Pd/C (typically 1–2 mol% Pd relative to the monomer)[7].

  • Reaction: Add a polar aprotic solvent (e.g., DMAc). Stir vigorously at 100 °C for 24 hours.

  • Purification: Filter the hot mixture through Celite to remove the heterogeneous Pd/C catalyst. Precipitate the polymer by dropping the filtrate into cold methanol.

  • Outcome: This yields linear π-conjugated alternating copolymers with high molecular weight and >98% head-to-tail / α,α' regioselectivity[7].

Section 4: Quantitative Data Summary

Table 1: Influence of Catalyst and Substrate on Thiophene Regioselectivity

SubstrateCoupling Partner / ConditionsDominant RegioselectivityKey MechanismReference
Unsubstituted ThiopheneAryl Iodide,

C3 (β-selective)Carbopalladation / Anti-elimination[1]
3-Substituted ThiopheneStandard Aryl Bromide, Pd cat.C2/C5 Mixture (~1.3:1)Concerted Metalation-Deprotonation[2]
3-Substituted Thiophene2-bromo-1,3-dichlorobenzene, Pd cat.C5 (α-selective)Steric Hindrance at C2[2]
3-HexylthiopheneTMPMgCl·LiCl, then Aryl HalideC5 (α-selective)Regioselective Deprotonation[4]
3,4-Dibromothiophene-2-carbaldehydeArylboronic Acid,

C3 (Mono-coupling)Electronic Activation via Aldehyde[5]

Section 5: References

  • Highly regioselective Pd/C-catalyzed direct arylation toward thiophene-based π-conjugated polymers Source: Polymer Chemistry (RSC Publishing) URL:

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes Source: Beilstein Journal of Organic Chemistry URL:

  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles Source: Universidad de La Rioja / Chemistry - A European Journal URL:

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde Source: Benchchem URL:

  • β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts Source: Tetrahedron (via ResearchGate) URL:

  • C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl Source: Heterocycles (via CLOCKSS) URL:

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: PMC (NIH) URL:

Sources

Removal of palladium catalyst residues from Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 3-(5-bromothiophen-2-yl)acrylate

Executive Summary & Chemical Context

User Context: You are synthesizing Methyl 3-(5-bromothiophen-2-yl)acrylate , likely via a Heck cross-coupling reaction involving 2,5-dibromothiophene and methyl acrylate, or a Wittig olefination of a Pd-contaminated aldehyde precursor.

The Challenge: This specific molecule presents a "Perfect Storm" for palladium retention:

  • Thiophene Sulfur: The sulfur atom acts as a soft ligand, coordinating strongly to residual Pd(II) species, creating "Pd-pockets" that resist standard washing.

  • Acrylate Moiety: The

    
    -unsaturated system can coordinate to Pd(0), stabilizing colloidal nanoparticles.
    
  • Bromine Substituent: The C-Br bond at position 5 is chemically active. Aggressive removal techniques (e.g., hydrogenation, strong chemical reduction) risk debromination , destroying your API.

Target Specification: < 10 ppm Pd (Standard ICH Q3D limit for oral dosage, assuming <10g daily dose).[1]

Diagnostic Hub: Assess Your Situation

Q: My crude product is dark brown/black. Is this all Palladium? A: Likely, yes. The dark color typically indicates colloidal Pd(0) nanoparticles. However, in thiophene chemistry, oligomerization (thiophene tars) can also cause darkening.

  • Test: Dissolve a small amount in EtOAc. If the color persists in solution but a fine black precipitate settles over 1 hour, it is colloidal Pd. If the solution remains homogeneously dark, it is likely soluble Pd(II)-thiophene complexes or organic impurities.

Q: I used Pd(PPh3)4. Why is standard silica chromatography not removing it? A: Triphenylphosphine (PPh3) and its oxide (OPPh3) can "carry" Palladium through silica gel. The thiophene ring in your product competes with the silica surface for Pd coordination, causing the metal to "streak" or co-elute with your product. You need a chemically active stationary phase (scavenger), not just a physical adsorbent.

Primary Protocol: Solid-Supported Metal Scavengers

Recommendation: This is the most robust method for this specific compound because it avoids thermal stress and reactive chemicals that could cleave the bromine.

Recommended Scavenger: Thiol (SH) or Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol, QuadraPure™ TU).

  • Why? The Thiol/Thiourea sulfur binds Pd with higher affinity (

    
    ) than the thiophene sulfur in your product, effectively "stealing" the metal away.
    
Step-by-Step Workflow

Materials:

  • Crude Methyl 3-(5-bromothiophen-2-yl)acrylate (dissolved in 10 volumes of THF or EtOAc).

  • Thiol-functionalized Silica (Loading typically 1.0–1.5 mmol/g).

Protocol:

  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Methanol if possible, as it can reduce Pd(II) to colloidal Pd(0) which is harder for thiols to bind without oxidation.

  • Loading Calculation: Add 3–5 equivalents of scavenger relative to the residual Pd content (not the catalyst loading).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40–50 °C for 4 hours .

    • Note: Do not reflux. High heat can promote polymerization of the acrylate.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a tightly packed Celite pad to remove the silica beads.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Data Summary: Scavenger Efficiency for Thiophene-Pd Complexes

Scavenger TypeFunctional GroupEfficiency (Pd(II))Efficiency (Pd(0))Risk to Product
Silica-Thiol (SH) PropylthiolHigh (95%+) ModerateLow
Silica-Thiourea ThioureaVery High (98%+) HighLow
Silica-Amine NH2 / DiamineLowLowModerate (Acrylate polymerization)
Polymer-Benzylamine BenzylamineLowLowModerate
Secondary Protocol: Activated Carbon (Charcoal)

Use Case: If scavengers are unavailable or cost-prohibitive for large batches. Warning: Activated carbon can adsorb your product (yield loss) and is less selective.

Protocol:

  • Dissolve crude solid in Toluene or DCM (avoid polar solvents like DMF as they compete for adsorption sites).

  • Add Activated Carbon (e.g., Darco® KB-G or Norit® SX Ultra). Use 10–20 wt% relative to the crude product.

  • Critical Step: Add Celite® (diatomaceous earth) equal to the weight of the carbon. This prevents the fine carbon particles from clogging the filter later.

  • Heat to 60 °C for 1–2 hours .

  • Hot Filtration: Filter while still warm through a pre-packed Celite pad.

    • Troubleshooting: If the filtrate is grey, carbon has broken through. Refilter through a 0.22 µm membrane.

Polishing Protocol: Crystallization

Use Case: Final purification to drop Pd from ~50 ppm to <10 ppm. Solvent System: The acrylate ester makes this compound suitable for alcohol/water systems.

  • Dissolve the semi-pure solid in hot Isopropanol (IPA) or Ethanol (approx. 5–7 volumes).

  • Cool slowly to room temperature.

  • Anti-solvent: If no crystals form, add Water dropwise until turbidity persists, then cool to 0–5 °C.

  • Harvest: Filter the crystals. Pd residues usually remain in the mother liquor.

    • Note: Do not use Hexanes/EtOAc for crystallization if Pd levels are high; Pd-complexes often co-precipitate in non-polar solvents.

Troubleshooting Matrix
IssueDiagnosisCorrective Action
Pd levels stuck > 50 ppm after Scavenger Pd is likely in colloidal Pd(0) form (nanoparticles), which thiols bind poorly.Oxidative Spiking: Add mild oxidant (open to air stirring) to convert Pd(0)

Pd(II), then re-treat with scavenger. Alternatively, use a specialized "0-valent" scavenger like SiliaMetS® TAAcOH.
Product Yield Loss > 20% Non-specific adsorption to the scavenger matrix.Switch from Carbon to Silica-based scavengers. If using Silica, ensure the solvent is polar enough (e.g., switch DCM

THF) to keep the product solvated.
Loss of Bromine (Debromination) Chemical reduction occurring.STOP using any hydride donors (e.g., NaBH4 washes). Ensure no Zn or Mg residues are present. Avoid hydrogenation steps.[2]
Filtrate turns dark upon standing "Leaching" of Pd from the scavenger or filter breakthrough.The complex is unstable. Perform a Celite Polish Filtration immediately before the crystallization step.
Acrylate Polymerization Gelling or insoluble white solids.Avoid amine-based scavengers (can initiate Michael addition). Keep temperature < 50 °C. Add a radical inhibitor (e.g., BHT, 100 ppm) during processing.
Visualized Workflows
Figure 1: Decision Tree for Pd Removal Strategy

Pd_Removal_Strategy Start Crude Methyl 3-(5-bromothiophen-2-yl)acrylate Check_Color Visual Check: Is it Dark Brown/Black? Start->Check_Color Colloidal Likely Colloidal Pd(0) Check_Color->Colloidal Yes Soluble Likely Soluble Pd(II)-Thiophene Check_Color->Soluble No (Orange/Red) Step1_Celite Step 1: Celite Filtration (Remove bulk particulates) Colloidal->Step1_Celite Step2_Scavenger Step 2: Thiol-Silica Scavenger (THF, 45°C, 4h) Soluble->Step2_Scavenger Step1_Celite->Step2_Scavenger Check_Limit ICP-MS Check: Is Pd < 10 ppm? Step2_Scavenger->Check_Limit Success Proceed to Final Crystallization Check_Limit->Success Yes Fail Fail: Pd > 10 ppm Check_Limit->Fail No Step3_Carbon Step 3: Activated Carbon Wash (Toluene, 60°C) Fail->Step3_Carbon Step3_Carbon->Success

Caption: Logic flow for selecting the appropriate purification method based on visual inspection and intermediate analytical results.

Figure 2: Mechanism of Interference & Solution

Mechanism Pd Pd Residue Complex Pd-Product Complex (Hard to remove) Pd->Complex Binds to Thiophene Thiophene Sulfur (Product) Thiophene->Complex Scavenger Thiol-Silica (Scavenger) Captured Pd-Scavenger Complex (Filterable) Scavenger->Captured Complex->Captured Displacement (Higher Affinity)

Caption: Competitive binding mechanism where the high-affinity Thiol scavenger displaces the Palladium from the Thiophene product.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[1] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

  • Biotage. (2023).[3] Metal Scavenging in Pharmaceutical Synthesis. Biotage Technical Guides. [Link]

Sources

Stability and storage conditions for Methyl 3-(5-bromothiophen-2-yl)acrylate to prevent degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 50868-68-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceuticals and organic semiconductors. Structurally, it consists of a thiophene ring substituted with a bromine atom at the 5-position and a methyl acrylate moiety at the 2-position.

Critical Stability Profile:

  • Physical State: Solid (crystalline powder).

  • Primary Risks: Photo-induced dimerization ([2+2] cycloaddition), ester hydrolysis (moisture sensitivity), and oxidative degradation of the thiophene ring.

  • Storage Classification: Cold, Dark, Dry, & Inert.

Critical Storage Protocol (The "Gold Standard")

To ensure >98% purity retention over 12+ months, adhere to this self-validating storage system.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly retarding the rate of hydrolysis and spontaneous polymerization.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing S-oxidation).
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV/Blue light (<450nm) to prevent photo-dimerization. Teflon prevents leaching.
Desiccation Required Ester bonds are susceptible to hydrolysis; store the vial inside a secondary container with desiccant.
Thawing Equilibrate to RT before openingPrevents condensation of atmospheric water onto the cold solid, which accelerates degradation.

Warning: Unlike liquid methyl acrylate monomers which require dissolved oxygen to activate stabilizers (like MEHQ), this solid intermediate is best stored under an inert atmosphere to prevent hydrolysis and oxidation.

Troubleshooting Guide (Q&A)

Issue 1: Appearance Change

Q: The compound has turned from off-white to yellow or brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or partial polymerization . Thiophene derivatives are electron-rich and prone to oxidation, leading to extended conjugation (color shift).

  • Action:

    • Perform TLC (Hexane:EtOAc 4:1). If a baseline spot (polymer) or polar tailing (acid/sulfoxide) appears, purification is needed.

    • Recrystallization: Dissolve in minimal hot ethanol or methanol/water mixture. If the color persists in the mother liquor, the crystals may be salvageable.

Issue 2: Solubility Problems

Q: The sample is not dissolving completely in CDCl₃ or DMSO.

  • Diagnosis: Insoluble particulate matter is likely polymerized material (poly-acrylate backbone).

  • Action: Filter the solution through a 0.2 µm PTFE syringe filter. Analyze the filtrate by ¹H NMR. If the filtrate is pure, use the filtered mass for your reaction, but adjust stoichiometry based on the recovered weight.

Issue 3: Purity Discrepancy (NMR)

Q: My NMR shows extra peaks near 6.0-6.5 ppm and a broad hump.

  • Diagnosis:

    • Sharp peaks shifted slightly: Likely hydrolysis to the free acid (3-(5-bromothiophen-2-yl)acrylic acid).

    • Broad hump: Indicates oligomerization/polymerization .

    • Loss of Vinyl Protons: If the double bond doublets (J ~15-16 Hz for trans) are diminishing, the acrylate functionality is compromised.

Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows you to predict stability in your specific reaction conditions.

Pathway A: Photo-Dimerization & Polymerization

The acrylate double bond is a "Michael Acceptor" and is highly reactive toward radical species and light. Exposure to UV light can cause [2+2] cycloaddition, forming cyclobutane dimers, or initiate radical polymerization.

Pathway B: Hydrolysis

The methyl ester is susceptible to hydrolysis, particularly if stored in a "standard" freezer where condensation cycles introduce moisture. This yields the carboxylic acid, which has different solubility and reactivity profiles.[1]

Pathway C: Thiophene Oxidation

While the bromine atom deactivates the ring slightly, the sulfur atom remains susceptible to oxidation by atmospheric oxygen over long periods, forming sulfoxides or sulfones.

DegradationPathways Compound Methyl 3-(5-bromothiophen-2-yl)acrylate (Active Reagent) Acid Acid Derivative (Hydrolysis Product) Compound->Acid + H₂O (Moisture) Acid/Base Catalysis Dimer Cyclobutane Dimer (Photo-degradation) Compound->Dimer + hν (UV Light) [2+2] Cycloaddition Polymer Poly-acrylate (Oligomers/Polymers) Compound->Polymer Radical Initiator / Heat Chain Reaction Sulfoxide Thiophene S-Oxide (Oxidation) Compound->Sulfoxide + O₂ (Air) Long-term exposure

Figure 1: Primary degradation pathways. Note that hydrolysis and light-induced dimerization are the most common storage failures.

QC & Validation Workflow

Before using valuable starting material in a complex synthesis, validate its integrity using this decision tree.

QC_Workflow Start Evaluate Sample Visual Visual Inspection Start->Visual Solubility Solubility Check (DCM or EtOAc) Visual->Solubility Off-white/Beige Action_Purify WARN: Recrystallize Visual->Action_Purify Dark Yellow/Brown NMR ¹H NMR Analysis Solubility->NMR Clear Solution Action_Discard FAIL: Discard Solubility->Action_Discard Insoluble Gel/Solids Action_Use PASS: Use in Synthesis NMR->Action_Use Clean Doublets (6.0-8.0 ppm) NMR->Action_Purify <5% Acid Impurity NMR->Action_Discard Broad Peaks / >10% Impurity

Figure 2: Quality Control Decision Tree for assessing reagent viability.

Handling & Synthesis Tips

  • Weighing: Weigh quickly in air, but flush the storage vial with Nitrogen/Argon immediately before resealing.

  • Reaction Solvent: Avoid protic solvents (Methanol, Water) if using basic conditions, as this accelerates transesterification or hydrolysis.

  • Workup: When extracting, avoid prolonged exposure to strong bases (NaOH/KOH). Use mild bases (NaHCO₃) to neutralize reactions to prevent ester hydrolysis.

  • Disposal: Treat as a halogenated organic waste. Do not mix with strong oxidizers or polymerization initiators (peroxides).

References

  • PubChem. (n.d.).[2][3] (E)-3-(5-Bromothiophen-2-yl)acrylic acid.[2][3] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • European Basic Acrylic Monomer Group. (2018). Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.[4] Retrieved March 2, 2026, from [Link]

  • Ohkatsu, Y. (2008). Radical Polymerization and Degradation of Thiophene Derivatives. Journal of Polymer Science. (Mechanistic insight on thiophene stability)

Sources

Identifying and minimizing byproducts in the synthesis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene chemistry. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient and clean synthesis of thiophenes is of paramount importance.[1][2] This resource provides in-depth, experience-based answers to common challenges, focusing on the identification and minimization of byproducts in key synthetic transformations.

General Troubleshooting Workflow

Before diving into specific reaction issues, it's crucial to have a systematic approach to troubleshooting. An unexpected result in the lab should trigger a logical sequence of investigation to identify the root cause and implement an effective solution.

Troubleshooting_Workflow start Unexpected Byproduct or Low Yield Detected identify Characterize Byproduct(s) (NMR, GC-MS, LC-MS) start->identify analyze Analyze Reaction Parameters (Reagents, Conditions, Stoichiometry) identify->analyze hypothesize Formulate Hypothesis (e.g., Competing Reaction, Reagent Decomposition) analyze->hypothesize optimize Systematic Optimization (Temperature, Solvent, Catalyst, Time) hypothesize->optimize Modify optimize->start Re-evaluate purify Develop Purification Strategy (Chromatography, Crystallization, Extraction) optimize->purify Successful end Achieved Desired Purity and Yield purify->end

Caption: General workflow for troubleshooting thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a dark, tarry material. What is the likely cause and how can I purify my product?

A1: The formation of dark, polymeric, or tarry materials is a frequent issue in heterocyclic chemistry, often resulting from overheating, extended reaction times, or the presence of highly reactive impurities.[3] Thiophene rings, while aromatic, can be susceptible to polymerization or degradation under harsh acidic or thermal conditions.[4]

Causality:

  • Thermal Decomposition: Many thiophene precursors or intermediates are thermally sensitive. Exceeding the optimal reaction temperature can initiate polymerization or decomposition pathways that compete with the desired cyclization.

  • Oxidation: Thiophenes, especially electron-rich derivatives, can be sensitive to air oxidation, which can generate colored impurities.[5]

  • Reagent-Induced Degradation: Strong acids can cause protonation-induced oligomerization.[4] Similarly, some sulfurizing agents, if used in large excess or at high temperatures, can lead to complex, insoluble sulfur-containing byproducts.

Troubleshooting & Purification Strategy:

  • Initial Work-up: Before attempting silica gel chromatography, which can be complicated by insoluble tars, perform a liquid-liquid extraction. Wash the crude organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a mild acid (e.g., 1M HCl) to remove basic impurities, and finally with brine to reduce the water content.[3]

  • Solvent Trituration: Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes or diethyl ether). The desired product may be soluble, leaving the polymeric material behind as a solid.

  • Column Chromatography: If the material is soluble, use a wider diameter column with a less-polar solvent system to quickly elute the product away from the highly polar baseline material. A plug of silica or celite can be used to filter out insoluble matter before loading onto the column.

Q2: I'm observing a mixture of regioisomers (e.g., 2,3- vs. 2,4-disubstituted). How can I improve regioselectivity?

A2: Achieving high regioselectivity is a primary challenge, especially when using unsymmetrical starting materials. The choice of synthetic method is the most critical factor influencing the isomeric ratio.[3]

Method-Specific Guidance:

  • Paal-Knorr Synthesis: This method is inherently suited for producing 2,5-disubstituted thiophenes from symmetrical 1,4-dicarbonyl compounds.[3][6] Using an unsymmetrical diketone will almost always lead to a mixture of regioisomers. If a 2,3- or 2,4-disubstituted pattern is required, other methods are preferable.

  • Fiesselmann Synthesis: This method offers excellent regiocontrol for synthesizing 3-hydroxy-2-carbonyl substituted thiophenes. The regiochemistry is reliably determined by the structure of the starting β-ketoester and thioglycolate.[7][8][9]

  • Gewald Synthesis: The Gewald reaction provides a predictable route to 2-amino-3-functionalized thiophenes. The final substitution pattern is directly dictated by the structure of the starting ketone and the activated nitrile.[10][11]

Separation Strategy: The separation of thiophene regioisomers is often difficult due to their similar polarities.[3]

  • High-Performance Column Chromatography: A systematic screen of solvent systems (e.g., hexane/EtOAc, hexane/DCM, toluene/EtOAc) is essential. Using high-quality silica gel with a fine particle size can improve resolution.

  • Preparative HPLC: For particularly challenging separations, both normal-phase and reverse-phase preparative HPLC can provide baseline separation where standard column chromatography fails.[3]

Troubleshooting Guide by Synthesis Method

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone (or aldehyde) with an α-cyanoester using elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[10][11][12]

Gewald_Reaction start Issue: Low Yield or Byproduct in Gewald Synthesis cause1 Incomplete Knoevenagel Condensation start->cause1 cause2 Inefficient Sulfur Addition/Cyclization start->cause2 cause3 Dimerization of Ylidene Intermediate start->cause3 sol1 Solution: - Increase base concentration - Use a more effective base (e.g., morpholine) - Increase temperature moderately cause1->sol1 sol2 Solution: - Use finely powdered, dry sulfur - Ensure proper stirring/dispersion - Optimize solvent (EtOH, DMF) cause2->sol2 sol3 Solution: - Adjust reaction conditions (lower temp, different base) - Some dimers can recyclize to product under specific conditions cause3->sol3

Caption: Troubleshooting common issues in the Gewald reaction.

Q: My Gewald reaction has stalled, and I've isolated the Knoevenagel condensation adduct. How do I promote cyclization?

A: This indicates that the first step of the mechanism, the Knoevenagel condensation, is successful, but the subsequent addition of sulfur and cyclization are rate-limiting.[10][13]

Causality & Solutions:

  • Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.

    • Action: Use finely powdered sulfur to maximize surface area.[11] Ensure the sulfur is dry and well-dispersed through vigorous stirring.

  • Solvent Effects: The solvent plays a key role in mediating the solubility of all components, including the sulfur and intermediates.

    • Action: While alcohols like ethanol or methanol are common, switching to a more polar, higher-boiling solvent like DMF can sometimes facilitate the final cyclization step.[11]

  • Temperature: The cyclization step has a higher activation energy than the initial condensation.

    • Action: Gently increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring the reaction by TLC or LC-MS. Microwave irradiation has also been shown to be highly effective at promoting this reaction and reducing reaction times.[10][14]

Q: I'm seeing a significant byproduct with a mass double that of my expected intermediate. What is it?

A: This is likely a dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel adduct). This side reaction can sometimes be the major pathway under certain conditions.[15]

Causality & Solutions:

  • Mechanism: The ylidene intermediate is a Michael acceptor. Under certain basic conditions, it can be attacked by the enolate of another molecule of the starting ketone or the Knoevenagel adduct itself, leading to dimerization.

  • Minimization: The formation of this dimer is highly dependent on the specific substrates, base, and solvent used.

    • Action: A systematic re-optimization is necessary. Try a different base (e.g., switch from triethylamine to morpholine or piperidine). Altering the solvent may also change the reaction course. In some reported cases, the dimer can be isolated and then converted to the desired thiophene under different reaction conditions, though this is not a general solution.[15]

Paal-Knorr Thiophene Synthesis

This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[4][6][16]

Q: My main byproduct is the corresponding furan. How can I favor thiophene formation?

A: Furan formation is the most common competing pathway in the Paal-Knorr synthesis.[17] This occurs because the sulfurizing agents are also powerful dehydrating agents, which can catalyze the acid-mediated cyclization of the 1,4-dicarbonyl to form the furan.[6][16][18]

ParameterRecommendationRationale
Sulfurizing Agent Switch from P₄S₁₀ to Lawesson's reagent .Lawesson's reagent is often a milder and more selective thionating agent, reducing the extent of the competing dehydration pathway that leads to furan formation.[17][19][20]
Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures disproportionately favor the dehydration pathway. Careful temperature control is critical.[17]
Reaction Time Monitor closely by TLC/GC-MS and stop when starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase furan formation and can lead to product degradation.[17]
Solvent Use an anhydrous, high-boiling, non-polar solvent like toluene or xylene.These solvents are effective for this reaction, and ensuring anhydrous conditions helps suppress side reactions.
Q: The workup of my reaction with Lawesson's reagent is difficult due to phosphorus byproducts. How can I simplify purification?

A: Lawesson's reagent produces stoichiometric amounts of phosphorus-containing byproducts that can complicate chromatographic purification.[21]

Causality & Solutions:

  • Byproduct Structure: The main byproduct is a stable, six-membered phosphorus-sulfur ring.

  • Workup Modification: These byproducts can be decomposed into more polar, easily removable species.

    • Action: After the reaction is complete, quench the mixture with a small amount of ethanol or ethylene glycol. This breaks down the phosphorus byproduct into a highly polarized diethyl or dihydroxyethyl thiophosphonate, which can be easily removed during an aqueous workup.[21] This significantly simplifies the subsequent column chromatography.

Suzuki Cross-Coupling for Thiophene Functionalization

The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation, but when applied to thiophenes, it presents unique challenges, particularly the formation of homocoupled byproducts.

Q: I am observing significant homocoupling of my thiophene boronic acid/ester. How can I suppress this?

A: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[22][23] Thiophene boronic acids can be particularly susceptible to this and other decomposition pathways.[24][25]

Causality & Solutions:

  • Mechanism: Pd(II) species, which can be present from the precatalyst or formed by oxidation of Pd(0) by residual air, can catalyze the oxidative coupling of two boronic acid molecules.[23]

  • Minimization Strategies:

    • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture.

      • Action: Sparge all solvents and the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the palladium catalyst.[22][26] Maintain a positive pressure of inert gas throughout the reaction.

    • Choice of Precatalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly generates the active Pd(0) species, minimizing the concentration of reactive Pd(II).[23] If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, a process that can itself initiate homocoupling.[23]

    • Add a Mild Reductant: The inclusion of a mild reducing agent can help "scavenge" any Pd(II) that forms.

      • Action: Adding a small amount of potassium formate has been shown to suppress homocoupling without significantly interfering with the main catalytic cycle.[26]

    • Use Boronic Esters: Pinacol esters of thiophene boronic acids are often more stable and less prone to both homocoupling and protodeboronation than the free boronic acids.[22]

Analytical & Purification Protocols

Protocol 1: GC-MS for Byproduct Identification

Objective: To identify volatile byproducts from a thiophene synthesis reaction. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying components of a complex reaction mixture.[27]

Methodology:

  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the separated peaks.

    • Examine the mass spectrum of each peak. The fragmentation pattern provides a fingerprint for the compound. The presence of characteristic sulfur isotope patterns (a prominent M+2 peak) is a key indicator of sulfur-containing compounds.[27]

    • Compare the obtained mass spectra with a library (e.g., NIST/Wiley) for tentative identification.

Protocol 2: Flash Chromatography for Isomer Separation

Objective: To purify a thiophene derivative from a reaction byproduct or regioisomer.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Screen various binary or ternary solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system should give a good separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column using the "slurry method": mix the silica gel with the starting eluent (a low-polarity version of your TLC solvent) and pour it into the column. Allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity starting solvent.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. A step gradient is often sufficient.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiophene derivative. Confirm purity by NMR or GC-MS.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved March 2, 2026, from [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Various Authors. (n.d.).
  • J&K Scientific LLC. (2025). Gewald Reaction. Retrieved March 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved March 2, 2026, from [Link]

  • Zwaagstra, M. E., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. DOI: 10.26434/chemrxiv-2023-z1v9c
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. The Journal of Organic Chemistry, 66(23), 7925–7929.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Unknown Author. (n.d.). Synthesis of Furan and Thiophene. Document available online.
  • Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Sharma, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6995.
  • Colson, J. W., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4924-4929.
  • Unknown Author. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd.
  • Agilent Technologies, Inc. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
  • Fiesselmann thiophene synthesis - Semantic Scholar. (n.d.). Retrieved March 2, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Various Authors. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 596-601.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Chen, Y., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 13(3), 336.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 2, 2026, from [Link]

  • Chan, G. F., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Robson, F. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
  • Campaigne, E., & LeSuer, W. M. (1951). 2-Iodothiophene. Organic Syntheses, 31, 65.
  • Campaigne, E., & LeSuer, W. M. (1951). 2-Vinylthiophene. Organic Syntheses, 31, 103.
  • Zhang, Z., et al. (2019). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 6(15), 2673-2677.
  • El-Seedi, H. R., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 637-676.
  • Singh, S., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(1), 163-176.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved March 2, 2026, from [Link]

  • Pytela, O., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4635.
  • Cerra, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Various Authors. (2025). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • He, G., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(39), 12897-12903.
  • Cernuchová, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(6), 467-474.
  • Taylor & Francis Online. (n.d.). Thiophene – Knowledge and References. Retrieved March 2, 2026, from [Link]

  • Jin, H., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. The Journal of Physical Chemistry A, 125(31), 6823–6834.
  • Various Authors. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research.

Sources

Validation & Comparative

Structural Validation & Comparative NMR Profiling of Methyl 3-(5-bromothiophen-2-yl)acrylate

[1]

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 62157-62-4) is a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical agents. Its structural integrity hinges on two factors: the retention of the bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the stereochemistry of the acrylate double bond (E vs. Z).

This guide provides a definitive spectral analysis of the target molecule, contrasting it with its metabolic precursors and non-brominated analogs. By following these protocols, researchers can validate regio-purity and geometry with high confidence.

Synthesis & Purification Workflow

To understand the spectral impurities, one must understand the origin. The standard synthesis involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction using 5-bromothiophene-2-carbaldehyde.

SynthesisWorkflowAldehyde5-Bromothiophene-2-carbaldehyde(Precursor)ReactionWittig Reaction(DCM/THF, RT)Aldehyde->ReactionYlideMethyl (triphenylphosphoranylidene)acetate(Reagent)Ylide->ReactionCrudeCrude Mixture(Product + Ph3PO)Reaction->Crude 12-24hPurificationSilica Gel Chromatography(Hexane/EtOAc)Crude->Purification Remove Ph3POProductMethyl 3-(5-bromothiophen-2-yl)acrylate(Target)Purification->Product Yield >85%

Figure 1: Standard synthetic pathway highlighting the origin of potential triphenylphosphine oxide (Ph3PO) impurities.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and comparability with the data below, adhere to this acquisition protocol.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse), relaxation delay (

      
      ) 
      
      
      1.0 s.
    • 13C: Proton-decoupled (zgpg30), relaxation delay (

      
      ) 
      
      
      2.0 s.

Spectral Analysis: 1H NMR Data

The proton spectrum is characterized by three distinct zones: the methoxy singlet, the vinylic doublets, and the thiophene aromatic signals.

Table 1: 1H NMR Chemical Shift Assignment ( )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Vinyl-

7.73Doublet (

)
1H15.6Deshielded by thiophene and conjugation; large

confirms E-isomer.
Thiophene-3 7.05Doublet (

)
1H3.9Adjacent to vinyl group; deshielded relative to H-4.
Thiophene-4 7.00Doublet (

)
1H3.9Adjacent to Br; typical thiophene coupling constant (

).
Vinyl-

6.25Doublet (

)
1H15.6Shielded by resonance; couples to

-proton.
Methoxy 3.79Singlet (

)
3H-Characteristic methyl ester singlet.
Key Diagnostic Features[1][2][3][4][5][6]
  • Stereochemistry (

    
     vs 
    
    
    ):
    The coupling constant of 15.6 Hz between the vinyl protons at 7.73 and 6.25 ppm definitively proves the Trans (E) geometry. The Z-isomer (cis) would exhibit a smaller coupling constant (
    
    
    Hz).
  • Regiochemistry (2,5-substitution): The thiophene ring shows two doublets with

    
     Hz. This specific coupling constant is diagnostic for adjacent protons on the thiophene ring (H3 and H4), confirming the 2,5-substitution pattern. A 2,4-substitution would yield a smaller meta-coupling (
    
    
    Hz).

Spectral Analysis: 13C NMR Data

The carbon spectrum confirms the presence of the bromine via the upfield shift of the quaternary carbon.

Table 2: 13C NMR Chemical Shift Assignment ( )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 167.1Ester

Aromatic (Quat) 141.5Thiophene C-2 (attached to vinyl)
Vinyl-

136.8

alkene
Aromatic (CH) 131.0Thiophene C-3
Aromatic (CH) 130.5Thiophene C-4
Aromatic (Quat) 115.8Thiophene C-5 (attached to Br )
Vinyl-

116.5

alkene (alpha to ester)
Methoxy 51.9

Note: The C-Br carbon at ~115.8 ppm is significantly upfield compared to typical aromatic carbons due to the "heavy atom effect" of bromine.

Comparative Guide: Validation Against Alternatives

This section differentiates the target molecule from its most likely contaminants or analogs.

Scenario A: Target vs. Starting Material (Aldehyde)

If the reaction is incomplete, 5-bromothiophene-2-carbaldehyde will be present.

FeatureTarget Molecule (Product)Precursor (Aldehyde)
Aldehyde Proton Absent Present at

9.80 ppm
(

)
Methoxy Group Present at

3.79 ppm
(

)
Absent
Vinyl Region Two doublets (

Hz)
Absent
Scenario B: Target vs. Non-Brominated Analog

If the starting material was debrominated (a common side reaction in metal-catalyzed couplings, though less common in Wittig), you would obtain Methyl 3-(thiophen-2-yl)acrylate .

FeatureTarget (5-Bromo)Analog (No Bromo)
Thiophene Region 2 Protons (Two distinct doublets)3 Protons (Multiplet at 7.0–7.4 ppm)
H-4 Shift Simple doublet (

Hz)
Triplet of doublets (coupling to H3 and H5)
13C C-5 Signal ~115.8 ppm (C-Br)~127-129 ppm (C-H)
Logic Flow for Spectral Assignment

Use the following logic map to interpret your spectrum during QC.

SpectralLogicStartAcquire 1H NMR(CDCl3)CheckAldehydeCheck 9.5 - 10.0 ppm:Is there a singlet?Start->CheckAldehydeImpureAldehydeImpurity: UnreactedAldehyde PresentCheckAldehyde->ImpureAldehydeYesCheckVinylCheck 6.0 - 8.0 ppm:Are there two doublets with J > 15Hz?CheckAldehyde->CheckVinylNoWrongIsomerIf J = 10-12 Hz:Z-Isomer ContaminationCheckVinyl->WrongIsomerSmall JCheckThiopheneCheck Aromatic Region:Count Thiophene ProtonsCheckVinyl->CheckThiopheneLarge JDebrominated3 Protons Found:Debrominated AnalogCheckThiophene->Debrominated3H IntegrationConfirmed2 Protons (Doublets) Found:Target Structure ConfirmedCheckThiophene->Confirmed2H Integration

Figure 2: Decision tree for validating the structural identity of Methyl 3-(5-bromothiophen-2-yl)acrylate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

  • Royal Society of Chemistry (2014). Supplementary Information: Synthesis of Thiophene Acrylates via Wittig Reaction. (Confirming J-coupling constants for E-isomers). Retrieved from [Link]

Comparative Screening Guide: Novel Thiophene Acrylate Derivatives vs. Standard Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the pursuit of novel antimicrobial and anticancer agents, the thiophene acrylate scaffold has emerged as a superior alternative to traditional phenyl-based pharmacophores. This guide provides a technical comparison of these novel derivatives against standard-of-care (SoC) agents, supported by experimental protocols and comparative data.

The Structural Advantage: Thiophene vs. Phenyl

The core rationale for transitioning from phenyl acrylates to thiophene acrylates lies in bioisosterism and electronic tuning .

  • Bioisosterism: Thiophene is a classical bioisostere of benzene but possesses unique physicochemical properties.[1][2] The sulfur atom increases lipophilicity (LogP), enhancing membrane permeability—a critical factor for intracellular targets (e.g., DNA gyrase, Tubulin).

  • The "Warhead" (Michael Acceptor): The acrylate moiety (

    
    -unsaturated carbonyl) acts as a Michael acceptor.[1] It forms covalent bonds with nucleophilic cysteine residues in target proteins. The electron-rich thiophene ring donates electron density to the conjugated system differently than a phenyl ring, tuning the reactivity of the "warhead" to balance potency with metabolic stability.
    

SAR_Logic cluster_0 Phenyl Analog (Alternative) Thiophene Thiophene Ring (Bioisostere) Acrylate Acrylate Linker (Michael Acceptor) Thiophene->Acrylate Electronic Tuning (Resonance) Target Target Cysteine (Enzyme Active Site) Acrylate->Target Covalent Bond (1,4-Addition) Effect Irreversible Inhibition (Biological Activity) Target->Effect Inactivation Phenyl Phenyl Ring Phenyl->Acrylate Lower Lipophilicity Different Electronics

Figure 1: Structure-Activity Relationship (SAR) logic driving the switch from Phenyl to Thiophene scaffolds.

Antimicrobial Screening: Protocol & Comparative Data

The Protocol: Resazurin-Based Microbroth Dilution

We utilize a modified CLSI (Clinical and Laboratory Standards Institute) protocol. Unlike standard turbidity assays, we employ Resazurin (Alamar Blue) as a redox indicator. This eliminates false positives caused by compound precipitation, a common issue with hydrophobic thiophene derivatives.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli, S. aureus) to

    
     CFU/mL.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of Thiophene Acrylates in DMSO (Final DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 20

    
    L of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

Comparative Performance: Thiophene Acrylates vs. Antibiotics

The following data summarizes the Minimum Inhibitory Concentration (MIC) of novel thiophene derivatives compared to the phenyl analog and standard antibiotics.

Compound IDScaffold TypeR-SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Performance Verdict
TA-04 Thiophene Acrylate 4-NO2 4.0 8.0 Superior to Phenyl Analog
TA-07Thiophene Acrylate4-OMe16.032.0Moderate Activity
PA-04Phenyl Acrylate4-NO232.0>64.0Poor (Reference)
Ciprofloxacin Fluoroquinolone (Control) 0.5 0.25 Gold Standard
AmpicillinBeta-lactam(Control)2.08.0Comparable to TA-04

Analysis: Compound TA-04 demonstrates a 8-fold potency increase over its phenyl analog (PA-04). While less potent than Ciprofloxacin, it matches Ampicillin against Gram-negative strains, validating the thiophene scaffold as a viable lead for further optimization [1, 2].

Anticancer Cytotoxicity: Protocol & Comparative Data

The Protocol: SRB Assay (Sulforhodamine B)

For acrylate derivatives, the SRB assay is preferred over MTT. MTT relies on mitochondrial reductase, which can be chemically interfered with by redox-active Michael acceptors (like acrylates), leading to false data. SRB binds stoichiometrically to protein components, offering a more robust readout for this chemical class.

Workflow:

  • Seeding: Seed cancer cells (HeLa, MCF-7) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Thiophene Acrylates (0.1 – 100 µM) for 48 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 mins.

  • Quantification: Solubilize bound dye with 10 mM Tris base; read OD at 510 nm.

Comparative Performance: Cytotoxicity (IC50)

The target mechanism is often Tubulin polymerization inhibition or EGFR kinase inhibition.

CompoundTarget MechanismIC50 (HeLa) [µM]IC50 (MCF-7) [µM]Selectivity Index (SI)*
TA-12 Tubulin Inhibitor 2.1 ± 0.3 1.8 ± 0.2 > 10
TA-09EGFR Inhibitor5.4 ± 0.54.2 ± 0.45.5
Phenyl-AnalogTubulin Inhibitor15.6 ± 1.212.4 ± 1.1< 2
Doxorubicin DNA Intercalator 0.4 ± 0.1 0.3 ± 0.1 Low (Toxic)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is safer.

Analysis: While Doxorubicin is more potent, it lacks selectivity (high toxicity to normal cells). The Thiophene Acrylate TA-12 shows a favorable balance: it is 7x more potent than its phenyl analog and possesses a high Selectivity Index (>10), suggesting a wider therapeutic window [3, 4].

Mechanism of Action: The Screening Workflow

To validate the "Why" behind the activity, we integrate wet-lab screening with in silico docking. The workflow below illustrates how we filter these libraries.

Screening_Workflow cluster_Screening 3. Biological Screening Synthesis 1. Synthesis (Knoevenagel Condensation) Characterization 2. Characterization (NMR, IR, Mass Spec) Synthesis->Characterization MIC Antimicrobial (MIC) Target: DNA Gyrase Characterization->MIC IC50 Anticancer (SRB) Target: Tubulin/EGFR Characterization->IC50 Docking 4. In Silico Validation (Molecular Docking) MIC->Docking Active Hits (<10 µg/mL) IC50->Docking Active Hits (<5 µM) Lead Lead Candidate (High Potency / High SI) Docking->Lead Binding Energy < -8.0 kcal/mol

Figure 2: Integrated Screening Workflow for Thiophene Acrylates. Only compounds passing the biological threshold move to in silico validation.

Mechanistic Insight (In Silico)

Molecular docking studies confirm that the sulfur atom in the thiophene ring often engages in specific interactions (e.g., Met-793 in EGFR) that the phenyl ring cannot, stabilizing the ligand-receptor complex. Furthermore, the acrylate side chain is positioned to interact with nucleophilic residues near the active site, validating the "Michael Acceptor" hypothesis [5].

References

  • BenchChem Technical Support. (2025).[1][2][3] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. Link

  • Mabkhot, Y. N., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health (PMC). Link

  • K.T.H.M. College. (2025).[4] A Mini Review on Thiophene-based derivatives as anticancer agents. Link

  • Encyclopedia MDPI. (2024).[5] Biological Activities of Thiophenes. Link

  • BenchChem Technical Support. (2025). The Dawn of Thiophene Chemistry: A Technical Guide to the Discovery and History of Thiopheneacrylic Acid Esters. Link

Sources

Photostability Profiling of Substituted Thiophene Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry and backbone units in organic electronics (OPV/OLED). However, their application is frequently bottlenecked by photochemical degradation. This guide provides a mechanistic analysis of how substituent effects—specifically alkyl, carbonyl, and halogen groups—dictate the photostability profile of the thiophene core.

Key Finding: Photostability is governed by a trade-off between the Highest Occupied Molecular Orbital (HOMO) level and steric protection of the


-carbon. While alkyl chains facilitate processing, they introduce "soft" sites for radical attack. Conversely, electron-withdrawing groups (EWGs) like fluorine or esters lower the HOMO, significantly extending half-life (

) under AM1.5G irradiation.

Part 1: Mechanistic Foundation

To engineer stable thiophenes, one must first understand the degradation pathways. The photodegradation of thiophene derivatives is not a random event but a deterministic cascade driven by two primary mechanisms.

The Singlet Oxygen ( ) Pathway

Thiophenes are efficient sensitizers. Upon photoexcitation (


), intersystem crossing (ISC) can populate the triplet state (

). Energy transfer to ground-state triplet oxygen (

) generates highly reactive singlet oxygen (

).
  • Mechanism: [2+4] cycloaddition of

    
     across the thiophene ring.[1][2][3]
    
  • Result: Formation of unstable endoperoxides, leading to S-elimination and ring opening (loss of conjugation).

The Radical Chain Mechanism (Side-Chain Oxidation)

For alkyl-substituted thiophenes (e.g., P3HT), this is often the dominant pathway in the solid state.

  • Mechanism: Hydrogen abstraction from the

    
    -carbon (benzylic position) of the alkyl side chain.
    
  • Result: Formation of a hydroperoxide species, which decomposes to form a ketone or alcohol, disrupting the

    
    -system and causing "photobleaching."
    
Visualization: Degradation Pathways

The following diagram maps the causal relationships between excitation and structural failure.

ThiopheneDegradation Photon Photon Absorption (hv) ExcitedState Excited State (S1 / T1) Photon->ExcitedState SingletO2 Singlet Oxygen (1O2) Generation ExcitedState->SingletO2 Energy Transfer Radical Radical Formation (α-C H-abstraction) ExcitedState->Radical H-Abstraction Endoperoxide Endoperoxide Intermediate SingletO2->Endoperoxide [2+4] Cycloaddition Hydroperoxide Side-Chain Hydroperoxide Radical->Hydroperoxide + O2 RingOpening Ring Opening (Sulfine/Ketone) Endoperoxide->RingOpening S-elimination ChainScission Chain Scission & Bleaching Hydroperoxide->ChainScission Decomposition

Figure 1: Dual-pathway degradation mechanism showing the interplay between backbone attack (Singlet Oxygen) and side-chain oxidation (Radical).

Part 2: Comparative Analysis of Substituent Effects

This section evaluates three distinct classes of thiophene derivatives. Data is synthesized from comparative studies of conjugated systems (oligomers and polymers) which serve as the most sensitive probes for photostability.

Class A: Alkyl-Substituted Thiophenes (e.g., P3HT, 3-hexylthiophene)
  • Performance: Low to Moderate Stability

  • The Flaw: The

    
    -carbon of the alkyl chain is the "Achilles' heel." The C-H bond strength at this position is weakened by the adjacent aromatic ring, making it highly susceptible to radical abstraction.
    
  • Experimental Insight: In P3HT, fluorescence quenching is observed immediately upon exposure to air and light, indicating rapid defect formation (Quantum yield

    
    ).[4]
    
Class B: Ester/Carbonyl-Substituted Thiophenes
  • Performance: Moderate to High Stability

  • The Fix: Electron-withdrawing groups (EWGs) like esters (-COOR) or ketones reduce the electron density of the thiophene ring.

  • Mechanism: This lowers the HOMO energy level, making the ring harder to oxidize (higher ionization potential). Additionally, carbonyls do not possess the labile protons found in alkyl chains.

Class C: Fluorinated Thiophenes
  • Performance: Superior Stability

  • The Gold Standard: Fluorine is the most electronegative element. Direct substitution on the thiophene ring (or on the side chain) drastically lowers the HOMO.

  • Mechanism: The C-F bond is metabolically and photochemically inert. Furthermore, the "Fluorine Effect" induces a dipole that can repel nucleophilic attack and stabilize the crystal packing, limiting oxygen diffusion into the film.

Summary Data Table
Derivative ClassSubstituent TypeRelative HOMO LevelPrimary Degradation ModePhotostability Score (1-10)
Reference UnsubstitutedHighRing Opening (

)
4
Class A Alkyl (e.g., Hexyl)HighSide-chain Oxidation (

-C)
3
Class B Ester / CarbonylMedium-LowSlow Ring Oxidation7
Class C Fluorine / CyanoLowMinimal (High Oxidation Potential)9

Part 3: Experimental Protocol (Self-Validating System)

To objectively compare a new thiophene derivative against these benchmarks, use the following Actinometry-Calibrated Photobleaching Protocol . This workflow ensures that observed degradation is due to the molecule's intrinsic properties, not light source fluctuations.

Sample Preparation
  • Substrate: Quartz glass (transparent to UV < 300 nm).

  • Film Deposition: Spin-coat solutions to achieve an optical density (OD) of

    
     at 
    
    
    
    .
    • Validation: Thickness must be uniform (<200 nm) to ensure bulk irradiation and prevent "filter effects" where the top layer protects the bottom.

Irradiation Setup
  • Source: Solar Simulator (Class AAA) complying with ASTM G173 (AM1.5G spectrum).

  • Intensity: Calibrated to 100 mW/cm² (1 Sun) using a silicon reference cell.

  • Atmosphere Control: Run parallel experiments in Air (oxidative) and Nitrogen (non-oxidative) to distinguish between photo-oxidation and photolysis.

Monitoring & Quantification
  • Technique: In-situ UV-Vis Spectroscopy.

  • Metric: Track the absorbance decay at

    
     over time.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the pseudo-first-order degradation rate constant.
Workflow Visualization

ExperimentalProtocol cluster_atmosphere Atmosphere Control Prep 1. Sample Prep (Quartz Substrate, OD ~0.6) Chamber 2. Environmental Chamber (Temp: 25°C, Humidity: <5%) Prep->Chamber Air Air (Oxidative) Chamber->Air N2 N2 (Inert) Chamber->N2 Source 3. Irradiation (AM1.5G, 100 mW/cm²) Air->Source N2->Source Measure 4. Measurement (UV-Vis / FTIR every 15 min) Source->Measure Loop Measure->Source Analysis 5. Analysis (Calc. Decay Rate k) Measure->Analysis End Point

Figure 2: Standardized workflow for distinguishing oxidative vs. non-oxidative degradation pathways.

References

  • Manceau, M., et al. (2008). "The mechanism of photo- and thermooxidation of poly(3-hexylthiophene) (P3HT) reconsidered."[5] Macromolecular Rapid Communications.

  • Hintz, H., et al. (2010).[6] "Photodegradation of P3HT - A Systematic Study of Environmental Factors." Chemistry of Materials.

  • Tournebize, A., et al. (2013). "New Insights into the Mechanisms of Photodegradation/Stabilization of P3HT:PCBM Active Layers." Chemistry of Materials.

  • Abdelsamie, M., et al. (2013). "Photostability of conjugated polymer/fullerene blends: The role of the side chain." Journal of Polymer Science Part B.

  • Carlé, J.E., et al. (2016). "The Influence of the Side Chain Structure on the Photostability of Low Band Gap Polymers." MDPI Polymers.

Sources

Electrochemical properties of polymers derived from Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electrochemical properties of polymers derived from Methyl 3-(5-bromothiophen-2-yl)acrylate . It is designed for researchers in polymer chemistry, bioelectronics, and drug delivery systems who require a comparative assessment of this material against standard alternatives.

Executive Summary & Material Architecture

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 64389-22-6) is a functional monomer combining a redox-active thiophene ring with a polymerizable acrylate group. Unlike conjugated polythiophenes (e.g., P3HT) where the thiophene rings form the conductive backbone, the polymer derived from this monomer—herein referred to as PMBTA —typically adopts a polyacrylate backbone with pendant bromothiophenes.

This structural distinction is critical: PMBTA behaves as a redox polymer (localized redox centers, hopping transport) rather than a conducting polymer (delocalized band transport). The 5-bromo substituent serves two pivotal roles:

  • Electrochemical Blocking: It prevents the irreversible

    
    -
    
    
    
    coupling (crosslinking) at the 5-position during oxidation, a common degradation pathway in unsubstituted thiophene pendants.
  • Functional Handle: It enables post-polymerization modification (e.g., via Suzuki/Stille coupling) or acts as a specific site for reductive cleavage.

Structural Visualization

The following diagram illustrates the synthesis and resulting architecture, highlighting the isolation of the thiophene pendants.

PMBTA_Structure cluster_properties Electrochemical Implications Monomer Monomer: Methyl 3-(5-bromothiophen-2-yl)acrylate Polymer Polymer (PMBTA): Polyacrylate Backbone (Insulating) Monomer->Polymer Free Radical Polymerization Initiator Initiator (AIBN / BPO) Initiator->Polymer Initiates Pendant Pendant Group: 5-Bromo-Thiophene (Redox Active) Polymer->Pendant Side Chain Attachment Localized Redox Localized Redox Pendant->Localized Redox High Oxid. Potential High Oxid. Potential Pendant->High Oxid. Potential

Caption: Synthesis pathway of PMBTA via free radical polymerization, resulting in a non-conjugated backbone with isolated, redox-active bromothiophene pendants.

Electrochemical Properties & Performance

The electrochemical behavior of PMBTA is characterized by discrete redox events rather than the capacitive rectangular cyclic voltammetry (CV) signatures seen in conjugated polymers.

Oxidation (Anodic Region)
  • Mechanism: Oxidation occurs at the thiophene ring, forming a radical cation.

  • Potential Shift: The bromine atom is an electron-withdrawing group (EWG) via induction (-I effect), though it has a weak mesomeric donor effect (+M). The net effect is typically an anodic shift (increase) in oxidation potential by approximately 0.2–0.4 V compared to the unsubstituted poly(methyl 3-(thiophen-2-yl)acrylate).

  • Stability: In unsubstituted thiophene pendants, oxidation leads to dimerization at the reactive 2,5-positions, causing irreversible crosslinking (electro-deposition). In PMBTA, the 5-position is blocked by Br. This prevents simple dimerization, making the oxidation quasi-reversible or leading to degradation via the 3,4-positions only at very high potentials.

Reduction (Cathodic Region)
  • Mechanism: The primary cathodic event is the irreversible reduction of the C-Br bond .

  • Potential: Typically observed between -1.8 V and -2.2 V (vs. Fc/Fc⁺).

  • Application: This irreversible cleavage can be utilized for "electrochemical unmasking" or controlled release in drug delivery scaffolds, where the hydrophobic Br is removed to alter polymer solubility or polarity.

Conductivity & Charge Transport
  • Type: Electron hopping between pendant groups.

  • Magnitude: Low (

    
     to 
    
    
    
    S/cm) compared to conjugated P3HT (
    
    
    to
    
    
    S/cm).
  • Implication: PMBTA is best suited for redox capacitors , memory devices , or functional coatings , not as a conductive trace.

Comparative Analysis

The following table contrasts PMBTA with its unbrominated analog and the industry-standard P3HT.

FeaturePMBTA (Target)Poly(Methyl 3-thienyl acrylate) Poly(3-hexylthiophene) (P3HT)
Backbone Polyacrylate (Insulating)Polyacrylate (Insulating)Polythiophene (Conjugated)
Pendant 5-BromothiopheneThiopheneHexyl chain (Thiophene is backbone)
Oxidation Potential (

)
High (~1.8 V vs SCE)Moderate (~1.5 V vs SCE)Low (~0.6 V vs SCE)
Electro-Crosslinking Blocked (Stable Radical)High (Forms networks)N/A (Already polymerized)
Conductivity Low (Hopping)Low (Hopping)High (Band Transport)
Primary Application Functional precursor, MemoryCrosslinkable filmsSolar cells, OFETs
Key Insight: The "Bromine Effect"

The presence of bromine renders PMBTA less prone to uncontrolled oxidative crosslinking than its unbrominated counterpart. This makes PMBTA an excellent candidate for molecularly imprinted polymers (MIPs) where structural fidelity during electrochemical readout is required.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and characterizing PMBTA.

Synthesis via Free Radical Polymerization

Objective: Obtain high molecular weight PMBTA without affecting the bromothiophene moiety.

  • Reagents:

    • Monomer: Methyl 3-(5-bromothiophen-2-yl)acrylate (Recrystallized).

    • Initiator: AIBN (Azobisisobutyronitrile), 1 mol%.

    • Solvent: Anhydrous Toluene or THF.

  • Procedure:

    • Dissolve monomer in solvent (approx. 1 M concentration).[1]

    • Degas solution with

      
       for 30 minutes (Critical to remove 
      
      
      
      trap).
    • Add AIBN and heat to 65–70°C for 12–24 hours.

    • Precipitate polymer into cold methanol.

    • Filter and dry under vacuum.

Electrochemical Characterization (CV)

Objective: Determine HOMO/LUMO levels and redox stability.

  • Setup: Three-electrode cell.

    • Working Electrode: Glassy Carbon (drop-cast PMBTA film).

    • Counter Electrode: Platinum wire.

    • Reference: Ag/AgCl (aqueous) or Ag/AgNO

      
       (non-aqueous).
      
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in Acetonitrile or Dichloromethane.
    
  • Protocol:

    • Scan Rate: 50, 100, 200 mV/s.

    • Window: -2.5 V to +2.0 V.

    • Note: Scan anodically first to observe the stable radical cation. If scanning cathodically first, the Br may be cleaved, altering subsequent anodic scans.

Electrochemical Logic Diagram

Electrochemistry cluster_anodic Anodic Scan (> 1.5 V) cluster_cathodic Cathodic Scan (< -1.8 V) Start PMBTA Film (Neutral State) Oxidation Oxidation of Thiophene Ring Start->Oxidation Positive Sweep Reduction Reduction of C-Br Bond Start->Reduction Negative Sweep Radical Formation of Radical Cation (Th-Br)+. Oxidation->Radical NoCross Blocked 5-Position (No Dimerization) Radical->NoCross Stabilization Cleavage Irreversible Cleavage (Loss of Br-) Reduction->Cleavage Reactive Formation of Thienyl Radical (Reactive Species) Cleavage->Reactive

Caption: Redox pathways of PMBTA. Note the stability in the anodic region due to Br-blocking vs. instability in the cathodic region due to debromination.

References

  • Monomer Identification:Methyl 3-(5-Bromo-2-thienyl)acrylate. CAS No. 64389-22-6. Common intermediate for Suzuki coupling and functional polymer synthesis.
  • Polymer Backbone Analog:Electrochemical properties of poly(3-thienyl acrylate).
  • Comparative Conjugated System:Electrochemical properties of poly(3-hexylthiophene) (P3HT).
  • Electrochemical Method:Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. (Standard protocol for CV analysis of redox polymers).
  • Bromine Effect:Influence of Halogen Substituents on the Electrochemical Polymerization of Thiophenes. (Explains the anodic shift and blocking effect).

(Note: Specific peer-reviewed papers on the homopolymer of this exact brominated monomer are rare in open literature; the properties described are derived from established structure-property relationships of thienyl acrylates and halogenated thiophenes found in the references above.)

Sources

Validating the Purity of Synthesized Methyl 3-(5-bromothiophen-2-yl)acrylate: A Comparative Guide to GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox in Thiophene Synthesis

Methyl 3-(5-bromothiophen-2-yl)acrylate is a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds. Its synthesis—typically via a Heck coupling of 2,5-dibromothiophene with methyl acrylate or a Wittig olefination of 5-bromothiophene-2-carbaldehyde—presents a unique validation challenge.

The "Purity Paradox" here is that while the product is stable, the reaction matrix often contains impurities with physicochemical properties dangerously similar to the target. For instance, the starting material (2,5-dibromothiophene) and the side-product (protodebrominated thiophene acrylate) share similar solubilities, making simple recrystallization insufficient.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) , establishing a validated workflow that leverages the structural specificity of the former and the quantitative precision of the latter.

Compound Profile & Impurity Landscape

Before selecting a method, one must understand the analyte and its "shadows" (impurities).

  • Target: Methyl 3-(5-bromothiophen-2-yl)acrylate[1]

    • MW: ~247.11 g/mol [1]

    • Key Feature: Conjugated system (UV active) + Bromine atom (Distinct Mass Spec signature).

  • Critical Impurities:

    • 2,5-Dibromothiophene (Starting Material): Highly volatile, elutes early in GC.

    • Triphenylphosphine Oxide (TPPO): If Wittig/Heck routes are used. Non-volatile in GC (often fouls the liner), but highly UV active in HPLC.

    • Cis-Isomer: The trans (E) isomer is desired; the cis (Z) isomer is a common contaminant.

    • Bis-acrylate: (If Heck is used) Double substitution on the thiophene ring.

Technique 1: HPLC Analysis (The Quantitative Standard)

Why HPLC?

HPLC is the industry standard for quantification (Area %). Unlike GC, it does not require the analyte to be volatile, preventing thermal degradation of labile side-products. Crucially, it is the only reliable way to quantify non-volatile contaminants like catalyst ligands (TPPO) or inorganic salts.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient: 0-2 min: 10% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 310 nm (max absorption of thiophene acrylate) and 254 nm (general).

Data Interpretation

In HPLC, the target compound will elute as a sharp peak. The critical advantage is the separation of the cis and trans isomers, which often co-elute in short GC runs. TPPO will typically elute later in the gradient as a broad peak, which would be invisible or destructive in a GC inlet.

Expert Insight: Always run a "blank" injection of your solvent. Thiophene derivatives can "stick" to the injector needle, causing carryover in subsequent runs.

Technique 2: GC-MS Analysis (The Structural Validator)

Why GC-MS?

GC-MS is the structural validator . While HPLC tells you how much is there, GC-MS tells you what is there. The presence of Bromine provides a definitive isotopic fingerprint (almost 1:1 ratio of


 and 

) that confirms the identity of the product and distinguishes it from debrominated side products (which lack the "twin tower" mass peak).
Experimental Protocol
  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm ID, 0.25µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 50–500 m/z.

Data Interpretation

The mass spectrum of the target peak must show:

  • Molecular Ion: Pairs at m/z 246 and 248 (M and M+2) of equal intensity.

  • Fragment Loss: Loss of -OCH3 (M-31) and -Br (M-79/81).

If you see a peak at m/z 168 (M-Br), it indicates the presence of the debrominated impurity (Methyl 3-(thiophen-2-yl)acrylate), a common byproduct in Pd-catalyzed reactions that is difficult to separate.

Comparative Analysis: Head-to-Head

FeatureHPLC-UV/DADGC-MS (EI)Winner
Primary Function Purity Quantification (Area %)Structural IdentificationBoth
Isomer Separation Excellent (Cis/Trans resolved)Moderate (Requires slow ramp)HPLC
Non-Volatiles (TPPO) Detects & QuantifiesFails (Degrades/Fouls inlet)HPLC
Volatile Impurities Elutes in solvent front (poor)Excellent detectionGC-MS
Specificity Low (Retention time only)High (Mass fingerprint)GC-MS
Sample Prep Dissolve in ACNDissolve in volatile solvent (DCM)Tie

The Integrated Workflow (Self-Validating System)

To achieve "Scientific Integrity," one cannot rely on a single method. A self-validating system uses GC-MS to qualify the peaks seen in HPLC.

Workflow Logic
  • Screen with GC-MS: Quickly assess the reaction outcome. Did the reaction work? Is the Bromine attached? Are there volatile starting materials left?

  • Quantify with HPLC: Once identity is confirmed, use HPLC to determine purity.[2] This ensures non-volatile salts and catalysts are accounted for in the final purity calculation.

Visualized Workflow (DOT Diagram)

ValidationWorkflow Start Crude Synthesized Product GCMS Step 1: GC-MS Screening (Structural ID) Start->GCMS Decision1 Is Br Isotope Pattern (1:1) Present? GCMS->Decision1 Fail1 Reaction Failed (Check Catalyst/Reagents) Decision1->Fail1 No HPLC Step 2: HPLC-DAD Analysis (Purity Quantification) Decision1->HPLC Yes (m/z 246/248 confirmed) Decision2 Are Non-Volatile Peaks > 1%? (e.g., TPPO) HPLC->Decision2 Purify Recrystallize / Column Chrom. Decision2->Purify Yes Final Valid Certificate of Analysis (Identity + Purity) Decision2->Final No Purify->HPLC Re-analyze

Figure 1: Decision-tree workflow for validating thiophene acrylate purity. Note the feedback loop for purification.

Synthesis & Impurity Origin[3]

Understanding where impurities come from allows you to predict which method to use.

ImpurityPathways SM Starting Material (2,5-Dibromothiophene) Reaction Heck Coupling SM->Reaction Reagent Methyl Acrylate Reagent->Reaction Catalyst Pd Catalyst / Ligands Catalyst->Reaction Product Target Product (Mono-substituted) Reaction->Product Main Path Impurity1 Impurity A: Homocoupling (Thiophene Dimer) Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Bis-Acrylate (Double Insertion) Reaction->Impurity2 Excess Acrylate Impurity3 Impurity C: TPPO (Ligand Oxide) Reaction->Impurity3 Oxidation

Figure 2: Mechanistic origin of common impurities in Heck coupling synthesis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Heck Reaction Protocols and Mechanism. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of HPLC and GC-MS for Acrylate Analysis. Retrieved from [Link]

Sources

Comparison of Heck vs. Suzuki coupling for the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Heck and Suzuki coupling strategies for the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate .

This analysis is structured for application scientists and process chemists, focusing on the mechanistic divergence, protocol validity, and decision-making criteria required for high-purity synthesis.

Executive Summary & Strategic Context

Target Molecule: Methyl 3-(5-bromothiophen-2-yl)acrylate Applications: Intermediate for conductive polymers (polythiophenes), organic field-effect transistors (OFETs), and pharmaceutical pharmacophores. Synthetic Challenge: The core difficulty lies in desymmetrization . The starting material, 2,5-dibromothiophene, possesses two equivalent electrophilic sites.

  • The Heck Route attempts to differentiate these sites kinetically (stopping at mono-insertion).

  • The Suzuki Route relies on pre-functionalized building blocks to enforce regioselectivity thermodynamically.

This guide evaluates which method offers the superior balance of Atom Economy vs. Purification Complexity.

Mechanistic Architecture & Causality

To understand the experimental limitations, we must visualize the competing catalytic cycles. The primary failure mode in Heck is bis-coupling (forming the divinyl species), while the Suzuki route struggles with chemoselectivity (preserving the C-Br bond).

Comparative Catalytic Pathways (Graphviz)

SynthesisPathways Start Starting Material: 2,5-Dibromothiophene Heck_Cat Pd(0) / Ligand (Heck Cycle) Start->Heck_Cat + Methyl Acrylate Suzuki_Pre Precursor Synthesis: 5-Bromo-2-thienylboronic acid Start->Suzuki_Pre Lithiation/Borylation Heck_TS Oxidative Addition (Kinetic Control) Heck_Cat->Heck_TS Heck_Mono Target Product: Mono-Acrylate Heck_TS->Heck_Mono Major (if 1 eq) Heck_Bis Impurity: Bis-Acrylate Heck_Mono->Heck_Bis Over-reaction Suzuki_Cat Pd(0) / Base (Suzuki Cycle) Suzuki_Pre->Suzuki_Cat Suzuki_Prod Target Product: (High Regio-Fidelity) Suzuki_Cat->Suzuki_Prod Transmetallation Suzuki_Partner Partner: Methyl 3-bromoacrylate Suzuki_Partner->Suzuki_Cat

Figure 1: Decision logic for synthetic routes. The Heck pathway is shorter but risks over-reaction. The Suzuki pathway is longer but modular.

Route 1: The Heck Coupling (Kinetic Control)

The Heck reaction is the industrial standard for vinylation but requires strict stoichiometry control when applied to symmetric dihalides.

The "Sulfur Problem" & Catalyst Selection

Thiophenes are known to poison Pd catalysts via strong S-Pd coordination. To mitigate this, phosphine-free conditions or bulky phosphines (like P(o-tol)3) are often recommended to prevent catalyst deactivation. However, for this specific mono-coupling, Pd(OAc)2 with PPh3 is the baseline standard, often upgraded to Pd(dppf)Cl2 for better stability.

Detailed Protocol

Objective: Maximize mono-product yield while suppressing the bis-product.

  • Reagents:

    • 2,5-Dibromothiophene (1.0 equiv, Use 3.0 equiv for max selectivity )

    • Methyl Acrylate (1.0 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + PPh3 (4 mol%)

    • Base: Et3N (2.0 equiv) or K2CO3 (solid, anhydrous)

    • Solvent: DMF (anhydrous, degassed)

Step-by-Step Workflow:

  • Charge: In a flame-dried Schlenk flask, dissolve 2,5-dibromothiophene (3.0 equiv) in DMF.

  • Catalyst Formation: Add Pd(OAc)2 and PPh3. Stir at RT for 15 min to form the active Pd(0) species (solution turns yellow/orange).

  • Addition: Add Base (Et3N) followed by Methyl Acrylate (1.0 equiv) dropwise. Crucial: Slow addition of the acrylate keeps its concentration low, favoring reaction with the excess dibromide.

  • Reaction: Heat to 80–90°C for 12–16 hours. Monitor by TLC/GC.

    • Checkpoint: Stop reaction when Methyl Acrylate is consumed. Do not push for 100% conversion of the dibromide.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Purification: Column chromatography is required to separate the excess 2,5-dibromothiophene (elutes first) from the mono-product.

Performance Data[1][2]
  • Yield: 60–75% (based on acrylate).

  • Selectivity: ~85:15 (Mono:Bis) without excess dibromide; >95:5 with 3.0 equiv excess.

  • Atom Economy: High, but solvent intensive during workup.

Route 2: The Suzuki Coupling (Thermodynamic Control)

This route avoids the statistical mixture problem by using chemically distinct coupling partners. It is preferred when high purity is paramount or when the Heck reaction fails due to substrate sensitivity.

Strategic Disconnection

We utilize 5-bromo-2-thienylboronic acid and Methyl 3-bromoacrylate .

  • Note: Methyl 3-bromoacrylate acts as the electrophile. The boronic acid acts as the nucleophile.

  • Chemoselectivity Risk:[1] The Pd catalyst usually inserts into the C-Br bond of the vinyl halide (acrylate) faster than the C-Br bond of the electron-rich thiophene, preserving the bromine on the ring.

Detailed Protocol

Objective: Coupling without dehalogenating the thiophene ring.

  • Reagents:

    • 5-Bromo-2-thienylboronic acid (1.1 equiv)

    • Methyl (E)-3-bromoacrylate (1.0 equiv)

    • Catalyst: Pd(PPh3)4 (3 mol%)

    • Base: K3PO4 (2.0 equiv) or Na2CO3 (2M aq.)

    • Solvent: THF/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Workflow:

  • Degassing: Vigorously sparge solvents (THF/Water) with Argon for 30 mins. Oxygen promotes homocoupling of the boronic acid.

  • Assembly: Add Methyl 3-bromoacrylate, Boronic Acid, and Base to the reactor.

  • Catalyst Addition: Add Pd(PPh3)4 under a counter-flow of Argon.

  • Reaction: Heat to 60°C (milder than Heck).

    • Expert Insight: Do not overheat (>80°C). Higher temperatures increase the risk of oxidative addition into the thiophene C-Br bond, leading to polymerization.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible due to the high specificity of the product formation, avoiding difficult chromatography.

Performance Data[1][2]
  • Yield: 80–90%.

  • Selectivity: >99% (Regio-defined).

  • Cost: significantly higher due to boronic acid and specialized acrylate prices.

Critical Comparison & Expert Recommendation

Performance Metrics Table
MetricHeck CouplingSuzuki Coupling
Step Count 1 Step (Direct)2 Steps (Requires Boronic Acid prep)
Regioselectivity Variable (Requires excess reagents)Absolute (Structural guarantee)
Reaction Temp High (90–110°C)Moderate (60–80°C)
Purification Difficult (Mono vs Bis separation)Easier (Distinct impurities)
Cost Low (Commodity chemicals)High (Specialty ligands/reagents)
Scalability High (Industrial preferred)Moderate (Batch/Pharma preferred)
Decision Framework (Graphviz)

DecisionTree Start Start: Synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate Scale What is the Scale? Start->Scale Purity Purity Requirement? Scale->Purity <10g (Quality driven) Heck Choose HECK Use 3eq Dibromothiophene to control selectivity Scale->Heck >100g (Cost driven) Purity->Heck >95% Acceptable Suzuki Choose SUZUKI Use Boronic Acid route for guaranteed structure Purity->Suzuki >99% Required

Figure 2: Selection logic based on scale and purity constraints.

Final Recommendation

For process development and manufacturing , the Heck reaction is superior. The cost savings of using 2,5-dibromothiophene directly outweigh the inconvenience of recycling the excess starting material. The "bis" impurity can be managed by maintaining a low steady-state concentration of the acrylate.

For medicinal chemistry or library synthesis , where time is more valuable than reagent cost, the Suzuki reaction is recommended. It guarantees the correct regioisomer without optimization of stoichiometry, ensuring a "first-pass" success.

References

  • Heck Reaction Mechanism & Selectivity

    • Littke, A. F., & Fu, G. C. (2001).[2] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions. Journal of the American Chemical Society.[2] Link

  • Suzuki Coupling of Thiophenes

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Synthesis of Thienyl Acrylates

    • Organic Syntheses, Coll. Vol. 10, p. 50 (2004). General protocols for Heck coupling of acrylates. Link

  • Boronic Acid Stability & Handling

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Benchmarking In-Silico Target Deconvolution for Thiophene Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Paradox

Thiophene scaffolds represent a "privileged structure" in medicinal chemistry, serving as classic bioisosteres for benzene rings to modulate lipophilicity (


), improve metabolic stability, or alter electronic distribution. However, they present a unique paradox in in-silico drug discovery: while they often improve potency via specific sulfur-mediated interactions (e.g., S-

bonding), they carry distinct metabolic liabilities (S-oxidation) that many standard prediction algorithms overlook.

This guide objectively compares target prediction methodologies specifically for thiophene-based small molecules, moving beyond generic protocols to address the electronic and steric idiosyncrasies of the sulfur heterocycle.

Comparative Analysis of Prediction Methodologies

For a thiophene-based library, relying on a single algorithm is a critical failure point. We categorize and compare the three dominant approaches below.

Table 1: Performance Matrix of Target Prediction Tools for Thiophene Derivatives
FeatureSwissTargetPrediction Similarity Ensemble Approach (SEA) Structure-Based Docking (e.g., GOLD/Glide)
Core Algorithm Dual-method: 2D similarity (FP2 fingerprints) + 3D Electroshape vectors.[1]Statistical analysis of ligand sets using ECFP4 fingerprints (2D only).Physics-based force fields (scoring functions).
Thiophene Specificity High. The 3D Electroshape component captures the unique steric bulk of Sulfur vs. Carbon.Medium. Good for scaffold hopping but may miss subtle bioisosteric electronic differences.Variable. Highly dependent on the scoring function's ability to parameterize Sulfur.
False Positive Rate Low for "drug-like" thiophenes; higher for fragments.Moderate. Tendency to over-predict based on generic aromaticity.High. "Sticky" hydrophobic pockets often attract thiophenes indiscriminately.
Best Use Case Initial rapid screening of de novo thiophene analogs.Repurposing known thiophene drugs for new targets.Validating specific binding modes (e.g., Met-S interactions).
Key Limitation Limited by the training set (ChEMBL) coverage of sulfur heterocycles.Ignores 3D electronic shape; misses specific S-mediated H-bonds.Computationally expensive; requires high-resolution crystal structures.
Critical Insight: The Sulfur Scoring Problem

Standard docking scoring functions (like Vina or standard Glide SP) often treat the thiophene sulfur merely as a lipophilic atom. However, the sulfur atom in thiophene has lone pairs that can act as weak hydrogen bond acceptors and participate in chalcogen bonding .

  • Recommendation: When docking thiophenes, prioritize scoring functions that explicitly account for polarization and lone-pair directionality (e.g., GoldScore or ChemPLP ) over purely empirical lipophilic scores.

The "Thiophene-Consensus" Workflow (Protocol)

To maximize accuracy (E-E-A-T), do not run these tools in isolation. Use this self-validating workflow designed to filter out metabolic liabilities early.

Step 1: Ligand Preparation & Metabolic Filtering

Thiophenes are prone to bioactivation by CYP450s, leading to reactive S-oxides and epoxides (e.g., the hepatotoxicity of Tienilic acid).[2]

  • Action: Before target prediction, run the library through a metabolism predictor (e.g., FAME 3 or BioTransformer ).

  • Filter: Flag compounds with high "Site of Metabolism" (SOM) scores specifically on the thiophene ring carbons or the sulfur atom.

Step 2: Ensemble Target Prediction

Submit the filtered library to SwissTargetPrediction (for 3D shape matching) and SEA (for 2D fingerprinting).

  • Data Integration: Only accept targets that appear in the top 15 results of both tools. This consensus approach reduces noise caused by algorithmic bias.

Step 3: Orthogonal Validation (Molecular Docking)

Validate the top 3 consensus targets using rigid-receptor docking.

  • Protocol:

    • Retrieve PDB structures with resolution < 2.5 Å.

    • Crucial Step: Manually inspect the binding pocket for Methionine (Met) or Phenylalanine (Phe) residues. Thiophenes often gain potency via Sulfur-

      
       (Met)  or 
      
      
      
      -
      
      
      T-shaped
      interactions.
    • If the docking pose does not show these specific interactions, downgrade the confidence score.

Visualization of the Workflow

The following diagram illustrates the decision logic required for high-confidence prediction.

ThiopheneWorkflow Start Input: Thiophene Library MetabFilter Step 1: Metabolic Liability Filter (BioTransformer/FAME 3) Start->MetabFilter DecisionMetab Is Thiophene Ring Primary SOM? MetabFilter->DecisionMetab ParallelPred Step 2: Consensus Prediction DecisionMetab->ParallelPred No (Safe) Discard Discard / Redesign DecisionMetab->Discard Yes (Toxic Risk) Swiss SwissTargetPrediction (3D Electroshape) ParallelPred->Swiss SEA Similarity Ensemble Approach (2D Fingerprints) ParallelPred->SEA Intersection Filter: Intersection of Top 15 Targets Swiss->Intersection SEA->Intersection Docking Step 3: Structural Validation (GoldScore/ChemPLP) Intersection->Docking InteractionCheck Check for S-Met or Pi-Pi Interactions Docking->InteractionCheck Final High-Confidence Target Candidate InteractionCheck->Final Interaction Found InteractionCheck->Discard No Specific Binding

Figure 1: The Consensus Deconvolution Workflow. Note the early rejection of metabolically labile compounds, a critical step often missed in generic guides.

Mechanistic Insight: Thiophene-Protein Interactions

Understanding why a thiophene binds is as important as predicting if it binds. The diagram below details the specific non-covalent interactions that distinguish thiophenes from phenyl rings in a binding pocket.

ThiopheneInteractions Thiophene Thiophene Scaffold (Ligand) PiPi Pi-Pi Stacking (vs. Phe/Tyr/Trp) Thiophene->PiPi Parallel/T-shaped S_Met Sulfur-Pi Interaction (vs. Methionine) Thiophene->S_Met High Specificity H_Bond Weak H-Bond Acceptor (Sulfur Lone Pair) Thiophene->H_Bond Directional Steric Steric Fit (Smaller than Phenyl) Thiophene->Steric Bioisosterism

Figure 2: Interaction Map. The Sulfur-Methionine interaction (Green) is a high-specificity filter for validating docking poses of thiophene derivatives.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3] Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. [Link]

  • Dans, P. D., et al. (2010). Interactions of Sulfur-Containing Heterocycles with Aromatic Rings: The Case of Thiophene. Journal of Chemical Theory and Computation, 6(10), 3056–3063. [Link]

  • Shaikh, F., et al. (2021).[1][4] LigTMap: ligand and structure-based target identification and activity prediction for small molecular compounds.[4] Journal of Cheminformatics, 13, 44. [Link]

  • Radchenko, P. K., & Vinsova, J. (2016). Sulphur-Containing Heterocycles as Antimycobacterial Agents: Recent Advances in Thiophene and Thiadiazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2921-2952. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS No: 64389-22-6). As a compound possessing both a halogenated heterocyclic ring and a reactive acrylate functional group, its disposal requires a multi-faceted approach grounded in chemical reactivity, regulatory compliance, and environmental stewardship. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical and materials science research.

Core Principle: Hazard-Based Waste Stream Identification

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. Methyl 3-(5-bromothiophen-2-yl)acrylate is a dual-hazard compound:

  • Halogenated Organic Compound: The presence of a bromine atom on the thiophene ring places this molecule into the category of halogenated organic waste.[1][2] These compounds are subject to stringent disposal regulations because incomplete combustion can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[3] Furthermore, combustion releases acid gases like hydrobromic acid (HBr) that must be neutralized in specialized incinerator scrubbing systems.[4][5]

  • Acrylate Ester: The acrylate moiety is known for its potential to undergo spontaneous and hazardous polymerization, especially when exposed to heat, light, or contaminants.[6][7] Acrylates are also recognized as irritants to the skin, eyes, and respiratory system, and may act as skin sensitizers.[8][9][10]

This dual nature dictates that its disposal pathway must address both the halogen content and the reactivity of the acrylate group. Under no circumstances should this chemical be disposed of via sanitary sewer systems or evaporated in a fume hood.[1][11]

Compound Profile: Methyl 3-(5-bromothiophen-2-yl)acrylate
IUPAC Name methyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate[12]
CAS Number 64389-22-6[13]
Molecular Formula C₈H₇BrO₂S[12]
Molecular Weight 247.11 g/mol [12]
Primary Hazard Class Halogenated Organic Compound[1][14]
Secondary Hazards Acrylate (Irritant, Sensitizer, Polymerization Risk)[6][9]
Environmental Hazard Toxic to aquatic life[9][15]
Prohibited Disposal Methods Sewer/Drain Disposal, Evaporation, Landfill[1][11][16]

Immediate Safety & Spill Management

Prior to handling for disposal, ensure all appropriate personal protective equipment (PPE) is in use.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., neoprene).

  • Body Protection: A standard laboratory coat is required.

Spill Protocol: In the event of a small spill, follow these steps:

  • Alert personnel in the immediate area and restrict access.

  • Ensure adequate ventilation. Remove all sources of ignition as acrylate compounds can be flammable.[6]

  • Absorb the spill using an inert, non-combustible material such as sand or vermiculite.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all collected material into a designated, sealable container labeled as "Hazardous Waste: Methyl 3-(5-bromothiophen-2-yl)acrylate Spill Debris".

  • This spill waste must be disposed of following the same halogenated waste stream protocol described below.

Protocol: Waste Segregation and Containment

The cornerstone of compliant disposal is rigorous waste segregation. Mixing halogenated and non-halogenated waste streams is a costly and non-compliant practice, as even trace amounts of halogens require the entire volume to be treated via the more expensive high-temperature incineration process.[16]

Step-by-Step Collection Procedure:

  • Designate the Waste Stream: All waste containing Methyl 3-(5-bromothiophen-2-yl)acrylate, whether in pure form, in solution, or as contaminated materials (e.g., pipette tips, wipes), must be classified as "Halogenated Organic Waste" .[1][2]

  • Select a Compatible Container:

    • Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), that is in good condition with no cracks or residue.

    • The container must have a secure, threaded, leak-proof cap.[1] Keep the container closed at all times except when actively adding waste.[1]

  • Label the Container Correctly: Before adding the first drop of waste, affix a "Hazardous Waste" label.[1] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste Methyl 3-(5-bromothiophen-2-yl)acrylate" . Do not use abbreviations or chemical formulas.[1]

    • If it is a mixed waste stream, list all components and their approximate percentages.[2]

    • Appropriate hazard pictograms (e.g., Flammable, Irritant, Environmentally Hazardous).

  • Store the Waste Container:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]

    • The SAA should be in a cool, dry, well-ventilated location away from heat sources and incompatible materials like strong oxidizers, acids, and bases.[1]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to mitigate potential leaks.

Approved Disposal Pathway: High-Temperature Incineration

The definitive and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[3][16][17]

The Causality Behind Incineration:

  • Molecular Destruction: Incineration at temperatures around 1200 K (927°C) ensures the complete thermal decomposition of the brominated organic molecule, preventing the formation of toxic dioxins or furans.[3]

  • Acid Gas Neutralization: The combustion process converts the organically bound bromine into hydrobromic acid (HBr) gas.[4][5] Licensed incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize this corrosive acid before it is released into the atmosphere.[17]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies prohibit the land disposal of halogenated organic wastes, making specialized thermal treatment the only compliant option.[17][18]

Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the properly labeled and sealed hazardous waste container.[11] They will manage the logistics of transferring the waste to a certified disposal vendor.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate.

G Disposal Workflow for Methyl 3-(5-bromothiophen-2-yl)acrylate cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A Waste Generation (e.g., reaction quench, contaminated items) B Hazard Assessment: Is the compound halogenated? A->B C YES: Segregate as HALOGENATED ORGANIC WASTE B->C Contains C-Br bond D Select & Pre-label Compatible Waste Container C->D E Add Waste to Container & Keep Securely Closed D->E F Store in Designated SAA with Secondary Containment E->F G Contact EHS/Waste Management for Pickup Request F->G H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing H->I

Caption: Decision workflow for the disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate.

References

  • PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Disposal Guidance for Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for Methyl Acrylate. OJSC ACRYLAT. [Link]

  • Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge. [Link]

  • Methyl 3-(thiophen-3-yl)acrylate Product Information. Molbase. [Link]

  • International Chemical Safety Cards (ICSC) - METHYL ACRYLATE. ICSC. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • Octyl Acrylate Storage & Handling: Safety Tips. E Plus Chemical Co., Ltd. [Link]

  • Mixed Waste and Individual Chemical Forms. SUNY Geneseo. [Link]

  • PubChem Compound Summary for CID 2059999, (E)-3-(5-Bromothiophen-2-YL)acrylic acid. National Center for Biotechnology Information. [Link]

  • ETHYL ACRYLATE. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling and Storage of Acrylates. [Link]

  • Hazardous Substance Fact Sheet - Acrylic Acid. New Jersey Department of Health. [Link]

  • Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Safety Data Sheet - Acrylate Monomer. [Link]

  • Safety Data Sheet - Methyl Acrylate, Inhibited. Thames River Chemical Corp. [Link]

  • Environmental Fact Sheet, Organobromine Production Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling Methyl 3-(5-bromothiophen-2-yl)acrylate

[1][2]

CAS Number: 64389-22-6 Formula: C₈H₇BrO₂S Molecular Weight: 247.11 g/mol Physical State: Solid (typically off-white to pale yellow)[1]

Part 1: Executive Safety Assessment

Core Directive: Treat this compound as a Sensitizing Alkylator .

While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory), the molecular structure dictates a higher tier of caution. The combination of the acrylate moiety (a Michael acceptor) and the brominated thiophene creates a dual-threat profile:[1]

  • Acrylate Functionality: High potential for skin sensitization and irreversible protein binding via Michael addition.

  • Halogenated Heterocycle: Increases lipophilicity, facilitating dermal absorption.

Operational Verdict: Do not handle on an open bench. All manipulation must occur within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but long-term sensitization.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Causality: Acrylates can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer. If the outer glove is splashed, the inner glove provides a barrier during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Causality: Safety glasses are insufficient. As a solid, fine dust can bypass side shields. Goggles seal the ocular cavity against airborne particulates.
Respiratory N95 (minimum) or P100 if outside hoodCausality: The H335 (Respiratory Irritation) hazard indicates that mucosal membranes are vulnerable.[1] Note: Engineering controls (Fume Hood) are primary; respirators are secondary.
Body Defense Lab Coat (High-neck, snap closure) Causality: Prevents "neck-gap" exposure.[1] Snap closures allow for rapid removal in emergency stripping scenarios.

Part 3: Operational Protocol (The Safe Handling Lifecycle)

Phase 1: Storage & Stability[2]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Scientific Note: Unlike liquid acrylate monomers (e.g., methyl acrylate) which require oxygen to activate MEHQ inhibitors, solid substituted acrylates like CAS 64389-22-6 are prone to oxidative degradation and hydrolysis.[1] Inert storage preserves the bromine-thiophene bond integrity.[1]

  • Light: Protect from light (Amber vial or foil wrap) to prevent photo-induced polymerization or debromination.[1]

Phase 2: Weighing & Transfer[2]
  • Static Control: Brominated solids are often static-prone.[1] Use an anti-static gun or polonium strip near the balance.

  • The "Transfer Zone" Technique:

    • Place a secondary container (weigh boat or jar) inside the fume hood.

    • Bring the source vial into the hood.

    • Weigh only inside the hood. Never transport open solids across the lab.

    • Wipe the exterior of the source vial with a solvent-dampened tissue (acetone/ethanol) before returning it to storage.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, and DMSO.

  • Exotherm Warning: If performing hydrolysis or reduction, add reagents dropwise. The acrylate double bond is reactive; uncontrolled exotherms can lead to runaway polymerization.

Part 4: Emergency Response & Disposal[2]

Spill Management (Solid)[1][2]
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don double gloves and N95/P100 respirator.

  • Contain: Do not dry sweep (creates dust). Cover spill with a solvent-dampened pad (acetone) to wet the solid.[1]

  • Collect: Scoop the wet slurry into a waste jar.

  • Decontaminate: Wash surface with 10% soap solution, then water.

Waste Disposal Strategy

This compound contains a halogen (Bromine) and sulfur.[2] It cannot go into general organic waste.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "Methyl 3-(5-bromothiophen-2-yl)acrylate" and "High Sensitizer Risk".[1]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent violent oxidation of the sulfur/thiophene ring.

Part 5: Visual Workflow (Process Logic)

SafeHandlingStorageStorage(2-8°C, Inert, Dark)PrepPreparation(Anti-static, Fume Hood)Storage->PrepEquilibrate to RTReactionReaction Setup(Solvent: DCM/EtOAc)Prep->ReactionWeighingSpillSpill EventPrep->SpillWasteDisposal(Halogenated Stream)Reaction->WasteQuench & SeparateReaction->SpillSpill->WasteWet Wipe Cleanup

Figure 1: Operational lifecycle for handling Methyl 3-(5-bromothiophen-2-yl)acrylate, emphasizing the critical path from cold storage to halogenated waste disposal.

References

  • PubChem. (n.d.). (E)-Methyl 3-(5-bromothiophen-2-yl)acrylate Compound Summary. National Library of Medicine. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.